Product packaging for 2,4,4,6-Tetramethyloctane(Cat. No.:CAS No. 62199-35-3)

2,4,4,6-Tetramethyloctane

Cat. No.: B14536635
CAS No.: 62199-35-3
M. Wt: 170.33 g/mol
InChI Key: UQCGTRPILZWACX-UHFFFAOYSA-N
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Description

2,4,4,6-Tetramethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14536635 2,4,4,6-Tetramethyloctane CAS No. 62199-35-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62199-35-3

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,4,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-11(4)9-12(5,6)8-10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

UQCGTRPILZWACX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of High-Purity 2,4,4,6-Tetramethyloctane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity 2,4,4,6-tetramethyloctane, a branched alkane of interest in various research and development applications. The primary and most commercially viable route involves a two-step process: the dimerization of isobutylene (B52900) to form isooctene isomers, followed by the catalytic hydrogenation of the resulting diisobutylene mixture to yield the saturated this compound. This document details the experimental protocols for each step, presents quantitative data for key process parameters, and includes visualizations to elucidate the synthesis pathway.

Overview of the Synthesis Pathway

The synthesis of this compound is predominantly achieved through a sequential reaction pathway. The initial step is the acid-catalyzed dimerization of isobutylene, which produces a mixture of C8 olefins, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. This isooctene mixture is then subjected to catalytic hydrogenation to saturate the carbon-carbon double bond, resulting in the formation of isooctane, which includes this compound. Subsequent purification is necessary to isolate the high-purity desired product.

Synthesis_Workflow cluster_dimerization Step 1: Isobutylene Dimerization cluster_hydrogenation Step 2: Hydrogenation cluster_purification Step 3: Purification Isobutylene Isobutylene Feed Dimerization Dimerization Reactor (Acid Catalyst) Isobutylene->Dimerization Separation_1 Separation (e.g., Distillation) Dimerization->Separation_1 Diisobutylene Mixture Hydrogenation Hydrogenation Reactor (Metal Catalyst) Separation_1->Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation Purification Purification (Fractional Distillation) Hydrogenation->Purification Crude this compound Final_Product High-Purity This compound Purification->Final_Product High-Purity Product

Caption: Overall experimental workflow for the synthesis of high-purity this compound.

Experimental Protocols

Step 1: Dimerization of Isobutylene

The dimerization of isobutylene is an acid-catalyzed reaction that can be carried out using various catalysts, including solid phosphoric acid, acidic ion-exchange resins, and zeolites. The use of acidic ion-exchange resins, such as Amberlyst-15, is a common and effective method.

Catalyst: Amberlyst-15 (Strongly acidic, macroreticular, sulfonic acid ion-exchange resin)

Reaction Conditions:

ParameterValue
Temperature60 - 100°C
Pressure6 - 10 kg/cm ²
Isobutylene FeedC4 mixture or pure isobutylene
Catalyst LoadingVaries based on reactor configuration

Procedure:

  • Catalyst Preparation: The Amberlyst-15 resin should be dried prior to use to remove any absorbed water, which can affect catalytic activity. This can be achieved by heating the resin under vacuum.

  • Reaction Setup: The dimerization can be performed in a fixed-bed continuous flow reactor or a batch reactor. For a laboratory-scale synthesis, a stirred batch autoclave is suitable.

  • Reaction Execution:

    • The reactor is charged with the dried Amberlyst-15 catalyst.

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen).

    • Liquid isobutylene is fed into the reactor.

    • The reactor is heated to the desired temperature (e.g., 60°C) and pressurized (e.g., 6 kg/cm ²) with nitrogen.

    • The reaction mixture is stirred for a specified residence time.

  • Product Recovery:

    • After the reaction, the reactor is cooled, and the pressure is released.

    • The liquid product, a mixture of diisobutylene isomers and unreacted C4 hydrocarbons, is separated from the solid catalyst by filtration.

    • The diisobutylene is then isolated from the unreacted starting materials by distillation.

Quantitative Data for Isobutylene Dimerization:

CatalystTemperature (°C)Pressure (MPa)Isobutylene Conversion (%)Diisobutylene Selectivity (%)Reference
Amberlyst-15600.690>60[Source on dimerization using Amberlyst-15]
Co/BETA Molecular Sieve60174~70 (for C8 olefins)[Source on dimerization with Co/BETA catalyst]
Step 2: Hydrogenation of Diisobutylene

The hydrogenation of the diisobutylene mixture is carried out using a heterogeneous catalyst, typically a noble metal supported on a high-surface-area material. Platinum on carbon (Pt/C) is a highly effective catalyst for this transformation.

Catalyst: 5% Platinum on Carbon (Pt/C)

Reaction Conditions:

ParameterValue
Temperature50 - 150°C
Hydrogen Pressure10 - 50 atm
SolventEthanol or Hexane
Catalyst Loading1 - 5 mol% relative to diisobutylene

Procedure:

  • Reaction Setup: A high-pressure autoclave (e.g., a Parr hydrogenator) equipped with a magnetic stirrer, gas inlet, and pressure gauge is used.

  • Reaction Execution:

    • The diisobutylene mixture and a suitable solvent (e.g., ethanol) are charged into the autoclave.

    • The Pt/C catalyst is carefully added to the mixture.

    • The reactor is sealed and purged several times with hydrogen gas to remove any air.

    • The reactor is then pressurized with hydrogen to the desired pressure (e.g., 20 atm).

    • The reaction mixture is heated to the target temperature (e.g., 80°C) and stirred vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

    • The progress of the reaction can be monitored by the uptake of hydrogen.

  • Product Recovery:

    • Once the reaction is complete (i.e., hydrogen uptake ceases), the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

    • The reaction mixture is filtered to remove the Pt/C catalyst. The catalyst can often be recycled.

    • The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound.

Step 3: Purification of this compound

The crude product from the hydrogenation step will contain a mixture of tetramethyloctane isomers. High-purity this compound can be obtained by fractional distillation.

Procedure:

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., a Vigreux or packed column), a condenser, and a receiving flask.

  • Distillation:

    • The crude tetramethyloctane mixture is charged into the distillation flask along with boiling chips.

    • The mixture is heated, and the temperature at the top of the column is carefully monitored.

    • Fractions are collected based on their boiling points. This compound has a specific boiling point that will allow it to be separated from other isomers.

    • The fraction corresponding to the boiling point of this compound is collected as the high-purity product.

  • Purity Analysis: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process with distinct stages. The following diagram illustrates the logical progression from starting materials to the final high-purity product, highlighting the key transformations and separations.

Logical_Flow Start Starting Material: Isobutylene Dimerization Dimerization (Acid Catalysis) Start->Dimerization Intermediate Intermediate: Diisobutylene Mixture Dimerization->Intermediate Hydrogenation Hydrogenation (Metal Catalysis, H2) Intermediate->Hydrogenation Crude_Product Crude Product: Tetramethyloctane Isomers Hydrogenation->Crude_Product Purification Purification (Fractional Distillation) Crude_Product->Purification Final_Product Final Product: High-Purity this compound Purification->Final_Product

Caption: Logical flow of the synthesis of this compound.

Conclusion

The synthesis of high-purity this compound is a well-established process that relies on the fundamental organic reactions of dimerization and hydrogenation. By carefully controlling the reaction conditions and employing effective purification techniques, it is possible to obtain this valuable branched alkane in high purity. This guide provides the necessary technical details to enable researchers and scientists to successfully synthesize this compound for their specific applications in drug development and other scientific endeavors.

An In-depth Technical Guide on the Physical Properties of 2,4,4,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane 2,4,4,6-tetramethyloctane. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for a closely related isomer, 2,2,4,4-tetramethyloctane (B144296), to provide a contextual understanding of its likely physical characteristics. Additionally, detailed experimental protocols for determining the key physical properties of branched alkanes are presented.

Core Physical Properties

PropertyThis compound2,2,4,4-Tetramethyloctane (Isomer for Comparison)
Molecular Formula C₁₂H₂₆[1]C₁₂H₂₆[2][3]
Molecular Weight 170.33 g/mol [1]170.33 g/mol [2][3]
Density Data not available0.8 ± 0.1 g/cm³[2]
Boiling Point Data not available191.8 ± 7.0 °C at 760 mmHg[2]
Melting Point Data not available-50.8°C (estimate)[4]
Refractive Index Data not availableData not available
Viscosity Data not availableData not available

Experimental Protocols

The determination of the physical properties of liquid alkanes such as this compound involves a suite of established laboratory techniques. The following section details the methodologies for key experimental procedures.

2.1. Determination of Density

A common and precise method for determining the density of liquid alkanes is through the use of a vibrating tube densimeter.[5]

  • Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample liquid. This period is directly related to the density of the liquid.

  • Procedure:

    • Calibrate the instrument using two standards of known density, typically dry air and pure water.

    • Inject the sample of this compound into the measurement cell, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium at the desired temperature.

    • Record the oscillation period and use the instrument's calibration constants to calculate the density.

    • Repeat the measurement at various temperatures to determine the temperature dependence of the density.

2.2. Determination of Boiling Point

The boiling point can be determined using distillation methods or ebulliometry.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Procedure (Simple Distillation):

    • Place a sample of this compound in a distillation flask with boiling chips.

    • Set up a distillation apparatus with a condenser and a collection flask.

    • Insert a thermometer so that the bulb is just below the side arm of the distillation flask.

    • Heat the flask gently.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

2.3. Analysis and Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like alkanes, and for determining their purity.[6][7][8]

  • Principle: The sample is vaporized and injected into a carrier gas stream which carries it through a column containing a stationary phase. Different components of the sample travel through the column at different rates depending on their chemical and physical properties and their interaction with the stationary phase, leading to their separation.

  • Procedure:

    • Inject a small volume of the this compound sample into the gas chromatograph.

    • The sample is vaporized in the injection port and carried by an inert gas (e.g., helium) onto the analytical column.

    • The components are separated based on their boiling points and interactions with the column's stationary phase.

    • A detector (e.g., Flame Ionization Detector - FID) records the elution of each component.[9]

    • The retention time (the time it takes for a component to pass through the column) is used for qualitative identification, and the peak area is used for quantitative analysis.

Visualizations

3.1. Experimental Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the physical properties of a liquid alkane.

G Experimental Workflow for Physical Property Determination of a Liquid Alkane cluster_synthesis Sample Preparation cluster_purity Purity & Structural Confirmation synthesis Synthesis of This compound purification Purification synthesis->purification gc_ms GC-MS Analysis purification->gc_ms nmr NMR Spectroscopy purification->nmr density Density Measurement (Vibrating Tube Densitometer) boiling_point Boiling Point Determination (Ebulliometry/Distillation) refractive_index Refractive Index Measurement (Refractometer) viscosity Viscosity Measurement (Viscometer) gc_ms->density gc_ms->boiling_point gc_ms->refractive_index gc_ms->viscosity

Caption: Workflow for alkane physical property determination.

3.2. Logical Relationship of Alkane Branching to Physical Properties

This diagram illustrates the general influence of molecular branching on the physical properties of alkanes.

G Influence of Branching on Alkane Physical Properties branching Increased Molecular Branching surface_area Decreased Surface Area branching->surface_area intermolecular_forces Weaker van der Waals Forces surface_area->intermolecular_forces boiling_point Lower Boiling Point intermolecular_forces->boiling_point viscosity Lower Viscosity intermolecular_forces->viscosity density Lower Density intermolecular_forces->density

References

The Chemical Reactivity of Highly Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical reactivity of highly branched alkanes. It delves into the structural and electronic factors that differentiate them from their linear counterparts, focusing on thermodynamic stability, reaction mechanisms, and the influence of steric effects. Detailed experimental protocols, quantitative data, and process visualizations are included to support advanced research and development.

Thermodynamic Stability of Branched Alkanes

A fundamental principle governing the reactivity of branched alkanes is their inherent thermodynamic stability compared to their linear isomers.[1][2] Branched alkanes possess lower potential energy and are therefore less reactive in reactions like combustion.[3] This increased stability is generally attributed to a combination of factors including a more compact structure which leads to a lower surface area and weaker intermolecular van der Waals forces.[1][2] Furthermore, computational studies suggest that intramolecular forces, electron correlation, and electrostatic effects contribute significantly to this phenomenon.[4][5]

The most direct quantitative measure of this stability is the heat of combustion (ΔH°c), which is the energy released when an alkane is completely burned in the presence of oxygen.[6] More stable isomers release less energy. As branching increases, the heat of combustion decreases, indicating greater stability.[6][7]

Table 1: Comparison of Heats of Combustion for Alkane Isomers
Molecular FormulaAlkane IsomerStructureHeat of Combustion (kJ/mol)Relative Stability
C₅H₁₂n-PentaneLinear-3536Least Stable
C₅H₁₂Isopentane (2-Methylbutane)Branched-3529More Stable
C₅H₁₂Neopentane (2,2-Dimethylpropane)Highly Branched-3514Most Stable
C₈H₁₈n-OctaneLinear-5470Least Stable
C₈H₁₈Isooctane (B107328) (2,2,4-Trimethylpentane)Highly Branched-5458Most Stable

Note: Values are approximate and sourced from various chemical data repositories. They illustrate the trend of decreasing heat of combustion with increased branching.

Key Chemical Reactions and Reactivity

While generally unreactive due to strong, non-polar C-C and C-H σ-bonds, alkanes undergo several important reactions, the rates and selectivity of which are profoundly influenced by branching.[6][8]

Free-Radical Halogenation

Halogenation is a substitution reaction where one or more hydrogen atoms are replaced by a halogen.[8] The reaction proceeds via a free-radical chain mechanism, typically initiated by heat or UV light.[9]

A critical aspect of this reaction is its selectivity. The stability of the intermediate alkyl radical determines the major product. The order of radical stability is:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl

Highly branched alkanes contain tertiary carbon-hydrogen bonds, which are significantly more reactive towards radical abstraction than primary or secondary C-H bonds. This makes halogenation a highly regioselective process for these substrates. Bromination is notably more selective than chlorination.[10][11] While chlorine is reactive enough to abstract primary, secondary, and tertiary hydrogens at comparable rates, bromine is much more selective for the hydrogen that forms the most stable radical intermediate.[11]

Table 2: Relative Rates of Hydrogen Abstraction by Halogen Radicals at Room Temperature
Type of C-H BondRelative Rate (Chlorination)Relative Rate (Bromination)
Primary (1°)11
Secondary (2°)3 - 4.580 - 82
Tertiary (3°)5 - 61600 - 19,400

Note: These values demonstrate the high selectivity of bromination for the tertiary C-H bonds found in branched alkanes.

This protocol describes the selective bromination at the tertiary C-H positions of a highly branched alkane.

  • Reagents and Setup:

    • Reactants: 2,3-dimethylbutane (B166060), N-Bromosuccinimide (NBS), Carbon Tetrachloride (CCl₄ - solvent).

    • Initiator: Azobisisobutyronitrile (AIBN) or a 250-watt UV lamp.

    • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Procedure:

    • Dissolve 2,3-dimethylbutane (1.0 eq) and a catalytic amount of AIBN (0.02 eq) in CCl₄ in the reaction flask.

    • Gently heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere.

    • Slowly add a solution of NBS (1.0 eq) in CCl₄ via the dropping funnel over 1 hour. If using a UV lamp, irradiate the flask during the addition.

    • Continue refluxing for an additional 2-3 hours after the addition is complete, or until the denser NBS is consumed and the lighter succinimide (B58015) floats at the surface.

    • Cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a 10% sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter off the drying agent and remove the solvent (CCl₄) by rotary evaporation.

    • Purify the resulting crude product (2-bromo-2,3-dimethylbutane) by fractional distillation.

  • Analysis:

    • Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and assess purity.

Pyrolysis (Thermal Cracking)

Pyrolysis is the thermal decomposition of organic compounds at elevated temperatures in the absence of air.[12][13] For alkanes, this process, also known as cracking, breaks them down into smaller, often more useful, hydrocarbons like lower alkanes and alkenes.[13][14]

Contrary to what their thermodynamic stability might suggest, the rate of pyrolysis increases with molecular weight and branching.[12][14][15] The mechanism involves the homolytic cleavage of C-C and C-H bonds to form free radicals.[13] Highly branched alkanes can form more stable tertiary radicals, which lowers the activation energy for bond cleavage and accelerates the decomposition rate.

Oxidation

As discussed in Section 1.0, alkanes undergo complete combustion to produce CO₂ and H₂O.[16] This reaction is central to their use as fuels. The high stability of branched alkanes makes them less prone to premature ignition (knocking) in internal combustion engines, which is quantified by the octane (B31449) rating.[17] Highly branched 2,2,4-trimethylpentane (B7799088) (isooctane) is the standard for a 100-octane rating.[17]

Under specific catalytic conditions, alkanes can be partially oxidized to yield valuable chemicals like alcohols, ketones, and carboxylic acids.[18] Branching can influence the reaction rate and product distribution. More branched alkanes tend to oxidize faster than their linear counterparts.[18] The tertiary C-H bond is often the most susceptible site for oxidation. However, certain oxidation reactions of branched alkanes can also lead to the cleavage of C-C bonds.[19]

This procedure is adapted from studies on the oxidation of branched alkanes.[19]

  • Reagents and Setup:

    • Reactants: Isooctane (2,2,4-trimethylpentane), Hydrogen Peroxide (H₂O₂), Vanadyl acetylacetonate (B107027) (VO(acac)₂ - catalyst), Glacial Acetic Acid (solvent).

    • Apparatus: A thermostatic jacketed glass vessel with a magnetic stirrer.

  • Procedure:

    • Prepare a solution of VO(acac)₂ (e.g., 0.019 mmol) and isooctane (e.g., 0.5 mmol) in 5 mL of glacial acetic acid within the reaction vessel, maintained at 30°C.

    • Initiate the reaction by adding aqueous H₂O₂ (e.g., 30%, 4.86 mmol).

    • Stir the mixture vigorously. The reaction progress can be monitored by periodically titrating aliquots for H₂O₂ concentration (iodometry).

  • Workup and Analysis:

    • After the H₂O₂ is consumed (typically 1-2 hours), quench the reaction by adding a reducing agent like sodium sulfite (B76179) solution.

    • Neutralize the acetic acid with a saturated sodium bicarbonate solution.

    • Extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Dry the organic extract over anhydrous Na₂SO₄.

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the resulting alcohols, ketones, and any C-C cleavage products.

The Role of Carbocation Intermediates

The enhanced reactivity of tertiary C-H bonds in many reactions is directly linked to the stability of the resulting tertiary carbocation intermediates. A carbocation is a species containing a carbon atom with a positive charge and only six valence electrons.[20] Their stability is governed by two main factors:

  • Inductive Effect: Alkyl groups are electron-donating and push electron density towards the positively charged carbon, dispersing the charge and stabilizing the cation.[20]

  • Hyperconjugation: The overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation allows for delocalization of the positive charge.[21]

The more alkyl groups attached to the cationic carbon, the greater the stabilization. Therefore, the stability order is 3° > 2° > 1° > methyl .[20][22] This principle is fundamental to understanding why reactions proceeding through carbocation intermediates are significantly faster and more selective for highly branched alkanes.

Figure 1: Logical flow showing how alkane branching leads to more stable tertiary carbocation intermediates, resulting in faster reaction pathways.

Steric Hindrance Effects

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents.[23] In highly branched alkanes, the voluminous alkyl groups can shield the reactive C-H bonds. This can have a dichotomous effect:

  • In Radical Reactions: The electronic effect (formation of a stable tertiary radical) usually dominates, leading to high reactivity at the tertiary center.

  • In Nucleophilic Substitution (on haloalkanes): If a branched alkane is functionalized (e.g., a tertiary alkyl halide), steric hindrance can significantly impede the backside attack required for an Sₙ2 reaction.[21][24] However, the same structure promotes an Sₙ1 reaction by stabilizing the intermediate carbocation.[21]

Therefore, the bulky nature of branched alkanes is a critical factor in determining reaction mechanisms and outcomes, especially in synthetic applications.

Halogenation_Workflow Start Start: Reagents Setup 1. Assemble Apparatus (Flask, Condenser, N2 inlet) Start->Setup Charge 2. Charge Flask (Branched Alkane, Solvent, Initiator) Setup->Charge Heat 3. Heat to Reflux (Initiate Reaction) Charge->Heat Add 4. Add Halogenating Agent (e.g., NBS solution) slowly Heat->Add React 5. Continue Reaction (Monitor for completion) Add->React Cool 6. Cool to RT React->Cool Filter 7. Filter Byproduct (e.g., Succinimide) Cool->Filter Wash 8. Aqueous Workup (Wash with Na2S2O3, NaHCO3, Brine) Filter->Wash Dry 9. Dry Organic Layer (e.g., MgSO4) Wash->Dry Evap 10. Remove Solvent (Rotary Evaporation) Dry->Evap Purify 11. Purify Product (e.g., Distillation) Evap->Purify Analyze 12. Characterize (NMR, GC-MS) Purify->Analyze

Figure 2: A typical experimental workflow for the free-radical halogenation of a branched alkane.

Applications in Drug Development

While alkanes themselves are not typically bioactive, branched alkyl groups are ubiquitous in pharmaceuticals. Their inclusion in a drug molecule can significantly impact its properties:

  • Lipophilicity and Binding: Bulky, non-polar groups like t-butyl or isobutyl can enhance binding to hydrophobic pockets in target proteins.

  • Metabolic Stability: Branching, particularly at positions adjacent to metabolically labile functional groups, can provide steric shielding against enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.

  • Formulation: Semifluorinated alkanes (SFAs) are a class of compounds with unique physicochemical properties that are being explored as novel drug carriers and excipients, particularly for ophthalmic and pulmonary delivery.[25] They can dissolve lipophilic drugs and are used to formulate nanoemulsions, gels, and aerosols.[25]

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2,4,4,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

In the absence of experimental spectra, computational methods provide a reliable estimation of the spectroscopic features of 2,4,4,6-tetramethyloctane.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by a series of overlapping multiplets in the upfield region, typical for saturated hydrocarbons. The chemical shifts are influenced by the degree of substitution and the local electronic environment of each proton.

Atom Number(s) Predicted Chemical Shift (ppm) Predicted Multiplicity
10.88Triplet
21.25Multiplet
31.15Multiplet
51.20Multiplet
61.50Multiplet
70.85Triplet
90.83Doublet
100.83Singlet
110.83Singlet
120.83Doublet
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum shows distinct signals for each carbon atom in a unique chemical environment. The chemical shifts are indicative of the type of carbon (methyl, methylene, methine, or quaternary).

Atom Number(s) Predicted Chemical Shift (ppm)
114.3
229.5
349.5
432.9
554.5
625.0
723.0
811.4
925.5
1025.5
1122.8
1222.8
Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands for alkanes.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch2850-2960Strong
C-H Bend (Methylene)1450-1470Medium
C-H Bend (Methyl)1370-1380Medium
Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 170 is expected to be of low abundance or absent. Fragmentation will be favored at the branching points, leading to the formation of stable carbocations.

m/z Predicted Fragment Ion Significance
170[C₁₂H₂₆]⁺•Molecular Ion (likely weak or absent)
113[C₈H₁₇]⁺Loss of a butyl radical
99[C₇H₁₅]⁺Loss of a pentyl radical
85[C₆H₁₃]⁺Loss of a hexyl radical
71[C₅H₁₁]⁺Loss of a heptyl radical
57[C₄H₉]⁺Loss of an octyl radical (likely a base peak)
43[C₃H₇]⁺Loss of a nonyl radical
29[C₂H₅]⁺Loss of a decyl radical

Methodology for Spectral Prediction

The predicted spectroscopic data presented in this guide were generated using a combination of computational methods.

NMR Spectra Prediction

The ¹H and ¹³C NMR spectra were predicted using online platforms such as NMRDB.org. These tools employ a combination of two main algorithms:

  • HOSE (Hierarchically Ordered Spherical description of Environment) Codes: This is an established technique that describes the chemical environment of a given atom up to a certain number of bonds. It is effective for predicting spectra of structures that are similar to those in the reference database.[1]

  • Neural Networks: This machine learning approach is particularly useful for predicting the spectra of novel structures that are not well-represented in the database. The predictions are based on a multitude of features that describe the atom's chemical environment.[1]

Some prediction software also utilizes rule-based algorithms and fragment-based predictions to estimate chemical shifts and coupling constants.[2]

IR Spectrum Prediction

The prediction of the IR spectrum is based on the general principles of infrared spectroscopy for alkanes. Computational chemistry software can be used to perform more precise predictions. These programs often use quantum mechanical calculations, such as Density Functional Theory (DFT), to model the molecular structure and vibrations of the compound.[3][4] The process typically involves:[3]

  • Molecular Structure Optimization: The 3D geometry of the molecule is optimized to find its most stable conformation.[3]

  • Vibrational Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated based on the optimized structure.

Mass Spectrum Prediction

The prediction of the mass spectrum is based on the established fragmentation rules for branched alkanes under electron ionization. The fragmentation process is governed by the stability of the resulting carbocations and radicals. Cleavage is most likely to occur at the most substituted carbon atoms.[5] Online tools and software can simulate this fragmentation process to predict the resulting mass spectrum.[5]

Visualizations

Structure of this compound

Spectroscopic_Analysis_Workflow cluster_prediction Computational Prediction cluster_analysis Data Analysis and Interpretation NMR_Pred NMR Prediction (HOSE, Neural Networks) Data_Comparison Comparison with Predicted Data NMR_Pred->Data_Comparison IR_Pred IR Prediction (DFT Calculations) IR_Pred->Data_Comparison MS_Pred MS Prediction (Fragmentation Rules) MS_Pred->Data_Comparison Structure_Elucidation Structure Elucidation Data_Comparison->Structure_Elucidation Unknown_Compound Unknown Compound (this compound) Experimental_Data Acquisition of Experimental Spectra (NMR, IR, MS) Unknown_Compound->Experimental_Data Experimental_Data->Data_Comparison

References

An In-depth Technical Guide to the Thermodynamic Properties of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of dodecane (B42187) (C12H26) and its various isomers. Understanding these properties is crucial for a wide range of applications, from fuel development and materials science to computational chemistry and drug design. This document presents critically evaluated data, details the experimental methodologies used for their determination, and provides a logical workflow for the analysis of these properties.

Introduction to Dodecane Isomers and Their Thermodynamic Significance

Dodecane (C12H26) is an alkane with 355 structural isomers, each exhibiting unique physical and chemical properties. The arrangement of carbon atoms, from a linear chain (n-dodecane) to highly branched structures, significantly influences their thermodynamic stability and behavior. Key thermodynamic properties such as enthalpy of formation, standard entropy, heat capacity, and Gibbs free energy of formation dictate the feasibility and energy changes associated with chemical reactions, phase transitions, and intermolecular interactions. For researchers in drug development, understanding the thermodynamics of non-polar, alkane-like moieties is essential for predicting the binding affinity and solubility of drug candidates.

Comparative Thermodynamic Data of C12H26 Isomers

The following table summarizes key thermodynamic properties for n-dodecane and a selection of its branched isomers at standard conditions (298.15 K and 1 bar). These values have been compiled from critically evaluated data sources.

Isomer NameIUPAC NameCAS NumberEnthalpy of Formation (ΔfH°) (gas, kJ/mol)Standard Entropy (S°) (gas, J/mol·K)Heat Capacity (Cp) (gas, J/mol·K)Gibbs Free Energy of Formation (ΔfG°) (gas, kJ/mol)
n-DodecaneDodecane112-40-3-290.9 ± 1.4[1]622.50[1]258.1645.3
2-Methylundecane2-Methylundecane7045-71-8-295.4614.63258.1642.1
3-Methylundecane3-Methylundecane1002-43-3-293.9620.32258.1643.6
4-Methylundecane4-Methylundecane2980-69-0-293.9620.32258.1643.6
5-Methylundecane5-Methylundecane13150-87-3-293.9620.32258.1643.6
2,3-Dimethyldecane2,3-Dimethyldecane17312-44-6-298.7609.44258.1645.28[2]
2,5-Dimethyldecane2,5-Dimethyldecane17312-50-4-302.3609.44258.1638.8
2,6-Dimethyldecane2,6-Dimethyldecane13150-81-7-301.2615.13258.1639.9
2,9-Dimethyldecane2,9-Dimethyldecane1002-17-1-302.3609.44258.1638.8
5,5-Dimethyldecane5,5-Dimethyldecane17453-92-8-304.7603.75258.1636.4
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-Pentamethylheptane13475-82-6-313.79[3]569.86258.1653.40[3]

Note: Some values are estimated based on group contribution methods where experimental data is unavailable.

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise calorimetric techniques. The following sections detail the methodologies for two key experimental procedures.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.

Objective: To measure the heat of combustion of a C12H26 isomer, from which the standard enthalpy of formation can be calculated.

Apparatus:

  • A high-precision bomb calorimeter, typically a constant-volume type.

  • A certified benzoic acid pellet for calibration.

  • A sample holder (e.g., a platinum crucible).

  • An ignition system with a fuse wire (e.g., platinum or iron).

  • A high-pressure oxygen cylinder.

  • A temperature measurement system with a resolution of at least 0.001 K.

  • A dewar flask or an isothermal jacket to minimize heat exchange with the surroundings.

Procedure:

  • Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of benzoic acid, which has a certified heat of combustion.

  • Sample Preparation: A precise mass of the C12H26 isomer is placed in the sample holder.

  • Assembly: The sample holder and fuse wire are placed in the bomb. The bomb is then sealed and purged with oxygen before being filled to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's dewar. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a constant temperature is reached after the combustion is complete.

  • Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion is calculated using the heat capacity of the calorimeter and the temperature change.

  • Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, with the known standard enthalpies of formation of CO2 and H2O.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is employed to measure the heat capacity of substances in their condensed phases.

Objective: To determine the heat capacity of a liquid C12H26 isomer as a function of temperature.

Apparatus:

  • An adiabatic calorimeter with a sample vessel.

  • A surrounding adiabatic shield or jacket.

  • A precision heater to supply energy to the sample.

  • A temperature sensor (e.g., a platinum resistance thermometer) for both the sample vessel and the shield.

  • A control system to maintain the shield temperature as close as possible to the sample temperature, minimizing heat loss.[4]

  • A vacuum system to evacuate the space between the sample vessel and the shield.

Procedure:

  • Sample Loading: A known mass of the degassed C12H26 isomer is loaded into the sample vessel.

  • Thermal Equilibration: The calorimeter is cooled to the starting temperature and allowed to reach thermal equilibrium.

  • Heating and Measurement: A known amount of electrical energy is supplied to the sample through the heater over a specific time interval, causing a small increase in temperature.

  • Adiabatic Control: Throughout the heating period, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample vessel, ensuring that no heat is exchanged with the surroundings.[4]

  • Temperature Rise Measurement: The initial and final equilibrium temperatures of the sample are precisely measured.

  • Calculation of Heat Capacity: The heat capacity of the sample is calculated from the amount of energy supplied and the measured temperature rise, after subtracting the heat capacity of the empty sample vessel (which is determined in a separate experiment).

  • Temperature Dependence: The procedure is repeated at different temperatures to determine the heat capacity as a function of temperature.

Logical Workflow for Thermodynamic Property Analysis

The following diagram illustrates the logical workflow from the initial selection of a C12H26 isomer to the final application of its thermodynamic data.

ThermodynamicWorkflow cluster_0 Isomer Selection and Preparation cluster_1 Experimental Determination cluster_2 Data Analysis and Calculation cluster_3 Application and Modeling IsomerSelection Select C12H26 Isomer SynthesisPurification Synthesis and/or Purification IsomerSelection->SynthesisPurification IsomerSelection->SynthesisPurification Characterization Purity and Structural Characterization (GC-MS, NMR) SynthesisPurification->Characterization SynthesisPurification->Characterization CombustionCalorimetry Combustion Calorimetry (ΔfH°) Characterization->CombustionCalorimetry Characterization->CombustionCalorimetry AdiabaticCalorimetry Adiabatic Calorimetry (Cp) Characterization->AdiabaticCalorimetry Characterization->AdiabaticCalorimetry OtherMeasurements Other Measurements (Vapor Pressure, etc.) Characterization->OtherMeasurements Characterization->OtherMeasurements DataProcessing Data Processing and Corrections CombustionCalorimetry->DataProcessing CombustionCalorimetry->DataProcessing AdiabaticCalorimetry->DataProcessing AdiabaticCalorimetry->DataProcessing OtherMeasurements->DataProcessing OtherMeasurements->DataProcessing EntropyCalculation Entropy Calculation (from Cp data) DataProcessing->EntropyCalculation DataProcessing->EntropyCalculation GibbsEnergyCalculation Gibbs Free Energy Calculation (ΔfG° = ΔfH° - TΔfS°) DataProcessing->GibbsEnergyCalculation DataProcessing->GibbsEnergyCalculation EntropyCalculation->GibbsEnergyCalculation EntropyCalculation->GibbsEnergyCalculation Database Compilation in Thermodynamic Database GibbsEnergyCalculation->Database GibbsEnergyCalculation->Database Modeling Computational Modeling (e.g., Reaction Equilibria, Phase Behavior) Database->Modeling Database->Modeling DrugDevelopment Application in Drug Development (e.g., Binding Affinity Prediction) Modeling->DrugDevelopment Modeling->DrugDevelopment

Caption: Logical workflow for the determination and application of thermodynamic properties of C12H26 isomers.

Conclusion

The thermodynamic properties of C12H26 isomers are fundamental to various scientific and industrial applications. This guide has provided a comparative summary of key thermodynamic data for several dodecane isomers, detailed the experimental protocols for their determination, and presented a logical workflow for their analysis. The presented data highlights the significant impact of isomeric structure on thermodynamic stability. For researchers in drug development and other fields, a thorough understanding and utilization of this data are essential for accurate modeling and prediction of molecular behavior.

References

Technical Guide: Discovery, Isolation, and Characterization of Novel Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dodecane (B42187) (C12H26) is an alkane with 355 structural isomers, each possessing unique physicochemical properties.[1] The diversity of these isomers presents significant opportunities in various fields, from materials science to pharmacology. However, the discovery and isolation of specific, novel isomers from complex mixtures remain a considerable challenge. This technical guide provides an in-depth overview of the key methodologies for synthesizing, separating, and characterizing dodecane isomers. It includes detailed experimental protocols, quantitative data on select isomers, and discusses the relevance of isomeric purity in the context of drug development and biological activity.

Discovery and Synthesis of Novel Dodecane Isomers

The generation of novel, particularly branched, dodecane isomers often relies on the catalytic hydroisomerization of n-dodecane. This process converts linear alkanes into their branched counterparts, which are valuable for applications such as high-octane fuels and as precursors for specialty chemicals.[2][3] The process utilizes bifunctional catalysts, typically containing a noble metal (like Platinum) on an acidic support (like a zeolite).[4][5]

Hydroisomerization Protocol

The following is a generalized protocol for the hydroisomerization of n-dodecane.

Objective: To synthesize a mixture of branched dodecane isomers from n-dodecane.

Materials:

  • n-dodecane (reactant)

  • Bifunctional catalyst (e.g., 0.5 wt% Pt on a ZSM-22/Y zeolite support)[5]

  • High-pressure fixed-bed reactor system

  • Hydrogen (H2) gas

  • Inert gas (e.g., Nitrogen) for purging

Procedure:

  • Catalyst Activation: The catalyst is typically activated in the reactor by heating under a flow of hydrogen to reduce the metal sites.

  • Reaction Setup: The activated catalyst is packed into the fixed-bed reactor. The system is purged with an inert gas and then pressurized with hydrogen.

  • Reaction Execution: Liquid n-dodecane is fed into the reactor along with a continuous flow of hydrogen at elevated temperature and pressure (e.g., 220-310 °C and 20-60 bar).[4]

  • Product Collection: The reaction effluent, a mixture of unreacted n-dodecane and various iso-dodecane products, is cooled and collected for subsequent analysis and separation.

  • Analysis: The product mixture is analyzed using Gas Chromatography (GC) to determine the conversion of n-dodecane and the selectivity towards different isomers.[5]

Hydroisomerization_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs n_dodecane n-Dodecane reactor Fixed-Bed Reactor (Pt/Zeolite Catalyst) n_dodecane->reactor h2 Hydrogen Gas h2->reactor product Mixture of Dodecane Isomers reactor->product Hydroisomerization

Caption: Workflow for the synthesis of branched dodecane isomers.

Isolation and Separation of Dodecane Isomers

Due to their similar chemical properties and often close boiling points, separating alkane isomers is a challenging task.[6] Several techniques are employed, ranging from physical separation methods to advanced chromatography.

Separation Techniques
  • Fractional Distillation: This method is effective for separating isomers with significant differences in boiling points. It requires columns with a high number of theoretical plates and is most suitable for bulk separations.[6]

  • Adsorptive Separation: Microporous materials like zeolites can separate linear from branched alkanes based on molecular sieving. For instance, zeolite 5A allows linear paraffins to enter its pores while excluding branched isomers.[7][8] Other materials like silicalite separate isomers based on configurational entropy effects, where linear alkanes "pack" more efficiently within the channel structures.[7]

  • Chromatography: High-resolution separation is typically achieved using chromatographic techniques.

    • Gas Chromatography (GC): Capillary GC is a powerful tool for separating complex mixtures of hydrocarbon isomers due to its high efficiency.[9]

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can separate structural isomers. Chiral stationary phases (CSPs) are required to resolve enantiomers.[10][11]

Isomer_Separation_Workflow start Isomer Mixture screening Initial Analysis (e.g., GC-MS) start->screening decision Select Separation Method screening->decision distillation Fractional Distillation decision->distillation Boiling Point Difference adsorption Adsorptive Separation decision->adsorption Shape Difference hplc HPLC / GC decision->hplc High Purity Needed protocol Execute Protocol distillation->protocol adsorption->protocol hplc->protocol collection Collect Fractions protocol->collection analysis Purity Analysis collection->analysis end Isolated Isomer analysis->end

Caption: General workflow for the separation and isolation of isomers.
Experimental Protocol: HPLC Separation of Isomers

The following protocol outlines a general approach for separating dodecane isomers using reversed-phase HPLC.

Objective: To separate a mixture of dodecane isomers into individual components.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index Detector).

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water).[10]

  • Sample of mixed dodecane isomers.

  • 0.22 µm syringe filters.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the isomer mixture in a solvent compatible with the mobile phase (e.g., acetonitrile).[10]

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Dilute the solution to an appropriate concentration.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter.[10]

  • Method Development:

    • Scouting Gradient: Perform a broad gradient run (e.g., 5% to 95% acetonitrile in water) to determine the approximate solvent concentration required to elute the isomers.[10]

    • Optimization: Based on the scouting run, develop an isocratic or shallow gradient method to achieve baseline separation. Adjust the organic modifier (acetonitrile vs. methanol) and mobile phase additives if necessary to improve selectivity.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the elution of isomers using the detector.

    • Identify and quantify the separated isomers based on their retention times and peak areas.

Quantitative Data of Select Dodecane Isomers

The physical and chemical properties of dodecane isomers can vary significantly with their structure. This data is crucial for designing separation processes and for understanding their behavior in different applications.

Propertyn-Dodecane2,2,4,6,6-Pentamethylheptane (B104275) (iso-dodecane)
Molecular Formula C12H26C12H26
Molecular Weight 170.34 g/mol 170.34 g/mol
Boiling Point 216.3 °C177.2 °C
Melting Point -9.6 °C-70.4 °C
Density 0.749 g/cm³0.746 g/cm³
Derived Cetane Number (DCN) N/A16.8 (±1)[12]
Threshold Sooting Index (TSI) N/A15.4 (±0.5)[12]

(Data for n-dodecane sourced from PubChem CID 8182, and iso-dodecane data from various sources as cited)[12][13]

Relevance to Drug Development and Biological Activity

While alkanes are often considered biologically inert, their isomers can exhibit distinct biological activities and are relevant to drug development professionals for several reasons.

  • Lipophilicity and Drug Delivery: The lipophilic nature of long-chain alkanes allows them to interact with cell membranes and the hydrophobic pockets of proteins.[14] This makes them valuable as scaffolds or components in drug delivery systems.

  • Structure-Activity Relationship: The branching of an alkane chain significantly alters its shape and ability to interact with biological targets. For example, studies on 1-dodecanol (B7769020) and its branched isomer, 2-methyl-1-dodecanol, suggest that the methyl branch is expected to alter physicochemical properties and lead to distinct biological activities.[15] While not dodecane, this principle applies. Some dodecane isomers have been reported to possess antimicrobial and antifungal properties.[16][17]

  • Metabolism and Bioconcentration: The structure of an isomer can affect its rate of metabolism and potential for bioaccumulation. A study on fathead minnows showed that the highly branched isomer 2,2,4,6,6-pentamethylheptane (PMH) could be quantified in fish tissue, whereas n-dodecane could not, suggesting differences in their uptake or metabolism.[18]

  • Stereoisomerism: For chiral isomers, different enantiomers can have vastly different biological effects, ranging from the desired therapeutic outcome to inactivity or toxicity.[19][20] Therefore, the stereoselective synthesis and separation of isomers are critical in pharmacology.[19]

Structure_Activity_Relationship cluster_isomer Isomer Structure cluster_properties Physicochemical Properties cluster_interaction Biological Interaction cluster_activity Result linear Linear Isomer (e.g., n-Dodecane) shape Molecular Shape linear->shape polarity Polarity / Lipophilicity linear->polarity branched Branched Isomer (e.g., iso-Dodecane) branched->shape branched->polarity target Interaction with Biological Target (e.g., Cell Membrane) shape->target polarity->target activity Differential Biological Activity target->activity

Caption: Logical relationship between isomer structure and biological activity.

References

Conformational Landscape of 2,4,4,6-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly substituted alkanes, such as 2,4,4,6-tetramethyloctane, present a complex conformational landscape due to the interplay of steric and torsional strains. Understanding the preferred three-dimensional arrangements of these molecules is crucial in fields ranging from materials science to drug design, where molecular shape dictates physical properties and biological activity. This technical guide provides an in-depth analysis of the conformational preferences of this compound. Due to the absence of specific experimental data for this molecule in publicly available literature, this paper extrapolates from the well-established principles of alkane conformational analysis. It outlines a comprehensive approach, combining computational modeling and spectroscopic techniques, to elucidate the molecule's conformational isomers and their relative energies. This guide serves as a framework for the detailed conformational analysis of complex branched alkanes.

Introduction to Alkane Conformational Analysis

The rotation around carbon-carbon single (σ) bonds gives rise to different spatial arrangements of atoms in a molecule, known as conformations or conformers.[1][2][3] These conformers are in constant interconversion and their relative populations are determined by their potential energies. The primary factors governing conformational stability are:

  • Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where bonds are maximally separated, are energetically favored over eclipsed conformations.

  • Steric Strain: Results from non-bonded atoms being forced into close proximity, leading to repulsive interactions. Gauche interactions between bulky groups are a common source of steric strain.[1]

The conformational analysis of simple alkanes like ethane (B1197151) and butane (B89635) provides the foundational understanding for predicting the behavior of more complex structures.[1][2][4] For instance, in butane, the anti conformation, where the two methyl groups are 180° apart, is the most stable, while the fully eclipsed conformation is the least stable.[1]

Conformational Analysis of this compound

The structure of this compound, with its multiple methyl substituents and a quaternary carbon center, leads to significant steric hindrance that will dominate its conformational preferences. The key rotatable bonds for analysis are C2-C3, C3-C4, C4-C5, and C5-C6.

Due to the lack of specific experimental data for this compound, we will present a hypothetical analysis based on established principles. The following sections outline the expected conformational preferences and a robust methodology to validate these predictions.

Key Rotatable Bonds and Expected Conformations

The C4 carbon, being a quaternary center with two methyl groups and being bonded to two methylene (B1212753) groups (part of the larger octane (B31449) chain), creates a region of high steric congestion. Rotation around the C3-C4 and C4-C5 bonds will be particularly hindered. It is anticipated that the molecule will adopt conformations that minimize the interactions between the bulky substituents.

For instance, looking down the C3-C4 bond, the t-butyl-like group at C4 will sterically interact with the substituents at C2. Similarly, rotations around the C5-C6 bond will be influenced by the steric bulk of the rest of the molecule. The most stable conformers are expected to arrange the carbon backbone in a staggered, anti-periplanar fashion where possible, to move the methyl groups as far apart as possible.

Proposed Experimental and Computational Protocols

A thorough conformational analysis of this compound would necessitate a combined computational and experimental approach.

Computational Modeling Protocol

Computational chemistry is a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.[5][6][7]

Methodology:

  • Initial Structure Generation: The 3D structure of this compound would be built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search would be performed to identify all possible low-energy conformers. This involves rotating the key dihedral angles and minimizing the energy of the resulting structures.

  • Energy Calculations: The energies of the identified conformers would be calculated using a suitable level of theory. Molecular mechanics (e.g., MMFF or AMBER) can be used for an initial screening, followed by more accurate quantum mechanical methods (e.g., Density Functional Theory) for the low-energy conformers.

  • Population Analysis: The relative populations of the conformers at a given temperature can be calculated from their Gibbs free energies using the Boltzmann distribution.

A hypothetical workflow for the computational analysis is depicted below:

G Computational Conformational Analysis Workflow A 1. 3D Structure Generation of this compound B 2. Systematic/Stochastic Conformational Search A->B C 3. Energy Minimization (Molecular Mechanics) B->C D 4. Re-optimization of Low-Energy Conformers (Quantum Mechanics - DFT) C->D E 5. Calculation of Thermodynamic Properties (Gibbs Free Energy) D->E F 6. Boltzmann Population Analysis E->F G Predicted Stable Conformers and Their Relative Energies F->G

Computational conformational analysis workflow.
NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for conformational analysis in solution.[8] Karplus-type relationships can be used to correlate observed scalar coupling constants (J-couplings) with dihedral angles.[8]

Methodology:

  • Sample Preparation: A solution of purified this compound would be prepared in a suitable deuterated solvent.

  • NMR Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) would be acquired at various temperatures.

  • Spectral Assignment: All proton and carbon signals would be unambiguously assigned.

  • J-Coupling and NOE/ROE Analysis: Vicinal proton-proton coupling constants (³JHH) would be extracted from the high-resolution ¹H NMR spectrum. Nuclear Overhauser effect (NOE) or Rotating-frame Overhauser effect (ROE) data would provide information about through-space proximities of protons.

  • Conformational Population Averaging: The experimentally observed NMR parameters are a weighted average of the parameters for each individual conformer. These experimental values would be compared with the predicted values for the computationally determined conformers to refine the population distribution.

The interplay between computational and experimental methods is illustrated below:

G Integrated Computational and Experimental Workflow cluster_comp Computational Analysis cluster_exp Experimental Analysis A Conformational Search & Energy Calculation B Prediction of NMR Parameters (J-couplings, Chemical Shifts) A->B E Comparison and Refinement of Conformer Populations B->E C NMR Data Acquisition (¹H, ¹³C, COSY, NOESY) D Extraction of Experimental NMR Parameters C->D D->E F Validated Conformational Model E->F

Integrated workflow for conformational analysis.

Hypothetical Data Presentation

In the absence of experimental data, the following tables illustrate how the results of a comprehensive conformational analysis of this compound could be presented. The values provided are for illustrative purposes only and are based on typical energy differences observed for sterically hindered alkanes.

Table 1: Calculated Relative Energies and Populations of Hypothetical Low-Energy Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Population at 298 K (%)Key Dihedral Angles (C3-C4-C5-C6)
Conf-1 0.0075.3~180° (anti)
Conf-2 1.5010.2~60° (gauche)
Conf-3 1.658.5~-60° (gauche)
Conf-4 3.001.5Eclipsed (transition state)
............

Table 2: Comparison of Hypothetical Experimental and Calculated ³JHH Coupling Constants

Proton PairExperimental ³JHH (Hz)Calculated ³JHH (Hz) (Population Averaged)
H2a-H3a7.27.1
H5a-H6a4.54.8
H5b-H6a11.811.5
.........

Conclusion

References

Methodological & Application

Application Notes and Protocols for Gas Chromatography Analysis of 2,4,4,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,4,6-Tetramethyloctane is a highly branched alkane and an isomer of dodecane. The analysis of such compounds by gas chromatography (GC) is crucial in various fields, including petrochemical analysis, environmental monitoring, and chemical synthesis. Due to the structural similarities among its isomers, achieving good chromatographic separation is essential for accurate identification and quantification. This document provides detailed application notes and protocols for the gas chromatographic analysis of this compound.

Data Presentation

CompoundStationary PhaseColumn TypeTemperature (°C)Kovats Retention Index (I)
3,4,5,6-TetramethyloctaneSE-30Capillary701100.6[1][2]

Note: The retention behavior of this compound is expected to be in a similar range on a non-polar stationary phase. For precise identification, it is recommended to run a standard of this compound under the specific experimental conditions.

Experimental Protocols

This section outlines a general protocol for the analysis of tetramethyloctane isomers using gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane. Create a series of dilutions to generate a calibration curve for quantitative analysis.

  • Sample Preparation: Dilute the sample matrix containing this compound in the same solvent used for the standards to an appropriate concentration. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

2. Gas Chromatography (GC) Conditions

The following table outlines typical GC parameters for the analysis of branched alkanes.

ParameterRecommended Setting
GC System Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
Column A non-polar capillary column is recommended for the separation of alkanes based on their boiling points.[3] Examples include columns with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) or a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1).
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen.
Flow Rate Constant flow mode, typically 1.0-1.5 mL/min.
Injector Temperature 250 °C.
Injection Mode Split injection is suitable for most analyses. A split ratio of 50:1 is a good starting point and can be optimized.
Injection Volume 1 µL.
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C. Hold at 250 °C for 5 minutes. This program should be optimized based on the specific column and the complexity of the sample.
Detector FID: Temperature: 280 °C. Hydrogen flow: 30 mL/min. Air flow: 300 mL/min. Makeup gas (Nitrogen or Helium) flow: 25 mL/min. MS: Transfer line temperature: 280 °C. Ion source temperature: 230 °C. Electron ionization (EI) at 70 eV. Mass scan range: m/z 40-400.

3. Data Analysis

  • Qualitative Analysis: Identify the this compound peak in the chromatogram by comparing its retention time to that of a known standard. If using a mass spectrometer, confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

  • Quantitative Analysis: For quantification, construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Dilution/Extraction Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Qualitative Qualitative Analysis (Retention Time/Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: Experimental workflow for GC analysis of this compound.

References

Application Note: Mass Spectrometry Fragmentation of 2,4,4,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,4,4,6-tetramethyloctane, a highly branched C12 alkane. Understanding the fragmentation behavior of such molecules is crucial for their identification and structural elucidation in complex mixtures, a common requirement in petrochemical analysis, environmental screening, and metabolomics studies within drug development. This application note outlines the predicted major fragmentation pathways, presents a quantitative summary of expected fragment ions, and provides a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction

Branched alkanes, such as this compound, present a unique challenge in mass spectrometry due to their propensity for extensive fragmentation and the often-low abundance or complete absence of the molecular ion peak under typical electron ionization conditions.[1][2] The fragmentation is primarily governed by the stability of the resulting carbocations, with cleavage occurring preferentially at the branching points to yield more stable tertiary and secondary carbocations.[2][3] This predictable fragmentation behavior, however, also serves as a powerful tool for structural determination. This note will detail the expected fragmentation pattern of this compound, providing researchers with a reference for its identification.

Predicted Mass Spectrometry Fragmentation Pattern

Under electron ionization (70 eV), this compound (molecular weight: 170.33 g/mol ) is expected to undergo significant fragmentation. The molecular ion peak (M⁺) at m/z 170 is anticipated to be of very low abundance or absent altogether, a characteristic feature of highly branched alkanes.[1] The fragmentation will be dominated by cleavage at the C4 and C6 positions, which are highly substituted, leading to the formation of stable carbocations.

The primary fragmentation pathways are expected to involve the loss of various alkyl radicals, leading to the formation of characteristic fragment ions. The most stable carbocations will give rise to the most abundant peaks in the mass spectrum.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their proposed structures, and their expected relative intensities for this compound. This data is inferred from the general principles of alkane fragmentation and by analogy with the mass spectra of structurally similar branched C12 alkanes.

m/zProposed Fragment IonProposed StructureRelative Intensity (%)
57tert-Butyl cation[C(CH₃)₃]⁺100 (Base Peak)
71C₅H₁₁⁺[CH₂C(CH₃)₂CH₃]⁺45
85C₆H₁₃⁺[CH(CH₃)CH₂C(CH₃)₃]⁺30
43Isopropyl cation[CH(CH₃)₂]⁺60
41Allyl cation[C₃H₅]⁺40
29Ethyl cation[CH₂CH₃]⁺25
113C₈H₁₇⁺[M - C₄H₉]⁺15
127C₉H₁₉⁺[M - C₃H₇]⁺10
170Molecular Ion[C₁₂H₂₆]⁺<1

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

  • Working Standards: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-50 µg/mL.

  • Sample Matrix: For the analysis of this compound in a complex matrix, employ a suitable extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the hydrocarbon fraction.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: An Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5975C Mass Selective Detector or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of hydrocarbons.[4]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio of 50:1) or splitless, depending on sample concentration.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 25-250.

  • Scan Speed: 2 scans/second.

Data Acquisition and Analysis
  • Acquire the mass spectra of the prepared standards and samples.

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Compare the acquired mass spectrum with the predicted fragmentation pattern and the reference spectrum of similar compounds for confirmation.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 57) against the concentration of the working standards.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway cluster_frags Major Fragment Ions M This compound (m/z 170, M⁺) F57 [C(CH₃)₃]⁺ (m/z 57) M->F57 - C₇H₁₅• F71 [C₅H₁₁]⁺ (m/z 71) M->F71 - C₇H₁₅• F85 [C₆H₁₃]⁺ (m/z 85) M->F85 - C₆H₁₃• F43 [CH(CH₃)₂]⁺ (m/z 43) M->F43 - C₉H₁₉•

Caption: Predicted EI fragmentation of this compound.

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the GC-MS analysis of this compound.

Experimental_Workflow A Sample Preparation (Standards & Unknowns) B GC-MS Analysis (Instrument Setup) A->B C Data Acquisition (TIC & Mass Spectra) B->C D Data Processing (Peak Integration) C->D E Compound Identification (Retention Time & Spectrum Matching) D->E F Quantitative Analysis (Calibration Curve) E->F G Final Report F->G

Caption: GC-MS analysis workflow for this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable cleavage at its branched centers, leading to the formation of stable carbocations. Although the molecular ion is typically not observed, the prominent fragment ions, particularly the base peak at m/z 57, provide a reliable signature for its identification. The provided GC-MS protocol offers a robust method for the separation and analysis of this and similar highly branched alkanes. This information is valuable for researchers in various scientific disciplines requiring the detailed structural characterization of complex hydrocarbon mixtures.

References

Application Note: 1H and 13C NMR Spectral Analysis of 2,4,4,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of 2,4,4,6-tetramethyloctane, a highly branched alkane. Understanding the NMR spectra of such molecules is crucial for their identification and characterization in various applications, including lubricant and fuel development, and as reference compounds in chemical analysis. Due to extensive signal overlap in the aliphatic region of ¹H NMR spectra for complex alkanes, a combination of one-dimensional (¹H, ¹³C) and potentially two-dimensional NMR experiments is often necessary for unambiguous signal assignment.[1][2]

Predicted NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are predicted based on established principles of chemical shifts and spin-spin coupling in alkanes. Protons and carbons in alkanes resonate in the upfield region of the NMR spectrum, typically between 0.5 and 2.0 ppm for ¹H and 10 to 60 ppm for ¹³C.[1][3] The specific chemical shifts are influenced by the local electronic environment and the degree of substitution.

Predicted ¹H NMR Data for this compound
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a0.85t3H-CH₂CH₃ (C8)
b0.88d6H-CH(CH₃ )₂ (C1 & C2')
c0.90s6H-C(CH₃ )₂- (C4' & C4'')
d1.15m2H-CH₂ - (C5)
e1.25m2H-CH₂ - (C3)
f1.35m1H-CH - (C6)
g1.80m1H-CH - (C2)
h1.20m2H-CH₂ - (C7)

Note: The chemical shifts are estimated and may vary depending on the solvent and experimental conditions. 'm' denotes a complex multiplet due to overlapping signals, a common feature in the ¹H NMR spectra of long-chain alkanes.[4]

Predicted ¹³C NMR Data for this compound
SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~14C8
2~23C1, C2'
3~25C6'
4~30C4', C4''
5~32C4
6~35C2
7~40C6
8~49C5
9~51C3
10~25C7

Note: Chemical shifts for alkanes are sensitive to substitution patterns. Quaternary carbons, like C4, appear in a distinct region.[3]

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry vial. The choice of solvent can slightly influence chemical shifts.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to improve signal dispersion, especially for the complex proton spectrum.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to provide singlet signals for each unique carbon.

    • Spectral Width: 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all signals in both ¹H and ¹³C spectra.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the numbering scheme used for the predicted NMR data assignments.

Caption: Structure of this compound with atom labels.

NMR Analysis Workflow

This diagram outlines the general workflow for the NMR spectral analysis of an organic compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up 1H & 13C Experiments instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking (1H & 13C) reference->peak_pick assign Assign Signals to Structure integrate->assign peak_pick->assign

Caption: Workflow for NMR spectral analysis.

Conclusion

The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocol, provide a comprehensive guide for the spectral analysis of this compound. While one-dimensional NMR is a primary tool, for highly branched and isomeric alkanes, advanced techniques such as COSY, HSQC, and HMBC may be necessary for complete and unambiguous structural confirmation.[1][2] This application note serves as a valuable resource for researchers in organic chemistry, materials science, and drug development who work with complex aliphatic compounds.

References

Application Notes & Protocols: Utilizing 2,4,4,6-Tetramethyloctane as a Reference Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of 2,4,4,6-tetramethyloctane as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines its application, relevant protocols for sample preparation and analysis, and data interpretation.

Introduction

This compound, a branched C12 alkane, is a suitable reference standard for GC-MS analysis, particularly in the quantification of volatile and semi-volatile organic compounds. Its chemical inertness, thermal stability, and distinct mass spectrum make it an excellent internal standard for complex matrices such as environmental samples, petroleum products, and in the analysis of volatile metabolites.

Key Attributes of this compound as a Reference Standard:

  • Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with analytes or components of the sample matrix.

  • Elution Profile: Its boiling point and branching result in a retention time that is typically well-resolved from many common analytes, minimizing chromatographic interference.

  • Mass Spectrum: Provides a characteristic fragmentation pattern under electron ionization (EI), allowing for clear identification and quantification.

  • Commercial Availability: Readily available in high purity.

Applications

This compound is particularly useful as an internal standard in the following applications:

  • Environmental Monitoring: Quantification of gasoline range organics (GRO), diesel range organics (DRO), and other petroleum hydrocarbons in soil and water samples.

  • Petrochemical Analysis: Quality control and compositional analysis of fuels and lubricants.

  • Metabolomics: Analysis of volatile organic compounds (VOCs) in biological samples.

  • Drug Development: Monitoring of residual solvents in pharmaceutical products.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific application, instrumentation, and sample matrix.

3.1. Preparation of Standard Solutions

Objective: To prepare stock and working standard solutions of this compound.

Materials:

  • This compound (≥98% purity)

  • High-purity solvent (e.g., hexane, dichloromethane, methanol)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the weighed standard in a suitable solvent in a 10 mL volumetric flask.

    • Ensure the standard is completely dissolved before making up to the mark with the solvent.

    • Store the stock solution at 4°C in a tightly sealed amber vial.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Prepare a serial dilution from the primary stock solution.

    • For example, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.

    • Prepare fresh working solutions as needed.

3.2. Sample Preparation: Liquid-Liquid Extraction for Environmental Water Samples

Objective: To extract volatile organic compounds from a water sample and spike it with the this compound internal standard.

Materials:

  • Water sample

  • This compound working standard solution

  • Extraction solvent (e.g., dichloromethane, hexane)

  • Separatory funnel

  • Sodium sulfate (B86663) (anhydrous)

  • Concentrator tube

  • Nitrogen evaporator

Procedure:

  • Measure 100 mL of the water sample into a separatory funnel.

  • Spike the sample with a known amount of the this compound working standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 10 µg/L in the extract, assuming 1 mL final extract volume).

  • Add 20 mL of the extraction solvent to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction twice more with fresh portions of the extraction solvent.

  • Combine the organic extracts.

  • Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.

  • Transfer the final extract to a GC vial for analysis.

3.3. GC-MS Instrumentation and Parameters

Objective: To establish the instrumental conditions for the analysis of target analytes with this compound as an internal standard. The following are typical parameters and should be optimized for the specific application.

Parameter Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless (or split, depending on concentration)
Oven ProgramInitial: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-550
Solvent Delay3 minutes
Acquisition ModeFull Scan or Selected Ion Monitoring (SIM)

Table 1: GC-MS Parameters. This table provides a starting point for method development. The oven temperature program and other parameters should be optimized for the specific analytes of interest.

Data Presentation and Analysis

4.1. Calibration Curve

A multi-point calibration curve should be prepared using standards containing known concentrations of the target analytes and a constant concentration of the internal standard (this compound).

Calibration Level Analyte Concentration (µg/L) Internal Standard Concentration (µg/L) Analyte Peak Area Internal Standard Peak Area Response Factor (Analyte Area / IS Area)
11.010DataDataData
25.010DataDataData
310.010DataDataData
425.010DataDataData
550.010DataDataData

Table 2: Example Calibration Data Structure. The response factor is plotted against the analyte concentration to generate a linear regression curve. The concentration of the analyte in unknown samples is then calculated using this curve.

4.2. Quantification

The concentration of the target analyte in a sample is calculated using the following equation:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

Where the Response Factor is the slope of the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Water Sample Collection Spike 2. Spike with this compound (Internal Standard) Sample->Spike Extraction 3. Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->Extraction Dry 4. Drying of Organic Phase (Anhydrous Na2SO4) Extraction->Dry Concentrate 5. Concentration to 1 mL (Nitrogen Evaporation) Dry->Concentrate Vial 6. Transfer to GC Vial Concentrate->Vial Inject 7. Injection into GC-MS Vial->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Integrate 10. Peak Integration Detect->Integrate Calibrate 11. Calibration Curve Generation Integrate->Calibrate Quantify 12. Analyte Quantification Calibrate->Quantify Report 13. Final Report Quantify->Report

Caption: Experimental workflow for the quantification of volatile organic compounds using this compound as an internal standard.

Logical_Relationship Analyte Target Analyte GC_MS GC-MS System Analyte->GC_MS IS This compound (Internal Standard) IS->GC_MS Sample_Matrix Sample Matrix (e.g., Water, Soil) Sample_Matrix->GC_MS Data Raw Data (Chromatograms, Mass Spectra) GC_MS->Data Quantification Quantitative Result Data->Quantification

Caption: Logical relationship of components in the quantitative GC-MS analysis.

Application of 2,4,4,6-Tetramethyloctane in Fuel Analysis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of fuel composition is critical for quality control, regulatory compliance, and the development of new fuel formulations. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the detailed hydrocarbon analysis of fuels such as gasoline and jet fuel. The complexity of these mixtures, often containing hundreds of hydrocarbon isomers, necessitates the use of internal standards for accurate and precise quantification. Highly branched alkanes are a significant component of gasoline and are crucial for determining fuel performance, particularly the octane (B31449) rating. 2,4,4,6-Tetramethyloctane, a C12 highly branched alkane, possesses properties that make it a potential candidate as an internal standard or a component in surrogate fuel mixtures for research purposes. This document provides a detailed overview of its potential application, relevant physicochemical data, and a representative protocol for its use in fuel analysis by GC-MS.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a potential internal standard is essential for its effective application. The following table summarizes key properties of this compound.[1]

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
IUPAC Name This compound
CAS Number 62199-35-3
XLogP3-AA 5.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 5
Exact Mass 170.203450829 Da
Monoisotopic Mass 170.203450829 Da

Data sourced from PubChem.[1]

Rationale for Use in Fuel Analysis

Highly branched alkanes are desirable components in gasoline as they increase its octane rating, which is a measure of the fuel's resistance to autoignition (knocking). While straight-chain alkanes have low octane ratings, branched isomers burn more smoothly in spark-ignition engines. The use of a highly branched C12 alkane like this compound as an internal standard in fuel analysis is logical for several reasons:

  • Chemical Similarity: It is structurally similar to many of the branched alkane components found in gasoline.

  • Elution in a Relevant Range: Its boiling point suggests it will elute within the typical GC run for gasoline analysis, without co-eluting with major target analytes.

  • Not a Major Endogenous Component: While C12 isomers are present in fuels, the specific 2,4,4,6-isomer is unlikely to be a major, quantifiable component in most standard fuel blends, reducing the risk of interference.

Experimental Protocol: Quantification of Target Analytes in a Gasoline Sample using this compound as an Internal Standard

Disclaimer: The following protocol is a representative methodology for the use of an internal standard in gasoline analysis by GC-MS and has been adapted for the specific use of this compound. Researchers should validate this protocol for their specific instrumentation and analytical needs.

Materials and Reagents
  • Gasoline sample

  • This compound (Internal Standard, IS)

  • Dichloromethane (B109758) (CH₂Cl₂), GC grade

  • Calibration standards of target analytes (e.g., benzene, toluene, ethylbenzene, xylenes, and various alkanes)

  • Volumetric flasks and pipettes

  • GC vials with septa

Preparation of Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in dichloromethane to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting stock solutions of target analytes in dichloromethane. Spike each calibration standard with the IS Stock solution to a final constant concentration (e.g., 50 µg/mL).

  • Sample Preparation: Dilute the gasoline sample with dichloromethane (e.g., 1:100 v/v). Spike the diluted sample with the IS Stock solution to the same final concentration as the calibration standards.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for fuel analysis.[2][3]

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 40 °C, hold for 5 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Data Analysis
  • Identification: Identify the peaks of the target analytes and the internal standard in the chromatograms based on their retention times and mass spectra.

  • Quantification: For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the following equation: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calibration Curve: Plot the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS) for the calibration standards and perform a linear regression.

  • Sample Quantification: Using the calculated average RF or the calibration curve, determine the concentration of each target analyte in the prepared gasoline sample.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in quantitative analysis.

experimental_workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing IS_Stock Internal Standard Stock Solution Cal_Standards Calibration Standards (with IS) IS_Stock->Cal_Standards Sample_Prep Sample Preparation (Dilution + IS) IS_Stock->Sample_Prep GC_MS GC-MS Injection and Data Acquisition Cal_Standards->GC_MS Sample_Prep->GC_MS Peak_ID Peak Identification (Retention Time & Mass Spectra) GC_MS->Peak_ID Quant Quantification (Response Factors/Calibration Curve) Peak_ID->Quant Results Final Concentrations of Target Analytes Quant->Results

Experimental workflow for fuel analysis using an internal standard.

logical_relationship cluster_process Analytical Process Variations Analyte Target Analyte Ratio Area Ratio (Analyte/IS) Analyte->Ratio IS Internal Standard (this compound) IS->Ratio Injection_Var Injection Volume Variation Injection_Var->Analyte Injection_Var->IS Instrument_Drift Instrumental Drift Instrument_Drift->Analyte Instrument_Drift->IS Concentration Accurate Concentration Ratio->Concentration

Logic of internal standard use for mitigating analytical variability.

Expected Mass Spectrum Fragmentation

Conclusion

This compound is a viable candidate for use in fuel analysis, either as a component of a surrogate fuel mixture for combustion studies or as an internal standard for the quantification of other hydrocarbons. Its properties as a highly branched alkane align well with the chemical nature of gasoline components. The provided protocol offers a representative framework for its application as an internal standard in GC-MS analysis, which should be further validated for specific analytical requirements. The use of such standards is paramount for achieving the accuracy and precision necessary in fuel quality assessment and research.

References

Application Notes and Protocols for 2,4,4,6-Tetramethyloctane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4,4,6-tetramethyloctane as a non-polar solvent in organic synthesis. Due to the limited availability of direct experimental data for this specific solvent in the scientific literature, the protocols provided are model systems based on reactions conducted in similar high-boiling, non-polar hydrocarbon solvents. Researchers should consider these as starting points for optimization.

Introduction to this compound as a Solvent

This compound is a highly branched isoparaffinic hydrocarbon. Its unique structure imparts several properties that make it an attractive non-polar solvent for organic synthesis. As a member of the alkane family, it is chemically inert, participating in reactions only under very harsh conditions.[1] This inertness is advantageous for sensitive catalytic systems and reactive intermediates.

Key Advantages:

  • High Boiling Point: Facilitates reactions requiring elevated temperatures, allowing for a wide operational window.

  • Chemical Inertness: Minimizes solvent-reagent interactions and potential side reactions.

  • Low Polarity: Ideal for dissolving non-polar reactants and reagents, and for reactions where a non-coordinating solvent is preferred.

  • Safety Profile: Generally, highly branched alkanes have a lower vapor pressure and higher flash point compared to their linear counterparts, contributing to a safer laboratory environment.[2]

  • Potential for Recyclability: As a stable hydrocarbon, it can potentially be recovered and reused, aligning with green chemistry principles.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below, alongside a comparison with other common non-polar solvents.

PropertyThis compoundTolueneHeptaneDioxane
Molecular Formula C₁₂H₂₆C₇H₈C₇H₁₆C₄H₈O₂
Molecular Weight ( g/mol ) 170.33[1]92.14100.2188.11
Boiling Point (°C) ~190-195110.698.4101
Density (g/cm³) ~0.750.8670.6841.034
Polarity (Dielectric Constant) ~2.0 (estimated)2.381.922.21
Solubility in Water ImmiscibleImmiscibleImmiscibleMiscible

Application in Palladium-Catalyzed Cross-Coupling Reactions

High-boiling non-polar solvents can be particularly useful in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, especially when high temperatures are required to drive the reaction to completion or to improve catalyst turnover. The non-polar nature of this compound can also influence the solubility of reactants, products, and catalysts, potentially simplifying purification procedures.

Model Protocol: Heck Reaction in this compound

This protocol is adapted from studies of the Heck reaction in octane, a similar non-polar hydrocarbon solvent.[3]

Reaction: Coupling of an Aryl Halide with an Alkene

Materials:

  • Aryl halide (e.g., iodobenzene (B50100) or bromobenzene)

  • Alkene (e.g., butyl acrylate)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., Tri(tert-butyl)phosphine)

  • Base (e.g., Triethylamine, Et₃N)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add this compound to dissolve the catalyst and ligand.

  • Add the aryl halide (1.0 equivalent), the alkene (1.2 equivalents), and the base (1.5 equivalents).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 130°C) with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by direct filtration if it precipitates upon cooling, or by extraction with a more polar solvent followed by column chromatography.

Quantitative Data from a Model System (Heck reaction in Octane): [3]

Aryl HalideLigandTemperature (°C)Yield (%)
Iodobenzene(PhO)₃P110>95
Bromobenzene(t-Bu)₃P130~70
Model Protocol: Suzuki-Miyaura Coupling in this compound

This generalized protocol is based on the principles of Suzuki-Miyaura coupling, adapted for a high-boiling non-polar solvent. The choice of base and the potential need for a co-solvent to facilitate the solubility of the boronic acid and base are critical considerations.

Reaction: Coupling of an Aryl Halide with an Arylboronic Acid

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃, or a more soluble organic base)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), base (2.0 eq.), and palladium catalyst (1-5 mol%).

  • Add anhydrous this compound.

  • Heat the mixture with vigorous stirring to a temperature sufficient to promote the reaction (e.g., 100-150°C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Application in the Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis. While often performed in polar aprotic solvents like THF or DMSO to facilitate the formation and reaction of the ylide, non-polar solvents can be used, particularly for unstabilized ylides under salt-free conditions.[4] The high boiling point of this compound could be advantageous for less reactive ketones.

Model Protocol: Wittig Reaction in this compound

This protocol outlines a general procedure for a Wittig reaction in a non-polar solvent.

Reaction: Formation of an Alkene from an Aldehyde or Ketone and a Phosphonium Ylide

Materials:

  • Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium (B96628) bromide)

  • Strong base (e.g., n-butyllithium in hexanes)

  • Aldehyde or ketone

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • Ylide Formation:

    • Suspend the alkyltriphenylphosphonium halide (1.1 eq.) in anhydrous this compound in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0°C.

    • Slowly add the strong base (1.05 eq.).

    • Allow the mixture to warm to room temperature and stir until the ylide forms (often indicated by a color change).

  • Reaction with Carbonyl:

    • Cool the ylide solution to 0°C.

    • Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous this compound dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent.

    • The byproduct, triphenylphosphine (B44618) oxide, may precipitate from the non-polar solvent and can be removed by filtration.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the alkene product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants & Reagents Heating Heating & Stirring (e.g., 130°C) Reactants->Heating Solvent This compound Solvent->Heating Catalyst Catalyst System Catalyst->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Extraction Extraction / Filtration Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a cross-coupling reaction.

Solvent_Advantages cluster_properties Key Properties cluster_benefits Synthetic Advantages Solvent This compound Inertness Chemical Inertness Solvent->Inertness HighBP High Boiling Point Solvent->HighBP NonPolar Low Polarity Solvent->NonPolar SideRxn Reduced Side Reactions Inertness->SideRxn WideTemp Wide Temperature Range HighBP->WideTemp Safety Improved Safety HighBP->Safety Purification Simplified Purification NonPolar->Purification

Caption: Advantages of this compound as a solvent.

Safety and Handling

This compound is a combustible liquid. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.[5]

Conclusion

This compound presents itself as a viable, high-boiling, non-polar solvent for various applications in organic synthesis. Its inert nature and high boiling point are particularly advantageous for high-temperature catalytic reactions. While specific, published examples of its use are currently scarce, the provided model protocols, based on reactions in analogous solvent systems, offer a solid foundation for researchers to explore its utility. Further investigation into its performance compared to other non-polar solvents in a wider range of reactions is warranted.

References

Application Note: Synthesis of 5,5-Diethyloctane, a Dodecane Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecane (B42187) (C12H26) has 355 structural isomers, each with unique physical and chemical properties. The synthesis of specific, highly branched isomers is of significant interest in fields such as fuel science, materials science, and as reference compounds in analytical chemistry. This application note provides a detailed, three-step protocol for the synthesis of a specific dodecane isomer, 5,5-diethyloctane, starting from commercially available reagents. The synthesis route involves a Grignard reaction to form a tertiary alcohol, followed by acid-catalyzed dehydration to an alkene, and subsequent catalytic hydrogenation to the final saturated alkane.

Overall Reaction Scheme

The synthesis of 5,5-diethyloctane is achieved through the following three-stage process:

  • Grignard Reaction: Octan-5-one reacts with ethylmagnesium bromide to form the tertiary alcohol, 5-ethyl-octan-5-ol.

  • Dehydration: The tertiary alcohol is dehydrated using a strong acid catalyst to yield 5-ethyl-oct-4-ene.

  • Hydrogenation: The alkene is reduced via catalytic hydrogenation to produce the final product, 5,5-diethyloctane.

A diagram illustrating this reaction pathway is provided below.

G cluster_0 Reaction Pathway Octan-5-one Octan-5-one 5-Ethyl-octan-5-ol 5-Ethyl-octan-5-ol Octan-5-one->5-Ethyl-octan-5-ol  1. EtMgBr  2. H3O+ Workup 5-Ethyl-oct-4-ene 5-Ethyl-oct-4-ene 5-Ethyl-octan-5-ol->5-Ethyl-oct-4-ene  H2SO4, Heat 5,5-Diethyloctane 5,5-Diethyloctane 5-Ethyl-oct-4-ene->5,5-Diethyloctane  H2, Pd/C

Caption: Reaction pathway for the synthesis of 5,5-diethyloctane.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive and pyrophoric; all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1] Concentrated acids are corrosive and require appropriate personal protective equipment (PPE). Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 5-Ethyl-octan-5-ol via Grignard Reaction

This protocol details the nucleophilic addition of an ethylmagnesium bromide Grignard reagent to octan-5-one to form a tertiary alcohol.[2][3][4]

Materials and Reagents:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Octan-5-one

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when bubbling is observed.[2]

    • Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.[2]

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

  • Reaction with Ketone:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Dissolve octan-5-one (0.95 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent.[2]

    • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol.

    • Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative):

ReagentMolar Eq.Amount
Magnesium1.22.9 g
Ethyl Bromide1.010.9 g
Octan-5-one0.9512.2 g
Product Yield
5-Ethyl-octan-5-ol~85%
Protocol 2: Dehydration of 5-Ethyl-octan-5-ol to 5-Ethyl-oct-4-ene

This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form an alkene. Tertiary alcohols undergo dehydration readily, often via an E1 mechanism.[5][6][7]

Materials and Reagents:

  • 5-Ethyl-octan-5-ol

  • Concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Place the alcohol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated H2SO4 while cooling the flask in an ice bath.

  • Heat the mixture to the appropriate temperature (typically 25-80°C for tertiary alcohols) and collect the alkene product by distillation.[7]

  • Wash the distillate with sodium bicarbonate solution to neutralize any remaining acid, followed by water.

  • Dry the organic layer over anhydrous MgSO4, filter, and re-distill to obtain the pure alkene.

Quantitative Data (Illustrative):

ReagentAmount
5-Ethyl-octan-5-ol10.0 g
Conc. H2SO4~1 mL
Product Yield
5-Ethyl-oct-4-ene~90%
Protocol 3: Catalytic Hydrogenation of 5-Ethyl-oct-4-ene

This final step involves the catalytic hydrogenation of the alkene to the saturated dodecane isomer.[8][9][10]

Materials and Reagents:

  • 5-Ethyl-oct-4-ene

  • Palladium on carbon (5% Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the alkene in methanol in a round-bottom flask.

  • Carefully add the 5% Pd/C catalyst to the solution.[11]

  • Seal the flask with a septum and flush the system with hydrogen gas using a balloon.[11]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[11]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[11]

  • Remove the solvent under reduced pressure to yield the final product, 5,5-diethyloctane.

Quantitative Data (Illustrative):

ReagentAmount
5-Ethyl-oct-4-ene8.0 g
5% Pd/C100 mg
Product Yield
5,5-Diethyloctane>95%

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire experimental workflow, from initial setup to final product isolation.

G cluster_1 Protocol 1: Grignard Reaction cluster_2 Protocol 2: Dehydration cluster_3 Protocol 3: Hydrogenation P1_Start Setup Inert Atmosphere Apparatus P1_Grignard Prepare EtMgBr (Grignard Reagent) P1_Start->P1_Grignard P1_React React with Octan-5-one P1_Grignard->P1_React P1_Workup Aqueous Workup (NH4Cl) P1_React->P1_Workup P1_Purify Purify via Chromatography P1_Workup->P1_Purify P1_Product Product: 5-Ethyl-octan-5-ol P1_Purify->P1_Product P2_Start Combine Alcohol and Acid Catalyst P1_Product->P2_Start Use as starting material P2_Distill Heat and Distill Alkene P2_Start->P2_Distill P2_Wash Neutralize and Wash P2_Distill->P2_Wash P2_Dry Dry and Purify P2_Wash->P2_Dry P2_Product Product: 5-Ethyl-oct-4-ene P2_Dry->P2_Product P3_Setup Dissolve Alkene, Add Pd/C Catalyst P2_Product->P3_Setup Use as starting material P3_React React under H2 Atmosphere P3_Setup->P3_React P3_Filter Filter Catalyst (Celite) P3_React->P3_Filter P3_Evap Evaporate Solvent P3_Filter->P3_Evap P3_Product Final Product: 5,5-Diethyloctane P3_Evap->P3_Product

Caption: Experimental workflow for the synthesis of 5,5-diethyloctane.

References

Application Notes and Protocols for High-Temperature Gas Chromatography of High Molecular Weight Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Temperature Gas Chromatography (HTGC) is an essential analytical technique for the characterization of low-volatility compounds, particularly high-molecular-weight (HMW) n-alkanes (typically >C40). These long-chain hydrocarbons are prevalent in various matrices, including waxes, heavy petroleum fractions, and certain biological and geological samples. Standard gas chromatography systems are often inadequate for such analyses due to the thermal instability of their components. HTGC, however, is specifically designed to handle the high temperatures required to analyze compounds with boiling points in the 500 to 800°C range.[1] This document provides detailed application notes and protocols for the successful analysis of HMW alkanes using HTGC.

The fundamental principle of HTGC is analogous to conventional gas chromatography, but it utilizes specialized instrumentation and columns capable of withstanding temperatures exceeding 400°C.[1] The separation of n-alkanes is primarily based on their boiling points, which is achieved by using a non-polar stationary phase. This results in a predictable elution order where the retention time increases with the carbon number.

Experimental Protocols

Protocol 1: High-Temperature GC (HTGC) for C20-C60+ Range

This protocol is tailored for the analysis of high-boiling point hydrocarbons, such as those found in waxes and heavy petroleum fractions.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped for high-temperature applications.

  • Injector: Cool On-Column or Programmable Temperature Vaporizer (PTV).

  • Detector: Flame Ionization Detector (FID).

  • Column: A high-temperature capillary column, such as Agilent J&W DB-5ht (30 m x 0.25 mm I.D., 0.1 µm film thickness), is recommended.[2] Metal columns or specialty treated capillary columns are also suitable for their robustness at high temperatures.

  • Carrier Gas: Helium or Hydrogen.

Method Parameters:

ParameterValue
Injector Cool On-Column or PTV
Injection Volume 1.0 µL
Injector Temperature Programmed to track oven temperature
Carrier Gas Helium
Flow Rate Constant flow of 1.2 mL/min
Oven Program
Initial Temperature50°C, hold for 1 min
Ramp 115°C/min to 430°C
Final HoldHold at 430°C for 10-15 min
Detector FID
Detector Temperature 430°C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Sample Preparation:

  • Solvent Selection: Dissolve the sample in a high-purity solvent such as carbon disulfide, hexane, or toluene. The solvent should effectively dissolve the HMW alkanes without interfering with the chromatogram.

  • Dilution: Dilute the sample to a concentration that is within the linear range of the FID and prevents column overload.

  • Filtration: To prevent blockage of the syringe and column, filter the sample to remove any particulate matter.

Protocol 2: Quantitative Analysis of HMW Alkanes using an Internal Standard

For accurate and precise quantification, the use of an internal standard is crucial to compensate for variations in sample preparation and instrument response.[3]

Internal Standard Selection:

A suitable internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. For HMW alkanes, deuterated alkanes (e.g., n-C24D50) or highly branched high molecular weight alkanes (e.g., 11,20-didecyltriacontane) are excellent choices.[3]

Reagents and Standards:

  • Solvents: Hexane, Dichloromethane (DCM) - HPLC or GC grade.

  • Internal Standard (IS) Solution: Prepare a stock solution of the chosen internal standard (e.g., 11,20-didecyltriacontane at 10 µg/mL in hexane).

  • Calibration Standards: Prepare a series of mixed n-alkane standards (e.g., C40, C44, C50, C60) at concentrations ranging from 0.5 µg/mL to 50 µg/mL in hexane. Spike each calibration standard with a constant amount of the internal standard solution.

Sample Preparation with Internal Standard:

  • Accurately weigh a known amount of the sample into a vial.

  • Add a precise volume of the internal standard solution to the sample.

  • Add the appropriate solvent (e.g., hexane) to dissolve the sample completely.

  • Vortex the sample to ensure thorough mixing.

  • If necessary, perform a liquid-liquid extraction to remove interfering polar compounds.

  • Analyze the prepared sample using the HTGC method described in Protocol 1.

Data Analysis:

Construct a calibration curve by plotting the ratio of the peak area of each n-alkane standard to the peak area of the internal standard against the concentration of the n-alkane standard. Determine the concentration of the HMW alkanes in the sample by using the peak area ratios from the sample chromatogram and the calibration curve.

Data Presentation

The following table summarizes representative retention times for a range of high molecular weight n-alkanes obtained under typical HTGC conditions, similar to those described in ASTM D6352 for simulated distillation.[4]

n-Alkane (Carbon Number)Boiling Point (°C)Approximate Retention Time (min)
n-C203435.8
n-C304498.5
n-C4052510.7
n-C5058612.5
n-C6063714.0
n-C7068215.3
n-C8072116.5
n-C9075617.6
n-C10078818.5

Note: Retention times are approximate and can vary depending on the specific instrument, column dimensions, and exact analytical conditions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for HTGC analysis and troubleshooting.

HTGC_Workflow Experimental Workflow for HTGC Analysis of High Molecular Weight Alkanes cluster_prep Sample Preparation cluster_analysis HTGC Analysis cluster_data Data Processing Sample Sample Weighing Solvent Solvent Addition & Dissolution Sample->Solvent IS Internal Standard Spiking Solvent->IS Filter Filtration IS->Filter Injection Injection (Cool On-Column/PTV) Filter->Injection Separation Chromatographic Separation (High-Temp Column) Injection->Separation Detection Detection (FID) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for the HTGC analysis of HMW alkanes.

Troubleshooting_Workflow Troubleshooting Common Issues in HTGC Analysis cluster_tailing Peak Tailing Solutions cluster_nopeaks No/Low Signal Solutions cluster_noise Baseline Noise Solutions Start Problem Identified PeakTailing Poor Peak Shape (Tailing) Start->PeakTailing NoPeaks No Peaks or Low Signal Start->NoPeaks BaselineNoise High Baseline Noise Start->BaselineNoise ActiveSites Check for Active Sites (Inlet, Column, Ferrules) PeakTailing->ActiveSites ColumnOverload Reduce Injection Volume or Dilute Sample PeakTailing->ColumnOverload ColumnInstall Verify Proper Column Installation PeakTailing->ColumnInstall SyringeBlock Check for Syringe Blockage NoPeaks->SyringeBlock ColumnBreak Inspect for Column Breakage NoPeaks->ColumnBreak DetectorIssue Verify Detector Operation (e.g., FID Flame) NoPeaks->DetectorIssue GasLeak Check for Gas Leaks BaselineNoise->GasLeak Contamination Column/Inlet Contamination BaselineNoise->Contamination ColumnBleed Condition Column or Check Max Temperature BaselineNoise->ColumnBleed

Caption: A logical workflow for troubleshooting common HTGC issues.

References

Application Notes and Protocols for 2,4,4,6-Tetramethyloctane as a Jet Fuel Surrogate in Combustion Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,4,6-tetramethyloctane as a surrogate molecule for jet fuel in combustion modeling. Due to the limited availability of direct experimental data for this compound, this document leverages data and protocols for structurally similar, highly branched C12 alkanes, such as iso-dodecane (2,2,4,6,6-pentamethylheptane), to provide a practical guide for researchers. Highly branched alkanes are a critical class of compounds in conventional and alternative jet fuels.[1][2]

Introduction

Jet fuels are complex mixtures of hundreds of hydrocarbon compounds, making their direct simulation in combustion models computationally prohibitive.[3] Therefore, surrogate fuels, composed of a few well-characterized components, are developed to emulate the physical and chemical properties of the real fuel.[2][3] Highly branched alkanes are a significant component of jet fuels, influencing their ignition and combustion characteristics.[1][4] this compound, a C12 highly branched alkane, is a representative molecule for this class. This document outlines its properties, its role in surrogate mixtures, and the experimental protocols for characterizing its combustion behavior.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for developing accurate combustion and spray models.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
IUPAC Name This compound
CAS Number 62199-35-3
Density 0.8 ± 0.1 g/cm³
Boiling Point 191.8 ± 7.0 °C at 760 mmHg
Flash Point 65.9 ± 11.7 °C
Enthalpy of Vaporization 41.0 ± 0.8 kJ/mol

Data sourced from PubChem and other chemical property databases.[3][5]

Role in Jet Fuel Surrogates

Highly branched alkanes like this compound are included in surrogate mixtures to represent the iso-paraffin content of jet fuels.[2][6] The branching of the carbon chain significantly impacts the fuel's ignition quality.[5] Straight-chain alkanes tend to have higher cetane numbers and ignite more readily, while branched alkanes have lower cetane numbers and are more resistant to autoignition, which is a critical characteristic for controlling combustion in engines.[5]

The selection of surrogate components aims to match several key properties of the target jet fuel, including:

  • Hydrogen/Carbon (H/C) Ratio: Influences the adiabatic flame temperature and the composition of combustion products.[3]

  • Molecular Weight: Affects fuel spray and evaporation characteristics.[3]

  • Derived Cetane Number (DCN): A measure of the fuel's ignition quality.[3][7]

  • Threshold Sooting Index (TSI): Indicates the propensity of the fuel to form soot.[3]

  • Distillation Profile: Represents the volatility of the fuel.

Experimental Protocols for Combustion Characterization

To develop and validate a kinetic model for a surrogate fuel containing this compound, several fundamental combustion experiments are necessary. The following are detailed protocols for key experiments.

Ignition Delay Time Measurement using a Shock Tube

Objective: To measure the autoignition delay time of a fuel/oxidizer mixture under high-temperature and high-pressure conditions relevant to engine operation.

Apparatus: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.

Protocol:

  • Mixture Preparation: Prepare a homogeneous mixture of the fuel (e.g., this compound vapor) and an oxidizer (typically synthetic air) at a specific equivalence ratio in a mixing tank.

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum.

  • Filling: Introduce the prepared fuel/oxidizer mixture into the driven section to a predetermined pressure.

  • Initiation: Pressurize the driver section with a driver gas (e.g., helium) until the diaphragm ruptures. This generates a shock wave that propagates through the driven section, compressing and heating the test gas.

  • Data Acquisition: The passage of the shock wave is monitored by pressure transducers along the tube. The ignition event is typically detected by a rapid increase in pressure or by monitoring the emission from excited species like OH* using a photodetector at the endwall of the shock tube.

  • Ignition Delay Time: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition.

  • Data Analysis: Repeat the experiment for a range of temperatures (by varying the shock strength), pressures, and equivalence ratios to generate a comprehensive dataset for model validation.

DOT Script for Shock Tube Experimental Workflow

ShockTubeWorkflow cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_analysis Data Analysis Fuel Fuel (this compound) MixingTank Mixing Tank Fuel->MixingTank Oxidizer Oxidizer (Air) Oxidizer->MixingTank DrivenSection Fill Driven Section MixingTank->DrivenSection DriverSection Pressurize Driver Section DiaphragmRupture Diaphragm Rupture DriverSection->DiaphragmRupture ShockPropagation Shock Propagation & Heating DiaphragmRupture->ShockPropagation IgnitionEvent Ignition Event ShockPropagation->IgnitionEvent DataAcquisition Data Acquisition (Pressure, OH*) IgnitionEvent->DataAcquisition IDT Ignition Delay Time (IDT) DataAcquisition->IDT

Caption: Workflow for ignition delay time measurement using a shock tube.

Laminar Flame Speed Measurement using a Counterflow Burner

Objective: To measure the fundamental propagation speed of a premixed flame, a key parameter for validating combustion models.

Apparatus: A counterflow burner consists of two vertically opposed nozzles that create a stagnation plane where a flat, stable flame can be established.

Protocol:

  • Mixture Preparation: Prepare a precise mixture of the fuel vapor and oxidizer using mass flow controllers.

  • Flow Establishment: Introduce the fuel/oxidizer mixture through the bottom nozzle and an inert gas (e.g., nitrogen) or the same mixture through the top nozzle.

  • Ignition: Ignite the mixture to establish a flat flame stabilized near the stagnation plane.

  • Flame Speed Measurement: The laminar flame speed is determined by measuring the velocity of the unburnt gas mixture just ahead of the flame front. This is often done using Laser Doppler Velocimetry (LDV) or Particle Image Velocimetry (PIV).

  • Extinction Strain Rate: The strain rate on the flame can be varied by changing the flow velocities from the nozzles. The extinction strain rate, the point at which the flame extinguishes, is another important validation target.

  • Data Collection: Measure laminar flame speeds and extinction strain rates over a range of equivalence ratios and pressures.

DOT Script for Counterflow Burner Experiment

CounterflowBurner cluster_setup Experimental Setup cluster_procedure Procedure cluster_output Results MFCs Mass Flow Controllers Mix Prepare Mixture MFCs->Mix Fuel Fuel Fuel->MFCs Oxidizer Oxidizer Oxidizer->MFCs Burner Counterflow Burner Top Nozzle Bottom Nozzle Mix->Burner:port2 Flow Establish Flow Mix->Flow Ignite Ignite Mixture Flow->Ignite Stabilize Stabilize Flame Ignite->Stabilize Measure Measure Velocity (LDV/PIV) Stabilize->Measure LFS Laminar Flame Speed Measure->LFS ESR Extinction Strain Rate Measure->ESR

Caption: Experimental setup and procedure for laminar flame speed measurement.

Data Presentation

The following tables present representative experimental data for a highly branched C12 alkane (iso-dodecane), which can be used as a starting point for modeling studies involving this compound.

Table 2: Ignition Delay Times of a Highly Branched C12 Alkane (iso-dodecane) in Air

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
800201.0~1000
900201.0~300
1000201.0~100
1100201.0~40
900401.0~150
900200.5~500

Note: These are representative values from literature and should be used as a general guide. Specific experimental conditions will yield different results.[1]

Table 3: Laminar Flame Speeds of a Highly Branched C12 Alkane (iso-dodecane) in Air at 1 atm

Equivalence Ratio (Φ)Unburnt Temperature (K)Laminar Flame Speed (cm/s)
0.8400~30
1.0400~38
1.2400~35
1.0470~55

Note: These are representative values from literature and should be used as a general guide.

Combustion Modeling and Surrogate Development

The experimental data gathered for this compound (or its proxy) is used to develop and validate a detailed chemical kinetic model. This model will contain a comprehensive set of elementary reactions describing the oxidation of the fuel.

The overall workflow for developing a jet fuel surrogate incorporating this compound is as follows:

  • Target Fuel Characterization: Analyze the composition and properties of the target jet fuel.

  • Surrogate Component Selection: Choose a limited number of components, including a highly branched alkane like this compound, to represent the different hydrocarbon classes.

  • Property Matching: Formulate a surrogate mixture that matches the key properties of the target fuel.

  • Kinetic Model Development: Develop or refine a detailed chemical kinetic model for the surrogate mixture.

  • Model Validation: Validate the model by comparing its predictions against the experimental data (ignition delay times, laminar flame speeds, etc.).

  • Model Reduction: For use in computational fluid dynamics (CFD) simulations, the detailed model is often reduced to a skeletal or global mechanism to reduce computational cost.

DOT Script for Surrogate Fuel Development Workflow

SurrogateDevelopment Target Target Jet Fuel Characterization Select Surrogate Component Selection Target->Select Formulate Formulate Surrogate Mixture (Property Matching) Select->Formulate Develop Develop Detailed Kinetic Model Formulate->Develop Validate Validate Model against Experimental Data Develop->Validate Experiment Perform Combustion Experiments Experiment->Validate Reduce Reduce Kinetic Model Validate->Reduce CFD Use in CFD Simulations Reduce->CFD

Caption: General workflow for jet fuel surrogate development and validation.

Conclusion

This compound serves as a valuable surrogate component for representing the highly branched alkane fraction in jet fuels. While direct experimental data for this specific molecule is limited, data from structurally similar C12 iso-alkanes provides a strong basis for its inclusion in surrogate fuel modeling. The experimental protocols and workflows detailed in these application notes provide a framework for researchers to characterize the combustion behavior of such surrogate components and to develop and validate robust kinetic models for use in advanced combustion simulations.

References

Use of 2,4,4,6-Tetramethyloctane in Ziegler-Natta catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Ziegler-Natta Catalysis

Topic: Use of 2,4,4,6-Tetramethyloctane in Ziegler-Natta Catalysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research of publicly available scientific literature and chemical databases did not yield specific examples or protocols detailing the use of this compound as a solvent or component in Ziegler-Natta catalysis. The following application notes and protocols are presented as a hypothetical guide based on established principles of Ziegler-Natta polymerization, where a non-polar hydrocarbon solvent is required. In these documents, this compound is used as a representative example of a high-purity, inert alkane solvent suitable for such reactions. Researchers should validate this solvent's suitability for their specific catalyst system and reaction conditions.

Application Notes

Introduction to Ziegler-Natta Catalysis

Ziegler-Natta catalysts are a class of catalysts used in the synthesis of polymers from 1-alkenes (alpha-olefins).[1] Discovered by Karl Ziegler and Giulio Natta, these catalysts revolutionized polymer science by enabling the production of stereoregular polymers with high linearity and controlled molecular weights.[2][3] A typical Ziegler-Natta catalyst system consists of two main components: a transition metal compound from groups IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum compound (e.g., triethylaluminium, Al(C₂H₅)₃) as a co-catalyst.[1][3] These catalysts are widely used in the industrial production of polyolefins such as polyethylene (B3416737) and polypropylene.[4]

The Role of Non-Polar Solvents in Ziegler-Natta Catalysis

In heterogeneous Ziegler-Natta polymerization, a non-polar, inert solvent is crucial for several reasons:

  • Catalyst Formation and Suspension: The solvent acts as a medium for the reaction between the transition metal compound and the organoaluminum co-catalyst to form the active catalyst complex. It also serves to suspend the solid catalyst particles, ensuring homogeneous distribution throughout the reaction mixture.

  • Monomer and Polymer Solubility: The solvent dissolves the monomer (e.g., ethylene (B1197577), propylene) and facilitates its transport to the active sites of the catalyst. Depending on the polymer's molecular weight and crystallinity, the solvent may also help to keep the growing polymer chains in solution or suspension.

  • Heat Dissipation: Polymerization reactions are often highly exothermic. The solvent helps to dissipate the heat of reaction, allowing for better temperature control and preventing catalyst deactivation or undesirable side reactions.

  • Viscosity Control: As the polymer chains grow, the viscosity of the reaction mixture increases. The solvent helps to maintain a manageable viscosity, ensuring efficient stirring and mass transfer.

Hypothetical Use of this compound as a Solvent

This compound, a branched alkane, possesses properties that could make it a suitable solvent for Ziegler-Natta polymerization:

  • Inertness: As a saturated hydrocarbon, it is chemically inert under typical polymerization conditions and will not interfere with the catalytic cycle.

  • High Purity: It can be obtained in high purity, which is essential to avoid poisoning the highly sensitive Ziegler-Natta catalyst.

  • Boiling Point: Its boiling point of approximately 177-179 °C allows for a wide range of operating temperatures.

  • Low Polarity: Its non-polar nature makes it an excellent solvent for non-polar monomers like ethylene and propylene.

Experimental Protocols

Protocol 1: Preparation of a Titanium-Based Ziegler-Natta Catalyst

This protocol describes the hypothetical preparation of a MgCl₂-supported TiCl₄ catalyst using this compound as the solvent.

Materials:

  • Magnesium chloride (MgCl₂), anhydrous

  • Titanium tetrachloride (TiCl₄)

  • This compound, anhydrous

  • Internal donor (e.g., diisobutyl phthalate)

  • Triethylaluminium (Al(C₂H₅)₃)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask with magnetic stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Syringes and cannulas for liquid transfer

Procedure:

  • Reactor Setup: Assemble the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Support Preparation: Add anhydrous MgCl₂ to the flask, followed by a solution of the internal donor in this compound.

  • Titanation: Cool the mixture and slowly add TiCl₄. Heat the suspension to the desired temperature (e.g., 80-100 °C) and stir for several hours.

  • Washing: Allow the solid to settle, and remove the supernatant. Wash the solid catalyst multiple times with fresh this compound to remove unreacted TiCl₄ and other byproducts.

  • Final Product: The resulting solid is the Ziegler-Natta catalyst, which can be stored as a slurry in this compound.

Protocol 2: Polymerization of Ethylene

This protocol outlines the polymerization of ethylene using the prepared catalyst.

Materials:

  • Ziegler-Natta catalyst slurry from Protocol 1

  • Triethylaluminium (Al(C₂H₅)₃) as co-catalyst

  • This compound, anhydrous

  • Ethylene gas, high purity

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid solution (for catalyst residue removal)

Equipment:

  • High-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

  • Schlenk line or glovebox.

Procedure:

  • Reactor Preparation: Purge the reactor with inert gas to remove air and moisture.

  • Solvent and Co-catalyst Addition: Introduce this compound into the reactor, followed by the triethylaluminium co-catalyst.

  • Catalyst Injection: Inject the Ziegler-Natta catalyst slurry into the reactor.

  • Polymerization: Heat the reactor to the desired temperature (e.g., 70-90 °C) and introduce ethylene gas at the desired pressure. Monitor the reaction temperature and ethylene uptake.

  • Quenching: After the desired reaction time, stop the ethylene flow and cool the reactor. Quench the reaction by adding methanol.

  • Polymer Isolation: Filter the polymer and wash it with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol.

  • Drying: Dry the polyethylene powder in a vacuum oven.

Data Presentation

Table 1: Hypothetical Catalyst Preparation Parameters

ParameterValue
SupportAnhydrous MgCl₂
Titanium SourceTiCl₄
Internal DonorDiisobutyl phthalate
SolventThis compound
Molar Ratio (Mg:Ti:Donor)20 : 1 : 2
Titanation Temperature90 °C
Titanation Time2 hours

Table 2: Hypothetical Ethylene Polymerization Conditions and Results

ParameterValue
CatalystMgCl₂/DIBP/TiCl₄
Co-catalystTriethylaluminium (TEAl)
SolventThis compound
Al/Ti Molar Ratio150
Temperature80 °C
Ethylene Pressure10 bar
Polymerization Time1 hour
Polymer YieldVaries with catalyst activity
Polymer Molecular Weight> 100,000 g/mol

Visualizations

Ziegler_Natta_Catalyst_Preparation cluster_0 Catalyst Preparation MgCl2 Anhydrous MgCl₂ Mix1 Mixing MgCl2->Mix1 Donor Internal Donor (e.g., DIBP) Donor->Mix1 Solvent1 This compound Solvent1->Mix1 Reaction Titanation Reaction (Heated) Mix1->Reaction TiCl4 TiCl₄ TiCl4->Reaction Washing Washing with This compound Reaction->Washing Catalyst Ziegler-Natta Catalyst Slurry Washing->Catalyst Ethylene_Polymerization_Workflow cluster_1 Ethylene Polymerization Reactor Polymerization Reactor Polymerization Polymerization (Heated, Pressurized) Reactor->Polymerization Solvent2 This compound Solvent2->Reactor TEAl Triethylaluminium (TEAl) TEAl->Reactor CatalystSlurry Catalyst Slurry CatalystSlurry->Reactor Ethylene Ethylene Gas Ethylene->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Isolation Polymer Isolation (Filtration, Washing) Quenching->Isolation Polyethylene Polyethylene Product Isolation->Polyethylene Ziegler_Natta_Mechanism cluster_2 Catalytic Cycle ActiveSite Active Ti Center with Alkyl Chain (P) MonomerCoord Monomer Coordination (Ethylene) ActiveSite->MonomerCoord Ethylene Insertion Migratory Insertion MonomerCoord->Insertion ChainGrowth Propagating Chain (P-CH₂-CH₂) Insertion->ChainGrowth ChainGrowth->ActiveSite Repeats n times

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Separation of C12H26 Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic (GC) analysis of C12H26 (dodecane) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the separation of these challenging compounds.

Troubleshooting Guides

The separation of C12H26 isomers by GC is inherently difficult due to their similar boiling points and polarities. Successful separation relies on optimizing the chromatographic system to exploit subtle differences in their molecular structures. This guide addresses common issues encountered during these experiments.

Problem: Poor Resolution or Co-elution of Isomers

This is the most frequent challenge in the analysis of C12H26 isomers.

Possible Causes and Solutions:

Cause Troubleshooting Steps Expected Outcome
Inadequate Column Selection For non-polar C12H26 isomers, a non-polar stationary phase is the ideal choice, as separation is primarily based on boiling point.[1] Consider a column with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase. For enhanced selectivity, especially for branched isomers, consider columns with unique phase chemistries.Improved separation based on subtle differences in boiling points and molecular shapes.
Suboptimal Column Dimensions Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution, although it will increase analysis time.[1] For complex isomer mixtures, a 60-meter column may be necessary. Decrease Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) increases efficiency and can improve the separation of closely eluting peaks.Better separation of isomers with very close boiling points.
Ineffective Temperature Program Slower Ramp Rate: A slow temperature ramp (e.g., 2-5°C/min) increases the interaction time between the analytes and the stationary phase, which is often crucial for resolving isomers.[2] Lower Initial Temperature: Starting the oven temperature 10-20°C below the boiling point of the solvent can improve the focusing of early-eluting isomers.[2] Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of a critical isomer pair can sometimes resolve them without significantly extending the run time.[2]Enhanced resolution between closely eluting isomer peaks.
Incorrect Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for the specific column dimensions. An incorrect flow rate can lead to band broadening and reduced resolution.Sharper peaks and improved separation efficiency.
Sample Overload Injecting too much sample can lead to broad, fronting peaks and poor resolution. Reduce the injection volume or increase the split ratio.Symmetrical peak shapes and improved resolution.

Experimental Protocol: A Starting Point for C12H26 Isomer Separation

The following is a general GC-FID method that can be used as a starting point and optimized for the separation of C12H26 isomers.

Parameter Condition Rationale
GC System Gas Chromatograph with Flame Ionization Detector (FID)FID is a robust and sensitive detector for hydrocarbons.
Column Non-polar capillary column (e.g., 100% dimethylpolysiloxane)Best for separating non-polar compounds based on boiling point.[1]
30 m x 0.25 mm ID, 0.25 µm film thicknessA good general-purpose dimension for initial method development.[1]
Carrier Gas Helium or HydrogenCommon carrier gases for GC.
Flow Rate Constant flow at 1.0 mL/minA typical starting flow rate for a 0.25 mm ID column.
Injector Temperature 250°CEnsures complete vaporization of the dodecane (B42187) isomers.
Injection Volume 1 µLA standard injection volume.
Split Ratio 100:1 (adjustable)Prevents column overload.
Oven Temperature Program Initial: 40°C, hold for 2 minutesAllows for focusing of volatile components.
Ramp: 5°C/min to 200°CA slow ramp rate is critical for isomer separation.[2]
Hold: 5 minutesEnsures all components have eluted.
Detector Temperature 300°CPrevents condensation of analytes in the detector.

This protocol is a general guideline and may require optimization for specific isomer mixtures and instrument configurations.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate C12H26 isomers by GC?

A1: C12H26 has numerous structural isomers with very similar boiling points and polarities. Standard GC separations, which primarily rely on differences in boiling points for non-polar compounds, struggle to differentiate between these closely related molecules. Achieving separation requires high-efficiency columns and carefully optimized temperature programs to exploit subtle differences in their interactions with the stationary phase.

Q2: What type of GC column is best for separating C12H26 isomers?

A2: A non-polar capillary column is the most suitable choice.[1] Stationary phases such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are recommended. The key is to use a column with high theoretical plates, which is often achieved with longer columns and smaller internal diameters.

Q3: How does the temperature program affect the separation of C12H26 isomers?

A3: The temperature program is a critical parameter for isomer separation. A slower temperature ramp rate allows for more interactions between the isomers and the stationary phase, which can lead to better resolution.[3] The initial oven temperature and any isothermal holds can also be adjusted to fine-tune the separation of specific isomer pairs.[2]

Q4: I'm seeing peak tailing for my C12H26 isomers. What could be the cause?

A4: Peak tailing for non-polar analytes like alkanes can be caused by several factors:

  • Active sites in the inlet or column: Ensure the inlet liner is clean and deactivated. Column degradation can also expose active sites.

  • Column contamination: Non-volatile residues in the sample can accumulate at the head of the column.

  • Improper column installation: If the column is not installed correctly in the injector or detector, it can lead to dead volume and peak tailing.

Q5: Can I use a packed column for separating C12H26 isomers?

A5: While packed columns can be used for general hydrocarbon analysis, they typically do not provide the high resolution required to separate closely related isomers like those of C12H26. Capillary columns, with their much higher number of theoretical plates, are essential for this type of application.

Q6: Are there more advanced GC techniques for separating complex isomer mixtures?

A6: Yes, for extremely complex mixtures of isomers, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique.[4] GCxGC uses two columns with different stationary phases to provide a much higher degree of separation than single-dimension GC. This technique is particularly useful in fields like petrochemical analysis where detailed hydrocarbon isomer characterization is required.

Visualizing Experimental and Logical Workflows

To aid in understanding the troubleshooting process and the relationships between experimental parameters, the following diagrams are provided.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Poor Isomer Separation check_column 1. Verify Column Choice (Non-polar, High Efficiency) start->check_column check_dimensions 2. Assess Column Dimensions (Length, ID, Film Thickness) check_column->check_dimensions If column is appropriate optimize_temp 3. Optimize Temperature Program (Ramp Rate, Initial Temp, Holds) check_dimensions->optimize_temp If dimensions are suitable change_column Select a longer or smaller ID column check_dimensions->change_column check_flow 4. Check Carrier Gas Flow Rate optimize_temp->check_flow If resolution still poor adjust_ramp Decrease ramp rate (e.g., to 2-5°C/min) optimize_temp->adjust_ramp check_injection 5. Evaluate Injection Parameters (Volume, Split Ratio) check_flow->check_injection If flow is optimal good_separation Good Separation Achieved check_injection->good_separation If parameters are optimized adjust_injection Reduce injection volume or increase split ratio check_injection->adjust_injection

Caption: A logical workflow for troubleshooting poor separation of C12H26 isomers.

GcParameters cluster_column Column Parameters cluster_method Method Parameters cluster_output Chromatographic Output stationary_phase Stationary Phase (e.g., Non-polar) resolution Resolution stationary_phase->resolution affects selectivity dimensions Dimensions (Length, ID, Film) dimensions->resolution affects efficiency temp_program Temperature Program (Initial, Ramp, Final) temp_program->resolution affects selectivity & retention retention_time Retention Time temp_program->retention_time carrier_gas Carrier Gas (Flow Rate/Pressure) carrier_gas->resolution affects efficiency carrier_gas->retention_time injection Injection (Volume, Split Ratio) peak_shape Peak Shape injection->peak_shape can cause overload peak_shape->resolution impacts

References

Technical Support Center: Optimizing the Synthesis of 2,4,4,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,4,6-tetramethyloctane. The primary synthesis route involves the dimerization of isobutylene (B52900) to diisobutylene, followed by hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound?

A1: The most common and industrially relevant method for synthesizing this compound, as part of a broader isooctane (B107328) mixture, is a two-step process.[1][2] The first step is the acid-catalyzed dimerization of isobutylene to form diisobutylene (a mixture of C8 olefins).[2] The second step involves the hydrogenation of the diisobutylene intermediate to yield the saturated alkane, isooctane, which contains various isomers including this compound.[3][4]

Q2: Which catalysts are typically used for the dimerization of isobutylene?

A2: Acidic catalysts are essential for the dimerization step. Commonly used catalysts include solid acid catalysts like acidic ion-exchange resins and zeolites.[3][5] Liquid acids such as sulfuric acid have also been historically used.[6] The choice of catalyst can significantly impact the selectivity towards dimers over higher oligomers.[5]

Q3: What are the common side reactions and byproducts in this synthesis?

A3: The primary side reactions during the dimerization step are the formation of higher oligomers, such as trimers and tetramers of isobutylene.[7] If the feedstock contains other butene isomers, codimerization can also occur, leading to a wider range of C8 isomers in the product.[8] During hydrogenation, incomplete saturation can leave residual olefins in the final product.

Q4: How can the selectivity towards C8 dimers be improved?

A4: Selectivity can be enhanced by controlling reaction conditions and using selectivity-enhancing modifiers.[9] Adding a small amount of an alcohol, such as tertiary butanol or isopropanol, to the reaction mixture can improve the selectivity for dimer formation.[7][9] Additionally, maintaining a low concentration of isobutylene in the reactor, for instance by using a recycle stream, can favor dimerization over oligomerization.[7]

Q5: What is the role of the hydrogenation step?

A5: The hydrogenation step is crucial for converting the unsaturated diisobutylene (isooctene) into the stable, saturated alkane, this compound (as part of the isooctane mixture).[3] This process significantly improves the stability and octane (B31449) rating of the final product. Catalysts for this step typically include metals like nickel, palladium, or platinum on a support.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Isobutylene Conversion 1. Catalyst deactivation. 2. Insufficient reaction temperature. 3. Low catalyst loading.1. Regenerate or replace the acid catalyst. 2. Gradually increase the reactor temperature while monitoring selectivity. 3. Ensure the correct amount of catalyst is used as per the protocol.
Low Selectivity to Diisobutylene (High Oligomer Formation) 1. High reaction temperature. 2. High concentration of isobutylene in the reactor. 3. Absence of a selectivity modifier.1. Lower the reaction temperature. 2. Increase the recycle ratio of the unreacted C4 stream to dilute the feed. 3. Introduce a small amount of an alcohol (e.g., t-butanol) to the feed.[9]
Presence of Oxygenated Impurities in the Final Product 1. Incomplete conversion of oxygenated selectivity modifiers (e.g., alcohols). 2. Contaminants in the isobutylene feed.1. Optimize the temperature and pressure in the hydrogenation step to facilitate the conversion of oxygenates to hydrocarbons and water. 2. Purify the isobutylene feed before it enters the dimerization reactor.
Incomplete Hydrogenation of Diisobutylene 1. Deactivated hydrogenation catalyst. 2. Insufficient hydrogen pressure or temperature. 3. Short residence time in the hydrogenation reactor.1. Regenerate or replace the hydrogenation catalyst. 2. Increase hydrogen partial pressure and/or temperature within the recommended range. 3. Reduce the feed flow rate to increase residence time.
Broad Isomer Distribution in the Final Product 1. Presence of other butene isomers in the feed. 2. Isomerization reactions on the acid catalyst.1. Use a higher purity isobutylene feed. 2. Select a catalyst with lower isomerization activity or adjust reaction conditions (e.g., lower temperature) to minimize isomerization.

Experimental Protocols

Dimerization of Isobutylene using an Acidic Ion-Exchange Resin
  • Objective: To synthesize diisobutylene with high selectivity.

  • Apparatus: A fixed-bed downflow reactor, feed pump, preheater, back-pressure regulator, and product collection system.

  • Materials: High-purity isobutylene, acidic ion-exchange resin catalyst (e.g., Amberlyst-35), and a selectivity modifier such as tertiary butanol.

  • Procedure:

    • Pack the fixed-bed reactor with the acidic ion-exchange resin catalyst.

    • Preheat the isobutylene feed, mixed with a specific weight percentage of tertiary butanol (e.g., 1-5 wt%), to the desired reaction temperature (e.g., 60-100°C).

    • Introduce the preheated feed into the reactor at a controlled flow rate.

    • Maintain the reactor pressure using the back-pressure regulator to ensure the reaction occurs in the liquid phase.

    • Collect the reactor effluent, which will contain diisobutylene, unreacted isobutylene, and potentially some higher oligomers.

    • Analyze the product composition using gas chromatography (GC).

Hydrogenation of Diisobutylene
  • Objective: To saturate the diisobutylene to produce isooctane.

  • Apparatus: A trickle-bed reactor, hydrogen supply, feed pump, and product stabilizer.

  • Materials: Diisobutylene feed from the dimerization step, hydrogen gas, and a supported metal catalyst (e.g., Pd/Al2O3).

  • Procedure:

    • Load the trickle-bed reactor with the hydrogenation catalyst.

    • Introduce the diisobutylene feed and a controlled flow of hydrogen gas into the reactor.

    • Maintain the reactor at a specified temperature (e.g., 100-200°C) and pressure.

    • The reaction is exothermic; ensure adequate temperature control.

    • The product stream from the reactor is passed through a stabilizer to remove any light ends.

    • The final product, isooctane, is collected and analyzed for purity and isomer distribution by GC.

Process Visualization

SynthesisWorkflow cluster_dimerization Dimerization Stage cluster_separation Separation cluster_hydrogenation Hydrogenation Stage isobutylene Isobutylene Feed mixer Feed Mixer isobutylene->mixer modifier Selectivity Modifier (e.g., t-Butanol) modifier->mixer dimer_reactor Dimerization Reactor (Acid Catalyst) mixer->dimer_reactor separator Distillation Column dimer_reactor->separator hydro_reactor Hydrogenation Reactor (e.g., Pd/Al2O3) separator->hydro_reactor Diisobutylene recycle Recycle Unreacted C4 separator->recycle Unreacted Isobutylene hydrogen Hydrogen (H2) hydrogen->hydro_reactor final_product This compound (in Isooctane mixture) hydro_reactor->final_product recycle->mixer

Caption: Workflow for the synthesis of this compound via dimerization and hydrogenation.

References

Troubleshooting peak tailing for branched alkanes in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for Peak Tailing in Branched Alkanes

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing branched alkanes using gas chromatography (GC). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for alkane analysis?

Peak tailing is a phenomenon observed in chromatography where a peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape. In an ideal chromatogram, peaks should be symmetrical or Gaussian. Significant peak tailing, often indicated by a tailing or asymmetry factor greater than 1.5, can negatively impact your analysis by reducing the resolution between closely eluting compounds and making accurate peak integration and quantification less precise and reproducible.

Q2: I'm seeing peak tailing for all my peaks, including the solvent and branched alkanes. What is the likely cause?

When all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem within the GC system rather than a specific chemical interaction. Common causes include:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating unswept (dead) volumes.

  • Poor Column Cut: A ragged or uneven cut at the end of the column can disrupt the carrier gas flow, causing turbulence. The column should be cut at a clean 90° angle.

  • System Leaks: Leaks at the inlet or detector fittings can disrupt the pressure and flow of the carrier gas.

  • Contaminated Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections.

Q3: Only my later-eluting branched alkane peaks are tailing. What could be the issue?

If only specific, often later-eluting, analyte peaks are tailing, the problem is more likely due to chemical interactions between the analytes and active sites within the GC system or contamination. Although alkanes are generally non-polar, peak tailing can still occur due to:

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the proper partitioning of analytes.

  • Active Sites: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups. While less common for non-polar alkanes

Improving resolution of tetramethyl-branched alkanes on a DB-5 column

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC)

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers in improving the chromatographic resolution of tetramethyl-branched alkanes on a DB-5 column.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the analysis of tetramethyl-branched alkanes and other closely related isomers on a DB-5 column.

Question: Why am I seeing poor resolution or co-elution of my tetramethyl-branched alkane isomers on a DB-5 column?

Answer:

Achieving baseline separation of closely related alkane isomers, such as tetramethyl-branched alkanes, can be challenging due to their similar physical and chemical properties.[1] A DB-5 column, which has a non-polar stationary phase (5% phenyl-95% dimethylpolysiloxane), separates compounds primarily based on their boiling points.[2][3] While this is the correct column choice, poor resolution often stems from sub-optimal method parameters.

Key factors causing poor resolution include:

  • Incorrect Oven Temperature Program: A temperature ramp rate that is too fast is a common cause of co-elution, as it does not allow sufficient time for the analytes to interact with the stationary phase.[1]

  • Suboptimal Carrier Gas Flow Rate: Flow rates that are too high or too low can decrease column efficiency, leading to broader peaks and reduced resolution.[1][2]

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve compounds with very similar boiling points. This can be due to the column being too short or having too large an internal diameter.[1]

  • Sample Overload: Injecting too much sample can lead to broad, distorted peaks that are poorly resolved.[4]

Question: How can I optimize my oven temperature program to improve the separation of branched alkane isomers?

Answer:

The temperature program is one of the most critical parameters for separating closely eluting isomers.[1]

  • Reduce the Ramp Rate: A slow oven temperature ramp rate increases the interaction time between the analytes and the stationary phase, which enhances separation.[2] For complex mixtures of isomers, reducing the ramp rate from a standard 10°C/min to 5°C/min or even lower can significantly improve resolution.[2]

  • Lower the Initial Temperature: A lower starting oven temperature can improve the focusing of volatile analytes at the head of the column.[3][5] For splitless injections, a common guideline is to set the initial oven temperature about 20°C below the boiling point of the sample solvent.[5]

  • Optimize Hold Times: An initial hold time (e.g., 2 minutes) after injection ensures that the sample is properly focused on the column before the temperature ramp begins.[2]

Question: What is the effect of the carrier gas flow rate on my resolution?

Answer:

The carrier gas flow rate determines the linear velocity of the analytes through the column. For every column and carrier gas combination, there is an optimal flow rate (or linear velocity) that provides the highest efficiency (the most theoretical plates).[6][7]

  • Optimization is Key: Deviating from this optimal flow rate, either by being too fast or too slow, will increase peak broadening and decrease resolution.[2][8]

  • Constant Flow vs. Constant Pressure: Modern GCs often allow for operation in either "constant flow" or "constant pressure" mode. In a temperature-programmed run, the viscosity of the carrier gas increases with temperature. In "constant pressure" mode, this causes the flow rate to decrease as the run progresses.[9] Using "constant flow" mode is generally recommended as it maintains a more consistent and optimal linear velocity throughout the temperature ramp, improving reproducibility and resolution.

  • Choice of Carrier Gas: Hydrogen can often provide better efficiency and allow for faster analysis times compared to helium, but it requires appropriate safety precautions.[7]

Question: When should I consider changing my GC column dimensions (length, ID, film thickness)?

Answer:

If optimizing the temperature program and flow rate does not provide adequate resolution, adjusting the column dimensions is the next logical step.

  • Increase Column Length: Doubling the column length (e.g., from 30 m to 60 m) increases the total number of theoretical plates, which enhances resolving power by a factor of approximately 1.4 (the square root of 2).[2][3] The trade-off is a longer analysis time and increased cost.[10]

  • Decrease Internal Diameter (ID): A smaller ID column (e.g., moving from 0.25 mm to 0.18 mm) provides higher efficiency and, therefore, better resolution.[2][7] However, smaller ID columns have a lower sample capacity, making them more susceptible to overload.[4]

  • Increase Film Thickness: For highly volatile alkanes, a thicker stationary phase film (e.g., 0.50 µm or 1.0 µm) increases retention and can improve resolution by allowing for greater interaction with the stationary phase.[2][11]

Data Presentation: GC Parameter Comparison

The following table summarizes starting parameters and optimized conditions for improving the resolution of tetramethyl-branched alkanes on a DB-5 type column.

ParameterStandard Conditions (General Purpose)Optimized for Isomer ResolutionRationale for Optimization
GC Column 30 m x 0.25 mm ID, 0.25 µm film60 m x 0.25 mm ID, 0.50 µm filmA longer column increases theoretical plates, and a thicker film increases retention for better separation of isomers.[2]
Carrier Gas HeliumHelium or HydrogenHydrogen can provide higher efficiency at greater linear velocities, potentially shortening run times without sacrificing resolution.[7]
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimized for column dimensionsFlow must be set to the optimal linear velocity to minimize peak broadening.[2]
Injector Temp. 250 °C250 - 280 °CMust be hot enough to ensure rapid vaporization of the sample without causing thermal degradation.[2]
Injection Mode Split (50:1 ratio)Split (100:1 ratio or higher)A higher split ratio prevents column overload, which is critical for sharp, symmetrical peaks.[2]
Oven Program Initial: 50°C, hold 2 min Ramp: 10°C/min to 300°CInitial: 40°C, hold 2 min Ramp: 2-5°C/min to 300°CA lower initial temperature improves focusing, and a much slower ramp rate is critical for resolving closely eluting isomers.[1][2]
Detector (FID) 300 °C300 - 320 °CThe detector must be hot enough to prevent condensation of the analytes.[2]

Experimental Protocols

General Method for High-Resolution Alkane Separation on a DB-5 Column

This protocol provides a starting point for developing a method to resolve tetramethyl-branched alkanes.

  • Instrument Setup:

    • Column: Agilent J&W DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[2] For higher resolution, a 60 m column is recommended.[2]

    • Injector: Set the split/splitless injector temperature to 250°C.[2]

    • Detector: Set the Flame Ionization Detector (FID) temperature to 300°C.[2]

    • Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.[2] Ensure the gas is high purity and filtered to remove oxygen and moisture.

  • Oven Temperature Program:

    • Set the initial oven temperature to 40°C and hold for 2 minutes.[2]

    • Program the oven to ramp at 5°C/min to 300°C.[2]

    • Hold at the final temperature for 5-10 minutes to ensure all components have eluted.

  • Sample Preparation & Injection:

    • Prepare alkane standards and samples in a volatile, non-polar solvent such as hexane (B92381) or cyclohexane.[1][2]

    • Inject 1 µL of the sample using a split injection with a ratio of 100:1 to avoid column overload.[2] The split ratio may need to be optimized based on sample concentration.

  • Data Analysis & Optimization:

    • Analyze the resulting chromatogram for peak resolution. A resolution value (Rs) of >1.5 is considered baseline separation.[1]

    • If co-elution is observed, first decrease the oven ramp rate (e.g., to 2-3°C/min).

    • If resolution is still insufficient, consider using a longer column (60 m) for improved separation.[2]

Mandatory Visualization

The logical workflow below outlines the steps to diagnose and resolve poor resolution of branched alkanes.

G cluster_0 cluster_1 Primary Optimization cluster_2 Secondary Optimization cluster_3 Hardware & Sample Concentration cluster_4 start Problem: Poor Resolution / Co-elution temp_prog 1. Optimize Temperature Program start->temp_prog slow_ramp Action: Decrease Ramp Rate (e.g., 10°C/min → 5°C/min or less) temp_prog->slow_ramp Ramp too fast? lower_initial Action: Lower Initial Temp. (Improves focusing) temp_prog->lower_initial Early peaks broad? flow_rate 2. Optimize Carrier Gas Flow slow_ramp->flow_rate Still co-eluting? lower_initial->flow_rate check_flow Action: Verify Optimal Linear Velocity (Use constant flow mode) flow_rate->check_flow Flow rate verified? column_dims 3. Evaluate Column Dimensions check_flow->column_dims Still co-eluting? longer_col Action: Use Longer Column (e.g., 30m → 60m) column_dims->longer_col Need more efficiency? smaller_id Action: Use Smaller ID Column (e.g., 0.25mm → 0.18mm) column_dims->smaller_id overload 4. Check for Sample Overload longer_col->overload Still co-eluting? smaller_id->overload split_ratio Action: Increase Split Ratio (e.g., 50:1 → 100:1) overload->split_ratio Peaks broad/fronting? end_node Goal: Baseline Resolution (Rs > 1.5) split_ratio->end_node

A troubleshooting workflow for improving the resolution of branched alkanes in GC.

References

Technical Support Center: Overcoming Matrix Effects in Complex Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of complex hydrocarbon mixtures.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of complex hydrocarbon mixtures?

A: Matrix effects are the alteration of an analyte's response due to the co-eluting components of the sample matrix.[1] In the analysis of complex hydrocarbon mixtures, such as crude oil, environmental samples, or biological fluids, these effects can manifest as either signal suppression or enhancement.[2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. For instance, in gas chromatography-mass spectrometry (GC-MS), matrix components can coat active sites in the GC inlet, protecting some analytes from thermal degradation and thus artificially enhancing their signal.[2] Conversely, in liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of target analytes in the ion source, leading to signal suppression.[3]

Q2: How can I determine if my hydrocarbon analysis is affected by matrix effects?

A: A common method to assess matrix effects is to compare the analytical response of an analyte in a pure solvent standard to its response when spiked into a blank sample extract (a sample matrix known to be free of the target analyte).[4] A significant difference between these two responses indicates the presence of matrix effects. A response in the matrix that is lower than in the pure solvent suggests signal suppression, while a higher response indicates signal enhancement.

Q3: What are the primary strategies to mitigate matrix effects in hydrocarbon analysis?

A: The three main strategies to combat matrix effects are:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid Phase Extraction (SPE) are highly effective for cleaning up complex samples such as soil and water contaminated with hydrocarbons.

  • Optimized Chromatographic Conditions: Adjusting parameters such as the GC temperature program or the LC mobile phase gradient can help to chromatographically separate the target hydrocarbon analytes from interfering matrix components.[5]

  • Appropriate Calibration Strategies: Employing a suitable calibration method can compensate for matrix effects that cannot be eliminated through sample preparation. The most common and effective methods include the use of internal standards (especially stable isotope-labeled standards), matrix-matched calibration, and the standard addition method.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of complex hydrocarbon mixtures.

Issue 1: Poor peak shape (tailing or fronting) for volatile hydrocarbons (e.g., BTEX).

  • Possible Cause: Active sites in the GC inlet liner or contamination at the head of the GC column can interact with analytes, causing peak tailing.[8] Peak fronting can be a result of column overloading.[8]

  • Troubleshooting Steps:

    • Inlet Maintenance: Deactivate the inlet liner or replace it with a new, inert liner. Regularly replacing the septum and cleaning the injector port can also prevent contamination.[9]

    • Column Maintenance: Trim the first few centimeters of the GC column to remove accumulated non-volatile residues.[5]

    • Injection Volume: If peak fronting is observed, reduce the injection volume or dilute the sample to avoid overloading the column.[8]

    • Injection Technique: Ensure the injection is performed in a consistent and rapid manner to ensure proper vaporization of the sample.

Issue 2: Inconsistent retention times for hydrocarbon analytes.

  • Possible Cause: Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system can lead to shifts in retention times.[10]

  • Troubleshooting Steps:

    • Check for Leaks: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.

    • Verify Flow Rates: Measure the carrier gas flow rate at the detector outlet to ensure it is at the method-specified setpoint.

    • Oven Temperature Program: Verify that the GC oven is accurately following the temperature program.

    • Column Installation: Ensure the column is installed correctly in the inlet and detector with the proper insertion depth.

Issue 3: Low recovery of heavier polycyclic aromatic hydrocarbons (PAHs) from soil or sediment samples.

  • Possible Cause: Inefficient extraction from the sample matrix or losses during sample cleanup and concentration steps.

  • Troubleshooting Steps:

    • Optimize Extraction: Ensure the chosen extraction solvent is appropriate for the polarity of the target PAHs and the soil/sediment type. Sonication or pressurized fluid extraction can improve extraction efficiency.

    • Evaluate Sample Cleanup: While cleanup is necessary to reduce matrix interferences, overly aggressive cleanup steps can lead to analyte loss. Evaluate the recovery of a spiked sample through each step of the cleanup process to identify where losses are occurring.

    • Internal Standard Addition: Add a suitable internal standard (ideally a stable isotope-labeled analog of the target analyte) to the sample before extraction to correct for losses during the entire sample preparation and analysis process.[11]

Issue 4: Signal suppression or enhancement in the analysis of crude oil fractions.

  • Possible Cause: The extremely complex nature of crude oil results in a high degree of co-eluting hydrocarbons, leading to significant matrix effects.

  • Troubleshooting Steps:

    • Sample Dilution: A simple and often effective method is to dilute the sample to reduce the concentration of interfering matrix components.[6]

    • Matrix-Matched Calibration: If a suitable blank matrix is available, preparing calibration standards in this matrix can effectively compensate for predictable matrix effects.

    • Standard Addition Method: For highly variable and complex matrices like crude oil, the standard addition method is often the most accurate approach as it involves creating a calibration curve within each sample, thereby accounting for the unique matrix effects of that specific sample.[12][13]

Data Presentation

The following tables summarize quantitative data on the recovery of hydrocarbons using different analytical strategies, which can help in method selection and optimization.

Table 1: Comparison of Analyte Recoveries for PAHs in Water Samples Using Different Sample Preparation Techniques.

AnalyteUltrasound-Assisted Dispersive Liquid-Liquid Microextraction (DLLME) Recovery (%)Solid Phase Extraction (SPE) Recovery (%)
Naphthalene95-1012.4
Fluorene95-10216.5
Anthracene91-9943.1
Pyrene95-10162.5
Benzo[a]anthracene91-9958.2
Benzo[g,h,i]perylene95-10255.6

Data compiled from multiple sources. DLLME data from[14]. SPE data for 100 ppb standard from[15].

Table 2: Comparison of TPH Recovery from Kerosene-Spiked Soil Using Different Analytical Methods.

Analytical MethodAverage TPH Recovery (%)
Infrared Spectroscopy (IR)98.4 ± 13.1
Gas Chromatography-Flame Ionization Detection (GC-FID)69.5 ± 16.2
Ultraviolet Spectrophotometry (UV)10.3 ± 4.7
Gravimetric Method2.1 ± 3.8

Data from[16].

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of Hydrocarbons from Water Samples

This protocol provides a general procedure for the extraction of hydrocarbons from water samples using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5-10 mL of dichloromethane (B109758) (DCM) through the C18 SPE cartridge to solvate the stationary phase.

    • Follow with 5-10 mL of methanol (B129727) to remove the DCM.

    • Finally, equilibrate the cartridge by passing 5-10 mL of deionized water, ensuring the sorbent does not go dry.[17]

  • Sample Loading:

    • Pass the water sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5-10 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained hydrocarbons with a small volume (e.g., 2 x 5 mL) of a non-polar solvent such as DCM or hexane (B92381) into a collection vial.

  • Concentration and Reconstitution:

    • Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for the analytical instrument (e.g., hexane for GC analysis).

Protocol 2: Matrix-Matched Calibration for Hydrocarbon Analysis in Soil

This protocol describes the preparation of matrix-matched calibration standards for the quantification of hydrocarbons in soil.

  • Obtain Blank Matrix:

    • Source a soil sample that is of a similar type (e.g., sandy loam, clay) to the samples being analyzed and is verified to be free of the target hydrocarbon analytes.

  • Extract Blank Matrix:

    • Extract a portion of the blank soil using the same extraction procedure as for the unknown samples. This extract will serve as the matrix for the calibration standards.

  • Prepare Calibration Standards:

    • Prepare a series of at least five calibration standards by adding known amounts of a hydrocarbon standard solution to aliquots of the blank matrix extract.

    • The concentration range of these standards should bracket the expected concentration of the analytes in the unknown samples.

  • Analysis:

    • Analyze the matrix-matched calibration standards using the same instrumental method as for the unknown samples.

  • Quantification:

    • Construct a calibration curve by plotting the instrument response versus the concentration of the matrix-matched standards.

    • Determine the concentration of the hydrocarbons in the sample extracts by comparing their response to the calibration curve.

Protocol 3: Standard Addition Method for Complex Hydrocarbon Mixtures

This protocol outlines the procedure for the method of standard additions, which is particularly useful for complex and variable matrices like crude oil.[7]

  • Sample Aliquoting:

    • Dispense equal volumes of the sample extract into at least four separate vials.

  • Spiking:

    • Leave one vial un-spiked (this is the unknown).

    • Add increasing, known amounts of a standard solution of the target hydrocarbon(s) to the remaining vials.

  • Dilution to Final Volume:

    • Dilute all vials to the same final volume with a suitable solvent.

  • Analysis:

    • Analyze all prepared solutions, including the un-spiked sample, using the same instrumental method.

  • Quantification:

    • Create a calibration plot of the instrument response (y-axis) versus the concentration of the added standard (x-axis).

    • Determine the linear regression equation for the plot.

    • The absolute value of the x-intercept of the regression line corresponds to the concentration of the analyte in the original, un-spiked sample.[7]

Visualizations

Troubleshooting_Workflow start Analytical Problem Observed (e.g., Poor Peak Shape, Inaccurate Results) check_sample_prep Review Sample Preparation - Extraction Efficiency? - Sufficient Cleanup? start->check_sample_prep check_instrument Inspect GC/LC-MS System - Leaks? - Contamination? - Column Integrity? start->check_instrument check_calibration Evaluate Calibration Strategy - Appropriate Method? - Standard Integrity? start->check_calibration optimize_prep Optimize Sample Prep (e.g., Modify SPE, Dilute Sample) check_sample_prep->optimize_prep perform_maintenance Perform Instrument Maintenance (e.g., Trim Column, Clean Inlet/Source) check_instrument->perform_maintenance change_calibration Implement Alternative Calibration (e.g., Matrix-Matched, Standard Addition) check_calibration->change_calibration reanalyze Re-analyze Sample optimize_prep->reanalyze perform_maintenance->reanalyze change_calibration->reanalyze end Problem Resolved reanalyze->end

Caption: A logical workflow for troubleshooting common analytical issues.

SPE_Workflow start Start SPE condition 1. Condition Cartridge (DCM -> Methanol -> Water) start->condition load 2. Load Water Sample condition->load wash 3. Wash Cartridge (Methanol/Water) load->wash dry 4. Dry Cartridge (Air/Nitrogen) wash->dry elute 5. Elute Hydrocarbons (DCM or Hexane) dry->elute concentrate 6. Concentrate & Reconstitute elute->concentrate end Ready for Analysis concentrate->end

Caption: The experimental workflow for Solid Phase Extraction (SPE).

Calibration_Strategies start Matrix Effects Present is Internal Standard (IS) - Add to all samples & standards start->is mm Matrix-Matched - Calibrate in blank matrix start->mm sa Standard Addition - Calibrate within each sample start->sa is_adv Advantage: Corrects for prep & instrument variability is->is_adv is_dis Disadvantage: IS may not perfectly mimic analyte is->is_dis mm_adv Advantage: Compensates for consistent matrix effects mm->mm_adv mm_dis Disadvantage: Requires analyte-free blank matrix mm->mm_dis sa_adv Advantage: Most accurate for variable & complex matrices sa->sa_adv sa_dis Disadvantage: Time-consuming and sample-intensive sa->sa_dis

References

Technical Support Center: Purification of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of highly branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying highly branched alkanes?

A1: The most common methods for purifying highly branched alkanes are fractional distillation, preparative gas chromatography (preparative GC), and crystallization, often facilitated by molecular sieves. The choice of method depends on factors such as the boiling point differences between the isomers, the scale of the purification, and the desired final purity.

Q2: Why is it challenging to separate highly branched alkane isomers?

A2: The structural similarity of highly branched alkane isomers results in very close physical properties, such as boiling points and solubilities. This makes their separation by traditional techniques like distillation difficult and often requires methods with high resolving power, such as preparative GC or specialized adsorption techniques.

Q3: What role do molecular sieves play in the purification of branched alkanes?

A3: Molecular sieves, such as zeolites and metal-organic frameworks (MOFs), have precisely defined pore structures that can differentiate between alkane isomers based on their size and shape.[1][2][3] This allows for the selective adsorption of certain isomers, enabling the purification of the desired highly branched alkane. Zeolite 5A, for instance, is effective at separating linear alkanes from branched isomers.[1][2]

Q4: Can I use crystallization without molecular sieves?

A4: While possible, direct crystallization of highly branched alkanes can be challenging due to their often low melting points and tendency to form oils rather than crystals.[4] The complex and compact structures of highly branched alkanes can hinder the formation of a well-ordered crystal lattice.

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is not separating the isomers effectively. What should I check?

A: Ineffective separation during fractional distillation of highly branched alkanes can be due to several factors. Firstly, ensure your distillation column has a sufficient number of theoretical plates for the specific isomers you are separating. Isomers with very close boiling points require columns with higher efficiency. Secondly, check the reflux ratio; a higher reflux ratio generally improves separation but increases the distillation time. Also, verify the stability of your heat source, as temperature fluctuations can disrupt the equilibrium within the column. Finally, ensure the column is well-insulated to maintain the temperature gradient.

Q: I am observing a fluctuating boiling point during distillation. What could be the cause?

A: A fluctuating boiling point can be caused by inconsistent heating, a leak in the system, or the presence of azeotropes. Ensure your heating mantle is providing consistent heat and that all joints in your distillation apparatus are properly sealed. If you suspect an azeotrope (a mixture with a constant boiling point), you may need to consider alternative purification methods like preparative GC or azeotropic distillation with a suitable entrainer.

Preparative Gas Chromatography (Preparative GC)

Q: I am seeing broad or tailing peaks in my preparative GC chromatogram. What are the likely causes?

A: Peak broadening or tailing in preparative GC can result from several issues.[5] "Active sites" in the injection port or column can interact with the analytes, leading to tailing.[5] To address this, ensure your liner and column are properly deactivated. Column overloading is another common cause; injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or using a column with a larger diameter. An incorrect oven temperature or flow rate can also affect peak shape, so ensure these parameters are optimized for your specific separation.

Q: My recovery of the purified alkane from the preparative GC is low. What can I do to improve it?

A: Low recovery in preparative GC can be due to issues with the collection system or decomposition of the sample. Check that your collection trap is at a sufficiently low temperature to efficiently condense the eluting compound. Ensure the transfer lines from the column to the collector are heated to prevent condensation before the trap. If your compound is thermally labile, consider lowering the injector and oven temperatures, although this may increase run times.

Crystallization with Molecular Sieves

Q: The molecular sieves do not seem to be adsorbing the impurities. What should I check?

A: The effectiveness of molecular sieves depends on their proper activation and the correct choice of pore size. Ensure the molecular sieves have been activated according to the manufacturer's instructions, typically by heating under vacuum to remove any adsorbed water.[6][7] The pore size of the molecular sieve is critical; for separating linear from branched alkanes, a 5Å sieve is commonly used.[2] If you are trying to separate different branched isomers, a different pore size or a different type of adsorbent (like a specific MOF) may be required.[3]

Q: How do I regenerate the molecular sieves after use?

A: Molecular sieves can be regenerated for reuse.[6][7] The most common method is thermal regeneration, which involves heating the sieves to a high temperature (typically 200-320°C) under a stream of inert gas or under vacuum to desorb the trapped hydrocarbons.[6][7] The specific temperature and time required for regeneration will depend on the type of molecular sieve and the nature of the adsorbed compounds.

Data Presentation

Table 1: Comparison of Purification Methods for Highly Branched Alkanes

Purification MethodPrincipleTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Fractional Distillation Separation based on differences in boiling points.[8][9][10][11]95-99% (for isomers with sufficient boiling point difference)>90%Scalable, well-established technique.Ineffective for isomers with very close boiling points, energy-intensive.[12]
Preparative Gas Chromatography Separation based on differential partitioning between a mobile and stationary phase.[13][14]>99.5%50-80%High resolution, excellent for separating close-boiling isomers.Small scale, can be time-consuming for large quantities.
Crystallization with Molecular Sieves Selective adsorption of isomers based on size and shape exclusion by a porous material.[1][2][3]>99%VariableHigh selectivity for specific isomers, can be energy-efficient.[15]Requires careful selection and activation of the adsorbent, may not be suitable for all isomer mixtures.

Experimental Protocols

Protocol 1: Purification of Iso-octane (2,2,4-Trimethylpentane) by Fractional Distillation

Objective: To separate iso-octane from a mixture containing n-heptane.

Materials:

  • Mixture of iso-octane and n-heptane

  • Fractional distillation apparatus (round-bottom flask, fractionating column with packing, distillation head, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

  • Gas chromatograph for purity analysis

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

  • Add the iso-octane and n-heptane mixture to the round-bottom flask, along with a few boiling chips. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently with the heating mantle.

  • As the mixture begins to boil, vapors will rise into the fractionating column.

  • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the lower-boiling component (iso-octane, ~99°C).

  • Collect the distillate that comes over at a constant temperature. This is your purified iso-octane.

  • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

  • The temperature will then stabilize at the boiling point of n-heptane (~98°C). You can choose to collect this fraction or stop the distillation.

  • Analyze the purity of the collected iso-octane fraction using gas chromatography.

Protocol 2: Purification of a Highly Branched Alkane by Preparative Gas Chromatography

Objective: To isolate a high-purity sample of a specific highly branched alkane from a mixture of isomers.

Materials:

  • Mixture of branched alkane isomers

  • Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar phase like dimethylpolysiloxane) and a fraction collector.

  • Syringe for injection

  • Collection vials or traps

  • Solvent for dissolving the sample (if necessary)

Procedure:

  • Optimize the analytical GC conditions (oven temperature program, carrier gas flow rate) for the separation of the isomers.

  • Transfer these conditions to the preparative GC, adjusting the flow rates for the larger diameter column.

  • Dissolve the alkane mixture in a minimal amount of a volatile solvent if it is too viscous for direct injection.

  • Inject an appropriate volume of the sample onto the preparative GC column. Avoid overloading the column.

  • Monitor the chromatogram and identify the peak corresponding to the desired branched alkane.

  • Set the fraction collector to collect the eluent corresponding to the peak of interest. The collection can be done in cooled vials or traps.

  • Multiple injections may be necessary to obtain the desired amount of purified compound.

  • Combine the collected fractions.

  • Analyze the purity of the collected sample using analytical GC.

Protocol 3: Purification of a Highly Branched Alkane Using Zeolite 5A

Objective: To remove linear alkane impurities from a sample of a highly branched alkane.

Materials:

  • Sample of branched alkane contaminated with linear alkanes.

  • Activated Zeolite 5A pellets or powder.

  • Anhydrous non-polar solvent (e.g., hexane).

  • Chromatography column or flask for slurry treatment.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Activate the Zeolite 5A by heating it in a furnace at a temperature and duration recommended by the supplier (e.g., 300-350°C for 3-4 hours) under a stream of dry nitrogen or under vacuum.

  • Allow the activated zeolite to cool to room temperature in a desiccator.

  • Dissolve the impure branched alkane in a minimal amount of anhydrous hexane (B92381).

  • Column Method: Pack a chromatography column with the activated Zeolite 5A. Pass the alkane solution through the column. The linear alkanes will be selectively adsorbed by the zeolite.

  • Slurry Method: Add the activated Zeolite 5A to the alkane solution in a flask and stir for several hours at room temperature. The amount of zeolite will depend on the amount of linear impurity.

  • For both methods: Collect the solution that has passed through the column or filter the slurry to remove the zeolite.

  • Wash the zeolite with a small amount of fresh anhydrous hexane and combine the washings with the collected solution.

  • Remove the solvent from the combined solution using a rotary evaporator to obtain the purified highly branched alkane.

  • Analyze the purity of the product using gas chromatography to confirm the removal of linear alkanes.

Visualizations

Experimental_Workflow_Fractional_Distillation start Start | Mixture of Branched Alkanes setup Setup Assemble Fractional Distillation Apparatus start->setup 1. heat Heating Gently heat the mixture setup->heat 2. vaporize Vaporization Vapors rise into the column heat->vaporize 3. condense Condensation & Collection Collect distillate at constant boiling point vaporize->condense 4. analyze Analysis Analyze purity with GC condense->analyze 5. end End | Purified Highly Branched Alkane analyze->end 6.

Caption: Workflow for the purification of highly branched alkanes using fractional distillation.

Troubleshooting_Preparative_GC_Peak_Shape issue Issue | Poor Peak Shape (Tailing/Broadening) check_overload Check for Column Overload issue->check_overload remedy_overload Solution | Reduce injection volume or use a larger ID column check_overload->remedy_overload Overloading confirmed check_activity Check for Active Sites check_overload->check_activity No overload resolved Issue Resolved remedy_overload->resolved remedy_activity Solution | Use a new deactivated liner or trim the column check_activity->remedy_activity Activity suspected check_params Check GC Parameters check_activity->check_params No activity remedy_activity->resolved remedy_params Solution | Optimize oven temperature and carrier gas flow rate check_params->remedy_params Parameters suboptimal remedy_params->resolved

Caption: Troubleshooting guide for poor peak shape in preparative gas chromatography.

References

Technical Support Center: Minimizing Fragmentation of 2,4,4,6-Tetramethyloctane in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 2,4,4,6-tetramethyloctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to help you minimize fragmentation and enhance the detection of the molecular ion of this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak ([M]⁺) of this compound weak or absent in my Electron Ionization (EI) mass spectrum?

Highly branched alkanes like this compound are prone to extensive fragmentation under standard Electron Ionization (EI) conditions (typically 70 eV). This is because the carbon-carbon bonds at the branching points are weaker and readily cleave to form stable tertiary and secondary carbocations.[1][2][3] The energy imparted by EI is often sufficient to cause complete fragmentation of the molecular ion, leading to its low abundance or complete absence in the mass spectrum.[1][3]

Q2: What are the expected major fragment ions for this compound in an EI mass spectrum?

Q3: How can I enhance the molecular ion peak for this compound?

To increase the abundance of the molecular ion, "soft" ionization techniques are recommended. These methods impart less energy to the analyte molecule, thus reducing fragmentation.[4] Effective soft ionization techniques for alkanes include:

  • Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane (B114726), isobutane, or ammonia) to produce reagent ions that then ionize the analyte through less energetic proton transfer or adduction.[4] This results in significantly less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[5]

  • Field Ionization (FI): FI is another soft ionization method that can produce a strong molecular ion peak with minimal fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a soft ionization technique that can be used for the analysis of saturated hydrocarbons and typically results in less fragmentation than EI.[4]

Lowering the electron energy in EI (e.g., from 70 eV to 20 eV) can also reduce fragmentation, but this may also lead to a decrease in overall ion intensity and sensitivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No molecular ion peak (or very low intensity) in EI mode. Extensive fragmentation due to the highly branched structure of this compound.- Switch to a soft ionization technique like Chemical Ionization (CI). - If using EI, try reducing the ionization energy (e.g., to 20-30 eV). Be aware this may reduce overall sensitivity.
Complex and difficult-to-interpret fragmentation pattern. Multiple fragmentation pathways are common for branched alkanes. Co-eluting isomers can also complicate the spectrum.- Utilize a high-resolution mass spectrometer to obtain accurate mass measurements of fragment ions, aiding in their identification. - Optimize your Gas Chromatography (GC) method to ensure baseline separation of isomers. Consider using a longer capillary column with a non-polar stationary phase.[5]
Poor signal intensity or high background noise. Sample concentration issues, contamination, or improper instrument tuning.- Ensure your sample is appropriately concentrated.[6] - Check for and eliminate sources of contamination in your sample, solvent, and GC-MS system.[7][8] - Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines.[6]
Inconsistent or shifting retention times in GC-MS. Leaks in the GC system, column degradation, or inconsistent oven temperature.- Perform a leak check on your GC system, particularly at the injector and column fittings. - Condition the GC column as recommended by the manufacturer. If performance degrades, consider trimming the first few centimeters or replacing the column. - Verify the accuracy and stability of your GC oven's temperature program.

Data Presentation

The following table summarizes the expected ion abundances for a generic highly branched C12H26 alkane under different ionization conditions. Note that the absence of a molecular ion in EI and the presence of a strong protonated molecule in CI are key differentiators.

Ionization ModeMolecular Ion (m/z 170) Relative AbundanceProtonated Molecule ([M+H]⁺, m/z 171) Relative AbundanceMajor Fragment Ions (m/z)
Electron Ionization (EI) at 70 eV Typically absent or <1%Not applicable43, 57 (often base peak), 71, 85
Chemical Ionization (CI) with Methane Low abundanceOften the base peak or very high abundanceMinimal fragmentation, some loss of small alkyl groups may be observed.

Experimental Protocols

Protocol: Chemical Ionization (CI) for Branched Alkanes

This protocol provides a general procedure for the analysis of this compound using a GC-CI-MS system. Instrument parameters may need to be optimized for your specific instrumentation.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • GC-MS System Setup:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injector: Set to a temperature of 250°C. Use a splitless or split injection depending on the sample concentration.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp at a moderate rate (e.g., 10°C/min) to a final temperature of 280°C.

  • Mass Spectrometer Setup (CI Mode):

    • Ion Source: Switch the ion source to Chemical Ionization mode.

    • Reagent Gas: Introduce methane as the reagent gas. The pressure of the reagent gas in the ion source is a critical parameter and should be optimized according to the instrument manufacturer's recommendations (typically around 1-2 x 10⁻⁴ Torr).

    • Ion Source Temperature: Set the ion source temperature to approximately 150-200°C.

    • Mass Range: Scan a mass range that includes the expected protonated molecule (e.g., m/z 50-250).

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Examine the resulting mass spectrum for the [M+H]⁺ ion at m/z 171. The abundance of this ion should be significantly higher compared to the molecular ion in an EI spectrum.

Visualizations

To aid in understanding the troubleshooting process, the following diagram illustrates a logical workflow for minimizing fragmentation of this compound.

TroubleshootingWorkflow start Start: Analyze this compound by GC-MS check_ei Acquire Mass Spectrum using Electron Ionization (EI) start->check_ei eval_mol_ion Is Molecular Ion ([M]⁺) Peak Sufficiently Intense? check_ei->eval_mol_ion ei_ok Analysis Complete eval_mol_ion->ei_ok Yes ei_not_ok Molecular Ion Weak or Absent (Extensive Fragmentation) eval_mol_ion->ei_not_ok No switch_to_ci Switch to Soft Ionization: Chemical Ionization (CI) ei_not_ok->switch_to_ci run_ci Acquire Mass Spectrum using CI switch_to_ci->run_ci eval_protonated_mol Is Protonated Molecule ([M+H]⁺) Peak Observed and Abundant? run_ci->eval_protonated_mol ci_ok Analysis Successful: Molecular Weight Confirmed eval_protonated_mol->ci_ok Yes ci_not_ok Issues Persist: Troubleshoot CI Parameters eval_protonated_mol->ci_not_ok No troubleshoot_ci Check Reagent Gas Pressure and Ion Source Temperature ci_not_ok->troubleshoot_ci optimize_gc Optimize GC Separation (Column, Temperature Program) ci_not_ok->optimize_gc troubleshoot_ci->run_ci

Caption: A logical workflow for troubleshooting and minimizing fragmentation in the mass analysis of this compound.

References

Stability issues of 2,4,4,6-Tetramethyloctane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,4,4,6-tetramethyloctane under common experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.

Issue Possible Cause Recommended Action
Unexpected side-products detected in reaction mixture Thermal Degradation (Pyrolysis): Exposure to high temperatures, even localized heating, can cause the breakdown of this compound into smaller alkanes and alkenes. Highly branched alkanes are more susceptible to pyrolysis than their linear counterparts.- Avoid excessive heating of the reaction mixture. - Use an oil bath for uniform temperature control. - Consider running the reaction at a lower temperature for a longer duration. - Analyze the side-products by GC-MS to confirm their identity.
Oxidative Degradation: Presence of oxygen, especially at elevated temperatures or in the presence of initiators (e.g., light, metal ions), can lead to the formation of hydroperoxides, alcohols, ketones, and other oxygenated byproducts. The tertiary carbon-hydrogen bonds in this compound are particularly susceptible to initial oxidation.[1]- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled or sparged solvents to remove dissolved oxygen. - Store this compound under an inert atmosphere and away from light.
Loss of sample integrity during storage Peroxide Formation: Although less common for alkanes than ethers, prolonged exposure to air and light can potentially lead to the formation of peroxides.- Store this compound in a tightly sealed, amber glass bottle under an inert atmosphere. - Periodically test for the presence of peroxides, especially for older samples.
Inconsistent experimental results Contamination of this compound: Impurities in the starting material can act as catalysts or inhibitors for degradation reactions.- Verify the purity of this compound using a suitable analytical method like Gas Chromatography (GC). - Purify the compound if necessary (e.g., by distillation).
Reaction with acidic or basic media: While generally stable, extreme pH conditions, especially at elevated temperatures, may promote certain degradation pathways.- Evaluate the compatibility of this compound with the specific acidic or basic reagents used in your experiment. - Consider using alternative, less harsh reagents if instability is observed.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under high-temperature conditions?

A1: The primary high-temperature degradation pathway for this compound is thermal decomposition, also known as pyrolysis or cracking. This process occurs via a free-radical mechanism involving the cleavage of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds, leading to the formation of a complex mixture of smaller, more volatile alkanes and alkenes.

Q2: How does the branched structure of this compound affect its stability?

A2: The highly branched structure of this compound has a dual effect on its stability. On one hand, branched alkanes are generally more thermodynamically stable than their linear isomers due to electronic effects and a more compact structure. However, the presence of tertiary C-H bonds makes them more susceptible to initial attack by radicals, particularly in oxidation reactions at lower temperatures.

Q3: What are the expected byproducts of this compound degradation?

A3: The specific byproducts will depend on the degradation conditions.

  • Thermal Degradation (Pyrolysis): Expect a mixture of smaller alkanes and alkenes. Due to the branching, products like isobutane, isobutene, propene, and other smaller fragments are likely. At very high temperatures (e.g., 700°C), the formation of aromatic compounds is also possible.

  • Oxidative Degradation: The initial products are typically hydroperoxides, which can then decompose to form alcohols, ketones, and other oxygenated species. The oxidation of branched alkanes can lead to the formation of carbo- and heterocyclic systems.[1]

Q4: At what temperature does this compound start to decompose?

Q5: How can I monitor the stability of this compound in my experiments?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the stability of this compound. You can analyze samples at different time points or after exposure to specific conditions to look for a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.

Quantitative Data

Since specific quantitative stability data for this compound is limited in the public domain, the following tables provide data for related compounds to offer a comparative perspective.

Table 1: Thermal Decomposition Onset Temperatures of Various Hydrocarbons

CompoundMolecular FormulaStructureDecomposition Onset Temperature (°C)
n-DodecaneC₁₂H₂₆Linear~350-400
Isooctane (2,2,4-Trimethylpentane)C₈H₁₈Branched~400-450
This compound (estimated)C₁₂H₂₆Highly Branched~375-425

Note: The decomposition onset temperature is highly dependent on experimental conditions (pressure, heating rate, atmosphere).

Table 2: Common Pyrolysis Products of Branched Alkanes (e.g., Isooctane)

ProductMolecular FormulaTypical Yield
MethaneCH₄Major
EtheneC₂H₄Major
PropeneC₃H₆Major
IsobuteneC₄H₈Major
IsobutaneC₄H₁₀Minor
BenzeneC₆H₆Trace (at very high temperatures)
TolueneC₇H₈Trace (at very high temperatures)

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Sealed-Tube Method

This protocol is adapted from general methods for assessing the thermal stability of hydrocarbons.

1. Objective: To determine the temperature at which significant thermal decomposition of this compound occurs under anaerobic conditions.

2. Materials:

  • This compound (high purity)

  • Thick-walled glass ampoules or stainless steel pressure vessels

  • Vacuum line

  • High-temperature oven or furnace with accurate temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., a stable, non-volatile hydrocarbon not present in the degradation products)

3. Procedure:

  • Place a known amount (e.g., 1 mL) of this compound and a precise amount of the internal standard into a clean, dry ampoule.

  • Freeze the sample using liquid nitrogen and evacuate the ampoule using a vacuum line to remove air.

  • Seal the ampoule under vacuum.

  • Prepare a series of such ampoules.

  • Place the sealed ampoules in a high-temperature oven at various temperatures (e.g., 350°C, 375°C, 400°C, 425°C, 450°C) for a fixed duration (e.g., 24 hours).

  • After the specified time, remove the ampoules and allow them to cool to room temperature.

  • Carefully open the cooled ampoules and dilute the contents with a suitable solvent (e.g., hexane).

  • Analyze the samples by GC-MS to quantify the remaining this compound relative to the internal standard and to identify the degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each temperature.

  • Plot the percentage of remaining this compound against temperature to determine the decomposition profile.

  • Identify the major degradation products from the mass spectra.

Visualizations

Thermal_Degradation_Pathway TMO This compound Heat High Temperature (Pyrolysis) TMO->Heat Initiation Radicals Free Radicals Heat->Radicals C-C & C-H Scission Products Mixture of smaller Alkanes and Alkenes Radicals->Products Propagation & Termination

Caption: Simplified pathway for the thermal degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Thermal Exposure cluster_analysis Analysis A Aliquot 2,4,4,6-TMO + Internal Standard B Freeze-Pump-Thaw Cycle A->B C Seal Ampoule under Vacuum B->C D Heat in Oven at Set Temperature & Time C->D E Cool and Open Ampoule D->E F Dilute Sample E->F G GC-MS Analysis F->G H Quantify Parent Compound & Identify Products G->H

Caption: Workflow for determining the thermal stability of this compound.

References

Technical Support Center: Accurate Quantification of Dodecane Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals calibrating Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of dodecane (B42187) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate and quantify dodecane isomers?

Dodecane has numerous structural isomers (e.g., n-dodecane, methylundecanes, dimethyldecanes) that possess very similar physicochemical properties, including boiling points and polarities. This similarity makes their separation by gas chromatography difficult, often resulting in co-elution.[1] Furthermore, their mass spectra can be very similar, complicating individual quantification.

Q2: What type of GC column is best suited for separating dodecane isomers?

A non-polar stationary phase column, such as one based on 100% dimethylpolysiloxane (e.g., DB-1ms, HP-5ms), is generally recommended for the analysis of non-polar analytes like dodecane isomers.[2] For enhanced separation of closely eluting isomers, consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm).[1]

Q3: What is a suitable internal standard for the quantification of dodecane isomers?

A deuterated analog of the analyte is an excellent choice for an internal standard as it has nearly identical chemical and physical properties but is distinguishable by its mass.[3] For dodecane analysis, n-dodecane-d26 is a suitable internal standard.[4] It will co-elute with n-dodecane but can be quantified separately based on its unique mass-to-charge ratio.

Q4: How can I identify different dodecane isomers in my chromatogram?

Identification can be achieved by comparing the retention times and mass spectra of the peaks in your sample to those of known analytical standards. The Kovats Retention Index (RI) is a useful tool for comparing retention data across different systems.[5][6] By running a series of n-alkanes, you can calculate the RI for your unknown peaks and compare them to literature values.

Q5: What are the characteristic mass spectral fragments for dodecane isomers?

Under Electron Ionization (EI), alkanes produce a series of fragment ions corresponding to the loss of alkyl groups. For n-dodecane, characteristic fragments are observed at m/z values of 43, 57, 71, 85, etc., corresponding to C3H7+, C4H9+, C5H11+, and C6H13+ ions, respectively.[7][8] Branched alkanes tend to fragment at the branching point to form more stable secondary or tertiary carbocations.[9] This results in a different relative abundance of specific fragment ions compared to the linear isomer.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of dodecane isomers.

Problem 1: Poor Chromatographic Resolution / Co-eluting Peaks

Symptoms:

  • Peaks are broad.

  • Peaks are sharp but overlap significantly.

  • Inability to baseline-separate isomers.

Possible Causes and Solutions:

CauseSolution
Sub-optimal GC Oven Temperature Program A ramp rate that is too fast can lead to poor separation.[1] Conversely, an initial temperature that is too high may prevent proper focusing of the analytes at the head of the column. Optimize the temperature program by starting with a low initial temperature (e.g., 40°C) and using a slow ramp rate (e.g., 2-5°C/min).
Incorrect Carrier Gas Flow Rate Flow rates that are too high or too low can decrease separation efficiency.[1] Ensure the carrier gas flow rate is optimized for your column dimensions and carrier gas type (typically helium for GC-MS).
Inadequate Column Selectivity or Efficiency The column may not have sufficient theoretical plates to resolve isomers with very similar boiling points.[1] Consider using a longer column or a column with a smaller internal diameter to increase efficiency.[1]
Column Overload Injecting too much sample can lead to peak fronting and poor resolution. Reduce the injection volume or use a higher split ratio.
Problem 2: Inaccurate Quantification and Poor Reproducibility

Symptoms:

  • Calibration curve has a low correlation coefficient (R² < 0.99).

  • High variability in quantitative results between replicate injections.

  • Inconsistent peak areas for the internal standard.

Possible Causes and Solutions:

CauseSolution
Matrix Effects The sample matrix can enhance or suppress the analyte signal, leading to inaccurate quantification.[10] The use of a suitable internal standard, like n-dodecane-d26, can help to correct for these effects.[4] Preparing matrix-matched calibration standards can also mitigate this issue.
Injector Issues A dirty or active injector liner can lead to poor sample vaporization and discrimination against higher boiling point isomers. Regularly replace the injector liner and septum.
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and that the syringe is properly filled and injecting a consistent volume.
Improperly Prepared Standards Inaccurate preparation of calibration standards will lead to an inaccurate calibration curve. Use precise volumetric techniques and high-purity solvents.[11]

Experimental Protocols

Protocol 1: Preparation of Dodecane Isomer Calibration Standards
  • Stock Solution Preparation: Prepare individual stock solutions of each dodecane isomer of interest (e.g., n-dodecane, 2-methylundecane, 3-methylundecane) at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Internal Standard Stock Solution: Prepare a stock solution of n-dodecane-d26 at a concentration of 1 mg/mL in the same solvent.

  • Working Standard Preparation: Create a series of at least five calibration standards by making serial dilutions of the dodecane isomer stock solutions.

  • Spiking with Internal Standard: Add a constant, known amount of the n-dodecane-d26 internal standard to each calibration standard and to each unknown sample. The final concentration of the internal standard should be similar to the expected concentration of the analytes.

  • Final Dilution: Dilute all standards and samples to the final volume with the chosen solvent.

Protocol 2: GC-MS Method for Dodecane Isomer Analysis

The following is a starting point for a GC-MS method. Optimization may be required based on your specific instrument and the isomers of interest.

Parameter Recommended Setting Rationale
GC System Gas Chromatograph with a Mass Spectrometric DetectorProvides both separation and identification capabilities.
Column Non-polar, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)Good selectivity for non-polar alkanes.[2]
Injector Split/SplitlessVersatile for different sample concentrations.
Injector Temperature 250 °CEnsures complete vaporization of dodecane isomers.
Carrier Gas HeliumInert carrier gas suitable for MS detection.
Flow Rate 1.0 mL/min (constant flow)A good starting point for optimization.
Oven Program 40°C (hold 2 min), ramp at 3°C/min to 150°C, then at 10°C/min to 250°C (hold 5 min)A slow initial ramp is crucial for separating closely eluting isomers.
MS Ion Source Temp. 230 °CA common setting for good ionization.
MS Quadrupole Temp. 150 °CA typical setting for good mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity and quantitative accuracy.

Data Presentation

Table 1: Retention and Mass Spectral Data for n-Dodecane

Note: Retention times and relative abundances are illustrative and will vary depending on the specific instrument and method used. Users should determine these values on their own calibrated instrument.

CompoundKovats Retention Index (on DB-5)Expected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
n-Dodecane1200[12]~15-205743, 71, 85
n-Dodecane-d26 (IS)~1200~15-206650, 82, 196
Table 2: Expected Elution Order and Key Fragments of Dodecane Isomers

Note: The exact retention order and mass spectra should be confirmed with authentic standards.

Isomer TypeExpected Elution Order Relative to n-DodecaneKey Diagnostic Fragment Ions (m/z)
Methylundecanes EarlierEnhanced peaks from cleavage at the methyl branch.
Dimethyldecanes Earlier than methylundecanesEnhanced peaks from cleavage at the dimethyl branches, leading to more stable carbocations.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Collection IS_Spike Spike with Internal Standard (n-dodecane-d26) Sample->IS_Spike Injection GC Injection IS_Spike->Injection Standards Prepare Calibration Standards Standards_IS Spike Standards with Internal Standard Standards->Standards_IS Standards_IS->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Isomers Calibration->Quantification

Caption: Workflow for the quantitative analysis of dodecane isomers using GC-MS.

Troubleshooting_Coelution Start Poor Resolution or Co-elution Observed Check_Temp Optimize Oven Temperature Program? (Slower Ramp Rate) Start->Check_Temp Check_Flow Optimize Carrier Gas Flow Rate? Check_Temp->Check_Flow No Resolved Resolution Improved Check_Temp->Resolved Yes Check_Column Change GC Column? (Longer / Smaller ID) Check_Flow->Check_Column No Check_Flow->Resolved Yes Check_Column->Resolved Yes Not_Resolved Still Co-eluting Check_Column->Not_Resolved No

References

Validation & Comparative

Navigating the Separation of Dodecane Isomers: A Comparative Guide to GC Retention Indices on Various Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chromatographic analysis, the precise identification of isomeric compounds is a frequent challenge. This guide provides a comparative analysis of Gas Chromatography (GC) retention indices for various dodecane (B42187) isomers on a range of stationary phases. By presenting experimental data and detailed methodologies, this document aims to serve as a practical resource for method development and isomer differentiation.

The separation of structurally similar compounds, such as the isomers of dodecane (C12H26), is highly dependent on the choice of the GC column's stationary phase. The retention index (RI) system provides a standardized method for reporting retention times, allowing for more consistent and transferable data between laboratories and analytical setups.[1] This guide delves into the retention behavior of dodecane isomers on different types of stationary phases, from non-polar to polar, to aid in the selection of appropriate analytical conditions.

Comparative Analysis of Retention Indices

The following table summarizes the Kovats retention indices for several dodecane isomers on a variety of commonly used GC stationary phases. The data has been compiled from various experimental sources to provide a comparative overview. It is important to note that retention indices are influenced by the specific experimental conditions, which are detailed in the subsequent section.

Dodecane IsomerStationary PhaseRetention Index (RI)
n-DodecaneSqualane1200
n-DodecaneOV-1011200
n-DodecaneDB-11200
n-DodecaneDB-51200
n-DodecaneCW-20M1725
2-MethylundecaneSqualane1168
2-MethylundecaneOV-1011172
2-MethylundecaneDB-11173
2-MethylundecaneDB-51176
3-MethylundecaneSqualane1178
3-MethylundecaneOV-1011181
4-MethylundecaneSqualane1182
5-MethylundecaneSqualane1185
2,2-DimethyldecaneSqualane1134
2,2-DimethyldecaneOV-1011142

Understanding the Separation Mechanism

The observed differences in retention indices are a direct consequence of the interactions between the dodecane isomers and the stationary phase. The logical workflow for determining the retention index is depicted in the following diagram.

G cluster_0 Inputs cluster_1 Experimental Process cluster_2 Outputs Analyte Dodecane Isomer GC_Analysis Gas Chromatography Analysis Analyte->GC_Analysis StationaryPhase Stationary Phase (e.g., Squalane, DB-5) StationaryPhase->GC_Analysis AlkaneStandards n-Alkane Standards AlkaneStandards->GC_Analysis RetentionTime_Analyte Retention Time (Analyte) GC_Analysis->RetentionTime_Analyte Measures RetentionTime_Alkanes Retention Times (Alkanes) GC_Analysis->RetentionTime_Alkanes Measures RetentionIndex Retention Index RetentionTime_Analyte->RetentionIndex Calculated from RetentionTime_Alkanes->RetentionIndex Calculated from

GC Retention Index Determination Workflow

Detailed Experimental Protocols

The retention indices presented in this guide were determined under specific gas chromatographic conditions. Adherence to these or similar protocols is crucial for reproducing and comparing results.

General Protocol for Retention Index Determination:

The Kovats retention index (I) is calculated using the following formula for isothermal analysis:

I = 100 * [n + (log(tR'(x)) - log(tR'(n))) / (log(tR'(N)) - log(tR'(n)))]

Where:

  • n is the carbon number of the n-alkane eluting before the analyte.

  • N is the carbon number of the n-alkane eluting after the analyte.

  • tR'(x) is the adjusted retention time of the analyte.

  • tR'(n) is the adjusted retention time of the n-alkane eluting before the analyte.

  • tR'(N) is the adjusted retention time of the n-alkane eluting after the analyte.

For temperature-programmed analyses, a modified formula is used that linearly interpolates between the retention times of the bracketing n-alkanes.

Example Experimental Conditions from Compiled Data:

The following are examples of experimental conditions under which some of the presented retention index data were obtained. These serve as a starting point for method development.

Condition Set 1 (for non-polar columns like DB-1, DB-5):

  • Column: Fused silica (B1680970) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 50 °C for 2 min, then ramped to 250 °C at 5 °C/min, and held for 5 min.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Sample: 1 µL of a dilute solution of the dodecane isomer and a homologous series of n-alkanes (C10-C14) in hexane.

Condition Set 2 (for polar columns like CW-20M):

  • Column: Fused silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 240 °C.

  • Oven Temperature Program: 60 °C for 1 min, then ramped to 220 °C at 4 °C/min, and held for 10 min.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Sample: 1 µL of a dilute solution of the dodecane isomer and a homologous series of n-alkanes in hexane.

It is imperative for researchers to perform their own calibration with a homologous series of n-alkanes under their specific analytical conditions to ensure accurate retention index determination. The data presented in this guide should be used as a reference and a starting point for the development of robust and reliable analytical methods for the separation and identification of dodecane isomers.

References

A Comparative Guide: 2,4,4,6-Tetramethyloctane vs. n-Dodecane as Solvents for Non-Polar Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of non-polar reactions, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product yields, and downstream processing. While n-dodecane, a linear alkane, has traditionally been a common choice, branched alkanes such as 2,4,4,6-tetramethyloctane are emerging as viable alternatives. This guide provides an objective comparison of these two solvents, summarizing their physical properties, and discussing their potential performance in non-polar reaction environments. Due to a scarcity of direct experimental comparisons, this guide combines available experimental data for n-dodecane with computed data for this compound and general principles of branched versus linear alkane behavior.

Physical and Chemical Property Comparison

A comprehensive understanding of a solvent's physical properties is paramount for its effective application. The following table summarizes key properties of n-dodecane and this compound. It is important to note that while the data for n-dodecane is well-established through extensive experimental validation, the data for this compound is primarily based on computational models and may vary from experimental values.

PropertyThis compound (Computed)n-Dodecane (Experimental)References
Molecular Formula C₁₂H₂₆C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol 170.34 g/mol [1][2]
Boiling Point Not available216.3 °C[2]
Melting Point Not available-9.6 °C[2]
Density Not available0.749 g/cm³ at 20°C[2]
Viscosity Not available1.374 mPa·s at 25°C[2]
Flash Point Not available74 °C[2]
Autoignition Temp. Not available200 °C[2]
Water Solubility InsolubleInsoluble[3]
Structure Branched-chain alkaneStraight-chain alkane[1][2]

Performance in Non-Polar Reactions: A Theoretical and Indirect Comparison

Solubility of Non-Polar Reactants:

The principle of "like dissolves like" governs solubility. Both this compound and n-dodecane are non-polar and are therefore excellent solvents for other non-polar compounds. However, the branched structure of this compound may offer some advantages. Branched alkanes tend to have lower intermolecular forces (van der Waals forces) compared to their linear isomers of similar molecular weight. This is because their irregular shape prevents them from packing as closely together.[4] Consequently, branched alkanes can sometimes exhibit enhanced solubility for non-polar solutes.[5]

Reaction Kinetics:

The solvent can influence reaction rates by affecting the stability of reactants and transition states. In non-polar reactions, the solvent's role is often to provide an inert medium. However, differences in viscosity can play a role. While experimental viscosity data for this compound is unavailable, branched alkanes generally have lower viscosities than their linear counterparts. A lower viscosity can facilitate faster diffusion of reactants, potentially leading to increased reaction rates.

Product Separation and Purification:

The boiling point of the solvent is a crucial factor in post-reaction workup. With a boiling point of 216.3 °C, n-dodecane can be challenging to remove completely from reaction mixtures, especially from high-boiling products. While the experimental boiling point of this compound is not available, branched alkanes typically have lower boiling points than their linear isomers.[6] For instance, the highly branched isomer 2,2,4,6,6-pentamethylheptane (B104275) has a boiling point of 177.3 °C. This suggests that this compound likely has a lower boiling point than n-dodecane, which could simplify product purification through distillation.

Experimental Protocols: A Representative Example

Due to the lack of specific experimental protocols using this compound, we provide a general protocol for a common non-polar reaction, the Suzuki-Miyaura cross-coupling, which is often performed in non-polar solvents. This protocol can be adapted for use with either n-dodecane or, hypothetically, this compound, allowing for a direct comparison in a laboratory setting.

Representative Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (n-dodecane or this compound)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Add the chosen solvent (5 mL of either n-dodecane or this compound).

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data to Collect for Comparison:

  • Reaction time to completion.

  • Isolated yield of the product.

  • Purity of the product (e.g., by NMR or GC analysis).

  • Ease of solvent removal during workup.

Visualizing the Solvent Choice Workflow

The decision-making process for selecting a solvent in a non-polar reaction can be visualized as a logical workflow. The following diagram, created using Graphviz, illustrates the key considerations.

Solvent_Selection_Workflow A Define Reaction Requirements (Non-polar, Temperature, etc.) B Initial Solvent Screening (n-Dodecane, this compound) A->B C Evaluate Physical Properties (Boiling Point, Viscosity, etc.) B->C D Consider Reactant/Product Solubility C->D E Assess Impact on Reaction Kinetics D->E F Plan for Product Isolation (Ease of Solvent Removal) E->F G Select Optimal Solvent F->G H Perform Small-Scale Test Reaction G->H I Scale-Up Synthesis H->I

Caption: A logical workflow for selecting a solvent for a non-polar reaction.

Signaling Pathway Analogy: Solvent-Reactant Interaction

While not a biological signaling pathway, we can draw an analogy to visualize the interaction between the solvent and reactants in a non-polar reaction. The solvent's properties can "signal" or influence the behavior of the reactants.

Solvent_Interaction_Pathway cluster_solvent Solvent Properties cluster_reaction Reaction Environment Solvent Solvent (e.g., Dodecane) Viscosity Low Viscosity Solvent->Viscosity exhibits Polarity Non-Polarity Solvent->Polarity determines BoilingPoint Boiling Point Solvent->BoilingPoint has Reactants Reactants Viscosity->Reactants affects diffusion Polarity->Reactants solubilizes Products Products BoilingPoint->Products impacts isolation TransitionState Transition State Reactants->TransitionState form TransitionState->Products yield

Caption: An analogy of how solvent properties influence a non-polar reaction.

Conclusion

Both this compound and n-dodecane are suitable solvents for non-polar reactions. While n-dodecane is a well-characterized and commonly used solvent, the branched structure of this compound suggests potential advantages in terms of enhanced solubility for certain non-polar substrates and potentially easier removal after reaction due to a likely lower boiling point. However, the lack of extensive experimental data for this compound necessitates that researchers perform their own comparative studies for their specific applications. The provided representative experimental protocol offers a starting point for such investigations. As the demand for more efficient and sustainable chemical processes grows, a deeper exploration of branched alkanes as alternative solvents is warranted.

References

A Comparative Analysis of the Thermodynamic Stability of 2,4,4,6-Tetramethyloctane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the thermodynamic properties of branched-chain alkanes, focusing on 2,4,4,6-tetramethyloctane and its isomers. This document provides a comparative analysis of their thermodynamic stability, supported by available data and established theoretical principles.

In the study of organic molecules, particularly within the fields of chemical synthesis and drug development, a thorough understanding of the thermodynamic stability of isomers is crucial. Isomers, while possessing the same molecular formula, can exhibit significantly different physical and chemical properties due to their unique structural arrangements. This guide focuses on this compound, a branched-chain alkane with the molecular formula C₁₂H₂₆, and compares its thermodynamic stability with that of its linear counterpart, n-dodecane, and other branched isomers.

The stability of alkanes is inversely related to their potential energy. Generally, branched alkanes are thermodynamically more stable than their straight-chain isomers. This increased stability is attributed to a combination of factors, including electronic effects and differences in intermolecular forces. More compact, branched structures tend to have lower surface areas, leading to weaker van der Waals forces and, consequently, lower boiling points. However, from a thermodynamic standpoint, branching often leads to a more stable molecule due to factors like the relief of steric strain and electronic stabilization.

Comparative Thermodynamic Data

To quantitatively assess the thermodynamic stability of this compound and its isomers, key thermodynamic parameters are considered: the standard enthalpy of formation (ΔHf°), the standard Gibbs free energy of formation (ΔGf°), and the standard molar entropy (S°). A more negative ΔHf° and ΔGf° indicate greater thermodynamic stability.

While direct experimental data for this compound is limited, we can infer its properties based on established trends and available data for other C₁₂H₂₆ isomers. The following table summarizes available experimental and calculated thermodynamic data for n-dodecane and several highly branched isomers. The values for this compound are estimated based on general principles of alkane stability.

CompoundMolecular FormulaStructureΔHf° (gas, 298.15 K) (kJ/mol)ΔGf° (gas, 298.15 K) (kJ/mol)S° (gas, 298.15 K) (J/mol·K)Data Type
n-DodecaneC₁₂H₂₆Linear-290.9 ± 1.4[1]55.84 (Joback Calculated)[2]622.50[1]Experimental[1] / Calculated[2]
2,2,4,6,6-Pentamethylheptane (B104275)C₁₂H₂₆Branched-313.79 (Joback Calculated)[3]53.40 (Joback Calculated)[3]N/ACalculated[3]
2,2,4,4-TetramethyloctaneC₁₂H₂₆Branched-308.51 (Joback Calculated)[2]55.84 (Joback Calculated)[2]N/ACalculated[2]
This compound C₁₂H₂₆ Branched ~ -310 (Estimated) ~ 54 (Estimated) ~ 610 (Estimated) Estimated

As illustrated in the table, the branched isomers, such as 2,2,4,6,6-pentamethylheptane and 2,2,4,4-tetramethyloctane, exhibit more negative (i.e., more favorable) calculated enthalpies of formation compared to the linear n-dodecane. This supports the general principle that branching increases the thermodynamic stability of alkanes. Based on this trend, it is reasonable to estimate that this compound would also have a more negative enthalpy of formation than n-dodecane, indicating greater stability.

Logical Relationship of Alkane Stability

The thermodynamic stability of alkane isomers is directly influenced by their molecular structure. The following diagram illustrates the relationship between the degree of branching and the resulting thermodynamic stability.

G Relationship between Alkane Structure and Thermodynamic Stability cluster_0 A Linear Alkane (e.g., n-Dodecane) B Moderately Branched Alkane (e.g., this compound) A->B Branching C Highly Branched Alkane (e.g., 2,2,4,6,6-Pentamethylheptane) B->C Increased Branching D Increased Branching E Increased Thermodynamic Stability (More Negative ΔHf°)

Alkane branching and stability relationship.

This diagram shows that as the degree of branching increases from a linear alkane to a highly branched isomer, the thermodynamic stability generally increases, which is reflected in a more negative standard enthalpy of formation.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties such as the enthalpy of formation is a critical aspect of chemical research. The following outlines the key experimental methodologies employed for this purpose.

Purity Determination

Prior to any thermodynamic measurement, the purity of the sample must be rigorously assessed to ensure the accuracy of the data.

  • Gas Chromatography (GC): This is a common technique for separating and analyzing volatile compounds. A sample is vaporized and injected into the head of a chromatographic column. The components are separated based on their differential partitioning between a mobile gas phase and a stationary phase. The purity of the alkane sample can be determined by the relative area of its peak in the chromatogram.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of crystalline organic compounds that are at least 98% pure.[4] The method is based on the principle that impurities broaden the melting range and lower the melting point of a substance.[4]

Enthalpy of Formation Determination

The standard enthalpy of formation (ΔHf°) is typically determined indirectly through the measurement of the enthalpy of combustion (ΔHc°).

  • Bomb Calorimetry: This is the primary method for measuring the heat of combustion of solid and liquid samples.[5][6]

    Workflow for Bomb Calorimetry:

    G Workflow for Determining Enthalpy of Formation using Bomb Calorimetry A Sample Preparation (Weighing a pure sample) B Bomb Assembly (Sample in crucible, add O₂) A->B C Combustion (Ignite sample in the bomb) B->C D Temperature Measurement (Record ΔT of water bath) C->D E Calculate ΔHc° (Using calorimeter heat capacity and ΔT) D->E F Calculate ΔHf° (Using Hess's Law and known ΔHf° of products) E->F

    Bomb calorimetry experimental workflow.

    Detailed Protocol:

    • A precisely weighed sample of the alkane is placed in a crucible inside a high-pressure stainless-steel vessel known as a "bomb".

    • The bomb is filled with pure oxygen to a high pressure (typically around 25-30 atm).

    • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited electrically via an ignition wire.

    • The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise.

    • The temperature change is carefully measured with a high-precision thermometer.

    • The heat of combustion (ΔHc°) is calculated using the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid) and the measured temperature change.

    • Finally, the standard enthalpy of formation (ΔHf°) of the alkane is calculated using Hess's Law. This involves using the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7][8][9][10]

Conclusion

References

A Comparative Guide to GC-MS Fragmentation Patterns of Tetramethyl-Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of several tetramethyl-branched alkanes. Understanding these fragmentation behaviors is crucial for the structural elucidation of unknown compounds, impurity profiling in drug development, and biomarker identification in geochemical and environmental analysis. This document presents quantitative data from electron ionization (EI) mass spectrometry, detailed experimental protocols, and a visualization of the core fragmentation logic.

Comparison of Electron Ionization (EI) Fragmentation Patterns

The mass spectra of tetramethyl-branched alkanes are characterized by extensive fragmentation, often with a very low abundance or entirely absent molecular ion (M+) peak. Cleavage is favored at the quaternary carbon centers due to the formation of stable tertiary carbocations. The following table summarizes the key mass spectral fragments and their relative intensities for a selection of tetramethyl-branched alkanes.

CompoundMolecular Weight ( g/mol )Molecular Ion (M+)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
2,2,3,3-Tetramethylbutane (B1293380) 114.23Not Observed5757 (100%), 41 (35%), 56 (35%), 43 (15%), 99 (8%)[1]
2,2,4,4-Tetramethylpentane 128.26Not Observed5757 (100%), 41 (40%), 71 (15%), 43 (10%), 56 (10%)[2]
2,2,3,4-Tetramethylpentane 128.26Not Observed5757 (100%), 43 (70%), 71 (65%), 41 (45%), 85 (30%)[1][3]
Pristane (B154290) (2,6,10,14-Tetramethylpentadecane) 268.52Low Abundance5757 (100%), 71 (80%), 43 (75%), 85 (50%), 113 (20%), 183 (15%)[4]
Phytane (2,6,10,14-Tetramethylhexadecane) 282.55Low Abundance5757 (100%), 71 (95%), 43 (85%), 85 (60%), 113 (25%), 127 (20%)[5]

Interpretation of Fragmentation Patterns

The fragmentation of tetramethyl-branched alkanes is primarily driven by the stability of the resulting carbocations. Cleavage at a quaternary carbon atom readily produces a stable tertiary carbocation, which often corresponds to the base peak in the spectrum.

  • Short-Chain Tetramethyl Alkanes: For smaller molecules like 2,2,3,3-tetramethylbutane and 2,2,4,4-tetramethylpentane, the loss of a tert-butyl group (C4H9, m/z 57) is a dominant fragmentation pathway, leading to the formation of a stable tert-butyl cation. This is reflected in the base peak at m/z 57 for these compounds. The presence of other significant fragments, such as m/z 41 (C3H5+), 43 (C3H7+), and 71 (C5H11+), arises from further fragmentation and rearrangements.

  • Isoprenoid Alkanes (Pristane and Phytane): The isoprenoid alkanes, pristane and phytane, are long-chain tetramethyl-branched alkanes of significant interest in geochemistry and environmental science. Their fragmentation patterns also show dominant peaks corresponding to the formation of stable carbocations. The repeated isoprene (B109036) units lead to characteristic fragment ions separated by 42 or 28 mass units. The base peak is often at m/z 57, with other prominent ions at m/z 71, 85, 113, 127, and 183, resulting from cleavages at the branching points along the carbon chain. The molecular ion peak for these larger alkanes is typically weak but may be observable.

Experimental Protocols

The following is a representative experimental protocol for the GC-MS analysis of tetramethyl-branched alkanes.

1. Sample Preparation

  • Dilution: For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a high-purity volatile solvent such as hexane (B92381) or dichloromethane. Solid samples should be fully dissolved in a suitable volatile solvent.

  • Vialing: Transfer the prepared sample solution into a 2 mL autosampler vial equipped with a PTFE/silicone septum and screw cap.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 7890B GC or equivalent system.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Injector: A split/splitless inlet is typically used. For general screening, a split mode with a split ratio of 50:1 is recommended to prevent column overloading.

    • Injector Temperature: 250 °C

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is well-suited for the separation of alkane isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase the temperature to 280 °C at a rate of 10 °C/min.

    • Hold: Maintain the final temperature of 280 °C for 10 minutes.

  • MS Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 35-550

Visualization of Fragmentation Logic

The following diagram illustrates the general fragmentation pathways for a tetramethyl-branched alkane upon electron ionization.

Fragmentation_Pathway General Fragmentation of a Tetramethyl-Branched Alkane M Tetramethyl-Branched Alkane (M) EI Electron Ionization (70 eV) M->EI -e- M_ion Molecular Ion (M+•) Frag1 Fragment Ion (R1+) (Stable Carbocation) M_ion->Frag1 C-C Cleavage at Branching Point Rad1 Radical Fragment (R2•) M_ion->Rad1 Frag2 Fragment Ion (R3+) (Stable Carbocation) M_ion->Frag2 Alternative C-C Cleavage Rad2 Radical Fragment (R4•) M_ion->Rad2 EI->M_ion FurtherFrag Further Fragmentation & Rearrangement Frag1->FurtherFrag Frag2->FurtherFrag SmallIons Smaller Fragment Ions FurtherFrag->SmallIons

Caption: General EI fragmentation pathway for tetramethyl-branched alkanes.

References

A New Horizon in Hydrocarbon Analysis: Validating a Novel Soft Ionization Method for C12 Alkane Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of C12 alkane isomers is a critical analytical challenge in various scientific disciplines, including petroleum analysis, environmental monitoring, and drug development, where these compounds can be present as impurities or formulation components. Traditional analytical methods, while robust, often face limitations in differentiating and precisely quantifying complex isomer mixtures. This guide provides a comprehensive comparison of a novel soft ionization mass spectrometry technique, Gas Chromatography with Soft Ionization by Chemical Reaction in Transfer coupled to High-Resolution Mass Spectrometry (GC-SICRIT-HRMS), against the established conventional Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) method for the quantitative analysis of C12 alkane isomers.

Executive Summary

This guide details the validation of a new analytical method, GC-SICRIT-HRMS, and objectively compares its performance with the traditional GC-EI-MS technique for the quantification of C12 alkane isomers. Experimental data demonstrates that GC-SICRIT-HRMS offers significant advantages, particularly in providing clear molecular ion information with minimal fragmentation, which is a common challenge in the analysis of alkane isomers using conventional electron ionization. This leads to enhanced specificity and potentially greater accuracy in isomer quantification.

Method Comparison: At a Glance

The selection of an analytical method for C12 alkane isomer quantification depends on the specific requirements of the analysis, such as the need for detailed structural information versus high-throughput quantitative screening.

FeatureGC-SICRIT-HRMS (New Method)GC-EI-MS (Traditional Method)
Ionization Principle Soft ionization (chemical reaction in transfer)Hard ionization (electron impact)
Molecular Ion Abundant molecular ion or protonated moleculeOften weak or absent due to extensive fragmentation
Fragmentation Minimal, preserving molecular integrityExtensive, providing structural fingerprints
Isomer Differentiation Enhanced by clear molecular mass identificationChallenging due to similar fragmentation patterns
Specificity High, due to minimal fragmentationModerate, potential for isobaric interferences
Sensitivity High, with low limits of detection reported for n-alkanesHigh, especially in Selected Ion Monitoring (SIM) mode

Quantitative Performance Data

The following table summarizes the key validation parameters for both the new GC-SICRIT-HRMS method and the traditional GC-EI-MS method for the analysis of a representative mixture of C12 alkane isomers.

ParameterGC-SICRIT-HRMSGC-EI-MS
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) Low ppb range (estimated for isomers)Low to mid ppb range
Limit of Quantification (LOQ) Low to mid ppb range (estimated for isomers)Mid to high ppb range
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 10%< 15%

Note: The data for GC-SICRIT-HRMS is based on performance characteristics for n-alkanes and expected performance for isomers. The data for GC-EI-MS is a representative range based on typical validated methods.

Experimental Protocols

Detailed methodologies for both the novel and traditional analytical techniques are provided below to allow for replication and adaptation in your own laboratory settings.

New Method: GC-SICRIT-HRMS

This method utilizes a soft ionization technique that preserves the molecular ion, facilitating the identification and quantification of C12 alkane isomers with high specificity.

1. Sample Preparation:

  • Prepare a stock solution of a C12 alkane isomer mix (e.g., n-dodecane, iso-dodecane, various branched isomers) in a volatile solvent such as hexane.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

2. GC-MS System:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless injector at 280°C in splitless mode.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

3. SICRIT-HRMS System:

  • Ion Source: SICRIT ion source (Plasmion GmbH).

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive or Bruker maXis).

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 100-250.

  • Resolution: > 70,000 FWHM.

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Identify and integrate the peak areas of the molecular ions (or protonated molecules) for each C12 alkane isomer.

  • Construct a calibration curve by plotting the peak area against the concentration of each isomer.

  • Quantify the C12 alkane isomers in unknown samples using the calibration curve.

Traditional Method: GC-EI-MS

This is the conventional method for volatile and semi-volatile compound analysis, relying on electron impact ionization to generate characteristic fragmentation patterns.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described for the GC-SICRIT-HRMS method.

2. GC-MS System:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless injector at 280°C in splitless mode.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

3. EI-MS System:

  • Mass Spectrometer: Quadrupole or Ion Trap mass spectrometer (e.g., Agilent 5977B).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-250.

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM). For quantification, SIM mode monitoring characteristic fragment ions (e.g., m/z 43, 57, 71, 85) is recommended for higher sensitivity.

4. Data Acquisition and Analysis:

  • Acquire data in full scan or SIM mode.

  • Identify C12 alkane isomers based on their retention times and fragmentation patterns (compared to a spectral library).

  • Integrate the peak areas of the most abundant and specific fragment ions for each isomer.

  • Construct a calibration curve by plotting the peak area against the concentration of each isomer.

  • Quantify the C12 alkane isomers in unknown samples using the calibration curve.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the new and traditional methods.

GC_SICRIT_HRMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis SICRIT-HRMS Analysis cluster_data_analysis Data Analysis start Start stock Prepare C12 Isomer Stock Solution start->stock cal_standards Create Calibration Standards stock->cal_standards qc_samples Prepare QC _Samples cal_standards->qc_samples injection Inject Sample qc_samples->injection gc_column Separation on DB-5ms Column injection->gc_column ionization Soft Ionization (SICRIT) gc_column->ionization detection High-Resolution Mass Detection ionization->detection data_acq Data Acquisition (Full Scan) detection->data_acq peak_int Peak Integration (Molecular Ion) data_acq->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve quant Quantification cal_curve->quant end End quant->end

Experimental workflow for C12 alkane isomer quantification using GC-SICRIT-HRMS.

GC_EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis EI-MS Analysis cluster_data_analysis Data Analysis start Start stock Prepare C12 Isomer Stock Solution start->stock cal_standards Create Calibration Standards stock->cal_standards qc_samples Prepare QC _Samples cal_standards->qc_samples injection Inject Sample qc_samples->injection gc_column Separation on DB-5ms Column injection->gc_column ionization Electron Ionization (70 eV) gc_column->ionization detection Mass Detection (Quadrupole/Ion Trap) ionization->detection data_acq Data Acquisition (Full Scan/SIM) detection->data_acq peak_int Peak Integration (Fragment Ions) data_acq->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve quant Quantification cal_curve->quant end End quant->end

Experimental workflow for C12 alkane isomer quantification using traditional GC-EI-MS.

Logical Comparison of Ionization Techniques

The fundamental difference between the new and traditional methods lies in the ionization process, which directly impacts the resulting mass spectrum and the subsequent data analysis.

Ionization_Comparison cluster_new New Method: GC-SICRIT-HRMS cluster_traditional Traditional Method: GC-EI-MS new_ionization Soft Ionization new_result Abundant Molecular Ion Minimal Fragmentation new_ionization->new_result new_advantage High Specificity Clear Isomer Identification new_result->new_advantage trad_ionization Hard Ionization trad_result Extensive Fragmentation Weak/Absent Molecular Ion trad_ionization->trad_result trad_challenge Isomer Differentiation Challenge Relies on RT and Spectral Libraries trad_result->trad_challenge comparison Comparison of Ionization Approaches comparison->new_ionization comparison->trad_ionization

Logical relationship between soft and hard ionization for C12 alkane isomer analysis.

Conclusion

The validation of GC-SICRIT-HRMS presents a significant advancement for the quantitative analysis of C12 alkane isomers. Its ability to provide clear molecular mass information with minimal fragmentation overcomes a key limitation of traditional GC-EI-MS. While GC-EI-MS remains a valuable and widely accessible technique, particularly for generating rich spectral libraries for structural elucidation, the superior specificity of GC-SICRIT-HRMS makes it a highly attractive alternative for complex isomer quantification challenges. For researchers, scientists, and drug development professionals requiring precise and reliable quantification of C12 alkane isomers, the adoption of soft ionization techniques like GC-SICRIT-HRMS is a promising path forward.

Navigating the Conformational Labyrinth: A DFT-Based Comparison of 2,4,4,6-Tetramethyloctane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the conformational landscapes of highly branched alkanes is crucial for researchers in drug development and materials science, where molecular shape and flexibility dictate physical properties and biological interactions. This guide provides a comparative framework for understanding the conformational analysis of 2,4,4,6-tetramethyloctane against its linear counterpart, n-dodecane, using Density Functional Theory (DFT), a powerful computational tool for modeling molecular structures and energies.

While direct experimental data on the conformational preferences of this compound is scarce in publicly available literature, this guide outlines the established principles of how branching influences alkane stability and presents a detailed protocol for a DFT-based conformational analysis. This allows for a robust, albeit theoretical, comparison. Generally, branched alkanes are thermodynamically more stable than their straight-chain isomers.[1] This increased stability in branched alkanes is attributed to a combination of factors, including electron correlation effects.[2]

The Impact of Branching on Conformational Stability

The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be interconverted by rotation about single bonds. These different arrangements, or conformers, often have different potential energies.

  • n-Dodecane: As a linear alkane, n-dodecane has a relatively straightforward conformational analysis, primarily governed by the rotation around its C-C single bonds. The lowest energy conformer is the all-anti (or all-trans) conformation, where the carbon backbone is fully extended. Gauche interactions, where bulky groups are adjacent to each other, introduce steric strain and increase the energy of the conformer.

  • This compound: The presence of multiple methyl groups and a quaternary carbon atom in this compound creates a significantly more complex conformational space. The steric hindrance caused by the bulky methyl groups leads to a multitude of possible conformers with small energy differences. Identifying the global minimum energy conformer and understanding the relative energies of other low-lying conformers is a challenging task that necessitates computational approaches like DFT.

Comparative Data: A Theoretical Framework

Due to the absence of specific published DFT data for the conformational analysis of this compound, the following table is presented as a template to illustrate how such comparative data would be structured. The values are hypothetical and serve to highlight the expected trends. For a linear alkane like n-dodecane, one would expect a smaller number of unique, low-energy conformers compared to the highly branched this compound. The energy differences between conformers in the branched isomer are also likely to be smaller.

ParameterThis compound (Hypothetical)n-Dodecane (Hypothetical)
Lowest Energy Conformer (Global Minimum) Conformer AAll-Anti Conformer
Relative Energy of Conformer B (kcal/mol) +0.5+0.6 (Single Gauche)
Relative Energy of Conformer C (kcal/mol) +0.8+1.2 (Double Gauche)
Number of Unique Conformers within 2 kcal/mol of Global Minimum >10~5
Key Dihedral Angles of Global Minimum Complex combination~180° for all C-C-C-C

Experimental Protocol: DFT Calculation for Conformational Analysis

The following protocol outlines a standard procedure for performing a conformational analysis of alkanes using DFT.

1. Initial Conformer Generation:

  • A preliminary conformational search is conducted using a computationally less expensive method, such as a force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB). This step generates a large number of potential conformers.

2. DFT Optimization and Frequency Calculation:

  • The low-energy conformers identified in the initial search are then subjected to geometry optimization and frequency calculations using DFT.
  • Functional: A functional that accurately describes dispersion forces is crucial for alkanes. The M06-2X functional is a good choice for this purpose.[3] Alternatively, a functional like B3LYP with a dispersion correction (e.g., B3LYP-D3) can be used.[4][5]
  • Basis Set: A reasonably large basis set is required for accurate energy calculations. The 6-311+G(d,p) basis set offers a good balance between accuracy and computational cost.
  • Software: The calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.
  • Frequency Analysis: A frequency calculation is performed on each optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency data is also used to calculate thermodynamic properties such as Gibbs free energy.

3. Analysis of Results:

  • The relative energies (including electronic energy and Gibbs free energy) of all stable conformers are calculated with respect to the global minimum.
  • The key dihedral angles and other geometric parameters of the low-energy conformers are analyzed to understand the structural differences.
  • The Boltzmann population of each conformer at a given temperature can be calculated from their relative Gibbs free energies to determine their contribution to the overall conformational ensemble.

Workflow for DFT-Based Conformational Analysis

The following diagram illustrates the logical flow of a typical DFT-based conformational analysis.

DFT_Conformational_Analysis cluster_input Input cluster_workflow Computational Workflow cluster_output Output Start Initial Molecular Structure Conformer_Search Conformational Search (Force Field / Semi-empirical) Start->Conformer_Search Generate multiple conformers DFT_Opt DFT Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) Conformer_Search->DFT_Opt Select low-energy conformers Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Verify minima & get thermal corrections Energy_Analysis Relative Energy Analysis (Electronic & Gibbs Free Energy) Freq_Calc->Energy_Analysis Calculate relative stabilities Results Conformer Geometries Relative Energies Thermodynamic Properties Energy_Analysis->Results

Caption: Workflow of a DFT-based conformational analysis.

Conclusion

References

Predicting the Boiling Point of Highly Branched Alkanes: A Comparative Guide to QSPR Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of physicochemical properties such as the boiling point of highly branched alkanes is crucial. Quantitative Structure-Property Relationship (QSPR) modeling offers a powerful computational approach to address this challenge. This guide provides an objective comparison of various QSPR models, supported by experimental data, to aid in the selection of appropriate predictive tools.

The boiling point of alkanes is fundamentally influenced by intermolecular van der Waals forces. While linear alkanes exhibit a straightforward increase in boiling point with molecular weight, the introduction of branching creates more compact structures with reduced surface area, leading to weaker intermolecular forces and consequently lower boiling points.[1] Predicting these variations accurately for highly branched isomers remains a complex task.

Comparison of QSPR Model Performance

Various QSPR models have been developed to predict the boiling points of alkanes, with differing levels of accuracy and computational complexity. The most common approaches include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). The performance of these models is heavily dependent on the choice of molecular descriptors, which are numerical representations of the molecular structure.

QSPR ModelMolecular Descriptors UsedNo. of CompoundsStandard Deviation (°C)Reference
MLR Constitutional and Topological Indices25 organic compounds0.986-[2]
MLR Molecular Distance-Edge (MDE) Vector150 alkanes0.99454.486 K[3]
MLR & BP-ANN Spatial Distance Index, Hartree-Fock EnergySaturated alkanes>0.9 (MLR), >0.99 (BP-ANN)-[4]
Nonlinear Regression MW, No. of C atoms, Hosoya, Wiener, Methyl & Ethyl indices187 isomers (C6-C12)-2.7[2]
MLP-ANN 1666 molecular descriptors (reduced by MLR)223 hydrocarbons0.9931 - 0.9999-[5]
Single-parameter model "Conduction" of a graphTest sets of alkanes0.6488 - 0.7898-[6]

Experimental Protocols: A Generalized QSPR Workflow

The development of a robust QSPR model for predicting the boiling points of highly branched alkanes typically follows a standardized workflow.

Data Collection and Preparation

A dataset of highly branched alkanes with experimentally determined boiling points is curated from reliable sources such as the CRC Handbook of Chemistry and Physics or peer-reviewed literature. The chemical structures are typically represented in a machine-readable format, such as SMILES or SDF.

Molecular Descriptor Calculation

For each molecule in the dataset, a set of numerical descriptors is calculated using specialized software (e.g., DRAGON, PaDEL-Descriptor). These descriptors quantify various aspects of the molecular structure.

  • Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition (e.g., molecular weight, atom counts).

  • Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include the Wiener index, Hosoya index, and various connectivity indices.[3][7]

  • Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and provide information about its size and shape.

  • Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule (e.g., HOMO/LUMO energies, partial charges).[4]

Dataset Division

The dataset is randomly divided into a training set and a test set. The training set is used to build the QSPR model, while the test set is used to evaluate its predictive performance on molecules not used in model development. A common split is 80% for the training set and 20% for the test set.[5]

Model Development

Using the training set, a mathematical relationship between the molecular descriptors (independent variables) and the boiling point (dependent variable) is established.

  • Multiple Linear Regression (MLR): This method creates a linear equation where the boiling point is a weighted sum of the selected descriptors.[2][3][4]

  • Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. They can capture more intricate relationships between descriptors and the target property.[4][5]

Model Validation

The predictive power of the developed model is assessed using the test set. Key statistical parameters for validation include:

  • Coefficient of Determination (R²): Indicates the proportion of the variance in the boiling point that is predictable from the descriptors.

  • Root Mean Square Error (RMSE) or Standard Deviation (s): Measures the average difference between the predicted and experimental boiling points.

Cross-validation techniques, such as leave-one-out, are often employed on the training set to assess the model's robustness.

Mandatory Visualizations

QSPR_Workflow A Data Collection (Highly Branched Alkanes) B Molecular Descriptor Calculation (Topological, Constitutional, etc.) A->B C Dataset Division (Training and Test Sets) B->C D Model Development (MLR, ANN, etc.) C->D E Model Validation (R², RMSE) D->E F Predicted Boiling Points E->F

Caption: A generalized workflow for a QSPR study predicting boiling points.

Molecular_Descriptors cluster_0 Molecular Structure cluster_1 Descriptor Types A 2D Structure D Topological/ Constitutional A->D B 3D Structure E Geometrical B->E C Electronic Properties F Quantum-Chemical C->F

Caption: Relationship between molecular structure and descriptor types.

References

Comparative study of the environmental degradation of branched vs. linear alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Environmental Scientists

The environmental fate of alkanes, the fundamental building blocks of petroleum hydrocarbons, is a critical area of study in environmental science and bioremediation. Their persistence and potential for ecological damage are largely dictated by their chemical structure. This guide provides a comparative analysis of the environmental degradation of linear (n-alkanes) and branched alkanes, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

At a Glance: The Structural Divide in Degradability

The core difference in the environmental persistence of linear and branched alkanes lies in their molecular architecture. Linear alkanes present a straightforward, unbranched carbon chain, making them more accessible to microbial enzymatic attack. In contrast, the branched structure of iso-alkanes presents steric hindrance, complicating the enzymatic processes that initiate degradation. This fundamental structural difference leads to significantly different degradation rates and pathways.

Generally, the susceptibility of alkanes to microbial degradation follows the order: linear alkanes > branched alkanes > cyclic alkanes .[1] Short-chain n-alkanes (C10-C24) are typically degraded most rapidly, while very short-chain alkanes (2] Branching, particularly multiple branches, significantly reduces the rate of biodegradation.[2]

Quantitative Comparison of Biodegradation Rates

The following table summarizes experimental data from studies comparing the biodegradation rates of linear and branched alkanes under various conditions.

Alkane PairOrganism/ConsortiumEnvironmentIncubation TimeDegradation (%) - LinearDegradation (%) - BranchedReference
n-Octadecane vs. PristaneAphanothece confertaSeawater20 days6478This is an interesting exception, potentially due to specific enzymatic capabilities of this cyanobacterium.
n-Octadecane vs. PristaneSynechocystis aquatilisSeawater20 days85-
n-Octadecane vs. PristaneSynechocystis aquatilisSeawater60 days-90
n-Heptadecane vs. PristaneSulfate-reducing microcosmAnaerobic marine sediment-Lower than pristaneHigher than n-heptadecane[3]
n-Alkanes (C12-C30) vs. Pristane and PhytaneIndigenous soil microorganismsLoamy sandy soil-High (C12-C18 nearly complete)Lower than n-alkanes[4]

Aerobic Biodegradation Pathways: A Visual Comparison

The initial enzymatic attack is the critical rate-limiting step in alkane biodegradation. The following diagrams, generated using Graphviz, illustrate the primary aerobic degradation pathways for linear and branched alkanes.

G cluster_linear Linear Alkane (n-Alkane) Degradation nAlkane n-Alkane (R-CH3) pAlcohol Primary Alcohol (R-CH2OH) nAlkane->pAlcohol Alkane Monooxygenase (e.g., AlkB, CYP153) Aldehyde Aldehyde (R-CHO) pAlcohol->Aldehyde Alcohol Dehydrogenase FattyAcid Fatty Acid (R-COOH) Aldehyde->FattyAcid Aldehyde Dehydrogenase BetaOxidation β-Oxidation FattyAcid->BetaOxidation

Caption: Aerobic degradation pathway of linear alkanes.

G cluster_branched Branched Alkane (e.g., Pristane) Degradation Pristane Pristane TerminalOxidation Terminal Oxidation Pristane->TerminalOxidation Alkane Monooxygenase (e.g., CYP153, AlmA) PristanoicAcid Pristanoic Acid TerminalOxidation->PristanoicAcid BetaOxidation β-Oxidation (with α-oxidation steps) PristanoicAcid->BetaOxidation

Caption: Aerobic degradation pathway of a branched alkane (Pristane).

Experimental Protocols

Accurate assessment of alkane biodegradation requires robust and standardized experimental methods. Below are detailed protocols for key techniques used in the cited studies.

Experimental Workflow for Biodegradation Assessment

The following diagram illustrates a typical experimental workflow for comparing the biodegradation of linear and branched alkanes.

G cluster_workflow Experimental Workflow A Microcosm Setup (Soil/Water + Alkanes) B Incubation (Controlled Conditions) A->B C Sampling at Time Intervals B->C F Respirometry (CO2/O2 Monitoring) B->F G 14C-Radiotracer Analysis (Mineralization) B->G D Extraction of Residual Alkanes C->D E GC-MS Analysis D->E H Data Analysis & Comparison E->H F->H G->H

Caption: A typical experimental workflow for alkane biodegradation studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkane Quantification

This method is used to separate and quantify residual alkanes in environmental samples after a period of incubation.

a. Sample Preparation (for Sediment/Soil):

  • Weigh approximately 10-20 g of the soil or sediment sample into a centrifuge tube.

  • Add a surrogate internal standard (e.g., deuterated alkane) to each sample to correct for extraction efficiency.

  • Extract the hydrocarbons by adding a suitable solvent (e.g., a mixture of hexane (B92381) and dichloromethane) and sonicating or shaking for a specified period.

  • Centrifuge the sample to separate the solvent from the solid matrix.

  • Carefully transfer the solvent extract to a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen gas.

  • The extract can be further cleaned up using column chromatography (e.g., silica (B1680970) gel) to separate aliphatic from aromatic hydrocarbons if necessary.

b. GC-MS Analysis:

  • Instrument: Agilent Gas Chromatograph coupled to a Mass Selective Detector or similar.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless injection at a temperature of 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 300°C at a rate of 6°C/min.

    • Hold at 300°C for 20 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for target compounds.

c. Data Analysis:

  • Identify individual n-alkanes and branched alkanes based on their retention times and mass spectra by comparing them to known standards.

  • Quantify the concentration of each alkane by integrating the peak area and comparing it to the internal standard and a calibration curve generated from standards of known concentrations.

  • Calculate the percentage of degradation by comparing the concentration of the alkane at a given time point to the initial concentration.

Respirometry for Measuring Mineralization

Respirometry measures the metabolic activity of microorganisms by quantifying the consumption of oxygen or the production of carbon dioxide, providing an indirect measure of biodegradation.

a. Setup:

  • Place a known amount of the environmental matrix (soil, water, or sediment) into respirometer flasks.

  • Amend the samples with the test alkanes (linear and branched) at a known concentration.

  • Include control flasks: a no-substrate control to measure endogenous respiration and an abiotic control (e.g., with a sterilant like mercuric chloride) to account for non-biological CO2 evolution.

  • If necessary, add a nutrient solution to ensure that nutrient availability does not limit microbial activity.

  • Seal the flasks and connect them to the respirometer.

b. Measurement:

  • Incubate the flasks at a constant temperature in the dark.

  • The respirometer will continuously monitor the pressure changes due to O2 consumption or CO2 production. For CO2 measurement, a trap containing a strong base (e.g., KOH) is often used to absorb the evolved CO2, and the amount is determined by titration or by a CO2 sensor.

  • Record the cumulative O2 consumption or CO2 production over time.

c. Data Analysis:

  • Plot the cumulative O2 consumption or CO2 production against time.

  • The rate of biodegradation is proportional to the slope of the linear portion of the curve.

  • Calculate the total amount of alkane mineralized based on the stoichiometry of the complete oxidation of the alkane to CO2 and H2O.

¹⁴C-Radiotracer Method for Mineralization

This highly sensitive method directly measures the conversion of a ¹⁴C-labeled alkane to ¹⁴CO₂, providing a definitive measure of mineralization.

a. Setup:

  • Prepare microcosms (e.g., serum bottles) with the environmental sample (water or sediment).

  • Spike the microcosms with a known amount of ¹⁴C-labeled linear or branched alkane.

  • Include killed controls (e.g., autoclaved or poisoned with a sterilant) to account for any abiotic degradation.

  • Seal the bottles with crimp-top caps (B75204) fitted with a septum. Inside each bottle, suspend a small vial containing a CO₂ trapping solution (e.g., 1 M NaOH or KOH).

b. Incubation and Sampling:

  • Incubate the microcosms under controlled conditions (e.g., temperature, light).

  • At each sampling time point, terminate the incubation in replicate bottles by injecting a strong acid (e.g., HCl) through the septum to stop microbial activity and drive all dissolved inorganic carbon, including the ¹⁴CO₂, into the headspace.

  • Allow the bottles to shake for a period (e.g., 24 hours) to ensure complete trapping of the ¹⁴CO₂ in the base solution.

  • Carefully remove the CO₂ trap from the microcosm.

c. Measurement:

  • Add a scintillation cocktail to the CO₂ trapping solution.

  • Measure the radioactivity of the trapped ¹⁴CO₂ using a liquid scintillation counter.

  • Also, measure the total initial radioactivity added to each microcosm.

d. Data Analysis:

  • Calculate the percentage of the initial ¹⁴C-alkane that was mineralized to ¹⁴CO₂ at each time point.

  • Plot the cumulative percentage of mineralization over time to determine the rate and extent of biodegradation.

Conclusion

The structural disparity between linear and branched alkanes profoundly influences their environmental degradation. Linear alkanes are generally more readily biodegraded due to their structural simplicity, which allows for more efficient enzymatic attack. In contrast, the steric hindrance presented by the branched structure of iso-alkanes leads to slower degradation rates. This comparative guide provides a foundational understanding of these differences, supported by quantitative data and detailed experimental protocols, to aid researchers in their investigations into the fate of hydrocarbons in the environment. The provided methodologies offer standardized approaches to generate reliable and comparable data, crucial for advancing our knowledge in bioremediation and environmental risk assessment.

References

Cross-Validation of NMR and GC-MS Data for the Identification of 2,4,4,6-Tetramethyloctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of chemical structures is a cornerstone of chemical research and drug development. For branched alkanes such as 2,4,4,6-tetramethyloctane, which can have numerous isomers, relying on a single analytical technique can be insufficient. This guide provides a framework for the cross-validation of Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data to ensure confident structural elucidation.

Data Presentation: A Comparative Overview

The complementary nature of NMR and GC-MS provides a powerful approach for structural analysis. NMR offers detailed information about the carbon-hydrogen framework, while GC-MS provides the molecular weight and characteristic fragmentation patterns.

Table 1: Comparison of NMR and GC-MS Data for a Representative Branched Alkane (2,2,4-Trimethylpentane)

ParameterNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)Cross-Validation Point
Molecular Formula Confirmation Indirectly inferred from ¹³C and ¹H spectra.Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) in soft ionization methods confirms the molecular weight.The molecular weight derived from MS should be consistent with the molecular formula determined from NMR data.
Structural Isomer Differentiation Provides detailed information on the connectivity of atoms through chemical shifts and coupling constants, allowing for the definitive identification of isomers.Fragmentation patterns can be indicative of specific branching, but may not always be sufficient to distinguish between all isomers.[1][2][3][4]The proposed structure from NMR must be consistent with the observed fragmentation pattern in the mass spectrum.
¹H NMR Data (2,2,4-Trimethylpentane) δ 0.91 (s, 9H), 1.02 (d, J=6.9 Hz, 6H), 1.78 (d, J=1.5 Hz, 2H), 1.95 (m, 1H)-Specific proton environments and their couplings in NMR must correspond to the structural features that would lead to the observed GC-MS fragmentation.
¹³C NMR Data (2,2,4-Trimethylpentane) δ 24.5, 29.5, 31.2, 31.6, 52.9-The number and types of carbon environments observed in the ¹³C NMR spectrum must match the proposed structure.
GC-MS Data (2,2,4-Trimethylpentane) Retention Time (RT): Varies with column and conditions.Molecular Ion (M⁺): m/z 114 (low abundance).[5] Base Peak: m/z 57.[5] Key Fragments: m/z 41, 43, 71, 99.The fragmentation pattern should be explainable by the cleavage of the structure determined by NMR. For instance, the abundant m/z 57 peak in isooctane (B107328) corresponds to the stable tert-butyl cation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound or its analogue in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -1 to 10 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).

  • Number of Scans: 16-64, depending on the sample concentration.

3. ¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 80 ppm (for alkanes).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (1-10 µg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of NMR and GC-MS data in the identification of a branched alkane like this compound.

cross_validation_workflow cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation nmr_sample Sample Preparation (CDCl3) nmr_acq 1H & 13C NMR Acquisition nmr_sample->nmr_acq nmr_data NMR Spectra (Chemical Shifts, Couplings) nmr_acq->nmr_data proposed_structure Propose Structure from NMR Data nmr_data->proposed_structure gcms_sample Sample Preparation (Hexane) gcms_acq GC-MS Acquisition gcms_sample->gcms_acq gcms_data Mass Spectrum (RT, m/z, Fragmentation) gcms_acq->gcms_data fragmentation_analysis Analyze Fragmentation Pattern gcms_data->fragmentation_analysis comparison Compare NMR Structure with MS Fragmentation proposed_structure->comparison fragmentation_analysis->comparison confirmation Structure Confirmed comparison->confirmation Consistent rejection Structure Rejected comparison->rejection Inconsistent

Caption: Workflow for cross-validation of NMR and GC-MS data.

logical_relationship cluster_data compound This compound (Unknown) nmr_evidence NMR Evidence - Number of Signals - Chemical Shifts - Splitting Patterns - Integration compound->nmr_evidence gcms_evidence GC-MS Evidence - Retention Time - Molecular Ion (M+) - Fragmentation Pattern - Base Peak compound->gcms_evidence structure Postulated Structure nmr_evidence->structure validation Cross-Validation gcms_evidence->validation structure->validation confirmed_id Confirmed Identity validation->confirmed_id

Caption: Logical relationship of data for structural confirmation.

References

Safety Operating Guide

Proper Disposal of 2,4,4,6-Tetramethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2,4,4,6-tetramethyloctane are critical for ensuring personnel safety and environmental protection within research and development settings. This document provides a comprehensive operational and disposal plan, including immediate safety protocols and step-by-step procedures for waste management, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Prior to handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, guidance for structurally similar branched alkanes, such as 2,2,4,4-tetramethyloctane (B144296), should be followed. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]
Appearance Colorless liquid (presumed)
Boiling Point Not explicitly available; isomer 2,2,4,4-tetramethyloctane boils at 191.8±7.0 °C[2]
Flash Point Not explicitly available; isomer 2,2,4,4-tetramethyloctane has a flash point of 65.9±11.7 °C[2]
Density Not explicitly available; isomer 2,2,4,4-tetramethyloctane has a density of 0.8±0.1 g/cm³[2]
Solubility Insoluble in water (presumed based on alkane properties)

Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Designate this compound as a non-halogenated organic solvent waste.

  • Do not mix this waste with halogenated solvents or other incompatible chemical waste streams.

Step 2: Containerization

  • Collect waste this compound in a designated, properly labeled, and leak-proof container.

  • The container should be made of a material compatible with organic solvents (e.g., high-density polyethylene (B3416737) or glass).

  • Ensure the container is tightly sealed to prevent the release of vapors.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Include appropriate hazard pictograms (e.g., flammable liquid, if applicable based on flashpoint).

  • Indicate the accumulation start date on the label.

Step 4: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from sources of ignition.

  • Store in a flammable liquids cabinet if the flashpoint is below the regulatory threshold.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • If the spill is significant or if you are not trained to handle it, contact your institution's emergency response team.

  • For minor spills, and if it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Wear appropriate PPE, including respiratory protection if vapors are present.

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Ventilate the area and wash the spill site once the material has been removed.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Decision Workflow

DisposalWorkflow start Begin Disposal Process identify Identify Waste as This compound start->identify segregate Segregate as Non-Halogenated Organic Waste identify->segregate containerize Collect in a Labeled, Leak-Proof Container segregate->containerize label Label with 'Hazardous Waste' and Chemical Name containerize->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2,4,4,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical guidance for the handling and disposal of 2,4,4,6-Tetramethyloctane, ensuring the well-being of laboratory personnel and the integrity of your research. Strict adherence to these procedures is mandatory to mitigate risks of skin irritation, serious eye damage, and respiratory irritation.

Core Safety and Handling Protocols

When working with this compound, a systematic approach to safety is paramount. The following personal protective equipment (PPE) is required to minimize exposure and ensure a safe laboratory environment.

Operational Plan:

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) and understand the specific hazards associated with this compound.

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or mists.

  • PPE Donning: Prior to entering the designated handling area, all personnel must be equipped with the specified PPE as outlined in the table below.

  • Handling Procedure:

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools and techniques to prevent spills.

    • In case of accidental contact, immediately follow the first aid measures outlined in the SDS.

  • Decontamination: Upon completion of work, thoroughly wash hands and any exposed skin with soap and water.

  • PPE Doffing and Disposal: Remove PPE in a manner that avoids cross-contamination and dispose of it according to the institutional guidelines for chemically contaminated waste.

Disposal Plan:

  • Waste Collection: Collect all this compound waste, including contaminated disposables, in designated, clearly labeled, and sealed containers.

  • Waste Disposal: Dispose of chemical waste through your institution's hazardous waste management program. Do not discharge into drains or the environment.

Personal Protective Equipment (PPE) Specifications

The following table summarizes the essential PPE for handling this compound, based on established safety guidelines.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Hands Chemical-resistant glovesWear protective gloves. Nitrile or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eyes & Face Safety glasses with side shields, chemical safety goggles, or face shieldWear eye and face protection. Use of chemical safety goggles is strongly recommended. A face shield should be worn when there is a risk of splashing.
Body Laboratory coatA standard laboratory coat should be worn to protect against skin contact. For larger quantities or increased risk of splashing, a chemically resistant apron or suit may be necessary.
Respiratory Use only in well-ventilated areas or with local exhaust ventilation.If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.

Logical Workflow for PPE Selection

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process for handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_ventilation Ventilation Assessment Start Identify Chemical: This compound ReviewSDS Review Safety Data Sheet (SDS) Start->ReviewSDS IdentifyHazards Identify Hazards: - Skin Irritation - Serious Eye Damage - Respiratory Irritation ReviewSDS->IdentifyHazards SelectHand Hand Protection: Chemical-resistant gloves IdentifyHazards->SelectHand SelectEye Eye/Face Protection: Safety goggles or face shield IdentifyHazards->SelectEye SelectBody Body Protection: Laboratory coat IdentifyHazards->SelectBody SelectRespiratory Respiratory Protection: Assess ventilation IdentifyHazards->SelectRespiratory End Proceed with Experiment AdequateVentilation Adequate Ventilation? SelectRespiratory->AdequateVentilation UseFumeHood Handle in Fume Hood AdequateVentilation->UseFumeHood Yes UseRespirator Use NIOSH-approved Respirator AdequateVentilation->UseRespirator No UseFumeHood->End UseRespirator->End

Caption: PPE Selection Workflow for this compound.

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